4-(Pyridin-2-yl)aminocarbonylphenylboronic acid
Description
The exact mass of the compound 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(pyridin-2-ylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BN2O3/c16-12(15-11-3-1-2-8-14-11)9-4-6-10(7-5-9)13(17)18/h1-8,17-18H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAZDTWQWNXKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657275 | |
| Record name | {4-[(Pyridin-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-25-1 | |
| Record name | {4-[(Pyridin-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-2-yl)aminocarbonylphenylboronic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid chemical properties
An In-depth Technical Guide to 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, a pivotal reagent in contemporary organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, provides validated protocols for its synthesis, and explores its reactivity, with a pronounced focus on its application in palladium-catalyzed cross-coupling reactions. The narrative integrates mechanistic insights with practical, field-proven methodologies to empower scientists in leveraging this versatile building block for advanced molecular design.
Introduction: A Bifunctional Reagent of Strategic Importance
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is a sophisticated organic molecule that occupies a significant role in the synthesis of complex pharmaceuticals and functional materials.[1] Its structure is a deliberate fusion of two key chemical motifs: a phenylboronic acid and a pyridylamide group. This design imparts bifunctionality, making it a highly valuable and versatile synthetic intermediate.
The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds to construct biaryl systems prevalent in many drug candidates.[2][3] Concurrently, the N-(pyridin-2-yl)benzamide portion offers a rich site for molecular interactions, including hydrogen bonding and metal coordination, which can be critical for tuning the pharmacokinetic and pharmacodynamic properties of a final active pharmaceutical ingredient (API).[4] Its utility is exemplified by its role as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules.[1]
Core Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key data for 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid are summarized below.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁BN₂O₃ | [5] |
| Molecular Weight | 242.04 g/mol | [5] |
| Appearance | White to off-white or pale yellow solid/powder | [6] |
| Melting Point | 124-128 °C (some sources report >300 °C, suggesting decomposition) | [6][7][8] |
| Solubility | Slightly soluble in water (1.8 g/L predicted); Soluble in polar organic solvents like DMSO and methanol. | [4] |
| pKa | 8.10 ± 0.16 (Predicted) | [4][8] |
| CAS Number | 850568-25-1 | [4][5] |
Safety and Handling
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is classified as an irritant.[5][6] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[9][10]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][8] The compound should be kept under an inert atmosphere (e.g., Argon) as boronic acids can be sensitive to air and moisture.[8]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[9]
Synthesis Protocol: Amide Coupling Strategy
The most reliable and common synthesis of the title compound is achieved through the amide coupling of 4-carboxyphenylboronic acid and 2-aminopyridine. This transformation requires the activation of the carboxylic acid, for which several modern coupling agents are highly effective.
Synthetic Workflow Overview
Caption: Workflow for the synthesis via amide coupling.
Detailed Experimental Methodology
Objective: To synthesize 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid with high purity.
Materials:
-
4-Carboxyphenylboronic acid (1.0 eq)
-
2-Aminopyridine (1.05 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: Charge a flame-dried, three-neck round-bottom flask with 4-carboxyphenylboronic acid (1.0 eq) and HATU (1.1 eq). Purge the flask with argon and maintain an inert atmosphere.
-
Dissolution: Add anhydrous DMF via syringe to dissolve the solids completely.
-
Amine Addition: Add 2-aminopyridine (1.05 eq) to the solution.
-
Base Addition: Cool the flask in an ice-water bath (0 °C). Add DIPEA (2.5 eq) dropwise over 5 minutes. The reaction is exothermic, and maintaining a low temperature during addition is crucial to minimize side reactions.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Progress is monitored by TLC or LC-MS until consumption of the limiting starting material (4-carboxyphenylboronic acid) is observed.
-
Aqueous Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and 1M HCl. Shake and separate the layers.
-
Causality: The acidic wash removes the excess DIPEA base and any unreacted 2-aminopyridine.
-
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted carboxylic acid and acidic byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Self-Validating): The crude solid is typically purified by trituration or recrystallization. Suspend the crude solid in diethyl ether, sonicate for 15 minutes, and collect the purified solid by vacuum filtration. This process effectively removes soluble organic impurities, and the isolation of a crystalline solid serves as a validation of product formation and purity.
Reactivity Profile: The Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent lies in its function as a coupling partner in Suzuki-Miyaura reactions to generate complex biaryl structures.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Mechanistic Pillars:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X).
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its aryl group to the palladium center.
-
Reductive Elimination: The two aryl groups (R¹ and R²) on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Field-Tested Suzuki Coupling Protocol
Objective: To couple 4-(pyridin-2-yl)aminocarbonylphenylboronic acid with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 eq)
-
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene and Water (10:1 v/v mixture)
Protocol:
-
Inerting the Vessel: Add the aryl bromide, boronic acid, and K₃PO₄ to a Schlenk flask. Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Expertise: This step is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing the reaction is non-negotiable for reproducibility.
-
-
Catalyst Pre-formation: In a separate vial under argon, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed toluene. Stir for 10 minutes. The formation of a catalytically active Pd(0)-ligand complex is often the rate-limiting step, and pre-forming it ensures a more efficient reaction.
-
Reaction Assembly: Add the degassed toluene/water solvent mixture to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 1-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: The resulting biaryl product is purified by flash column chromatography on silica gel.
References
-
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid | C12H11BN2O3. PubChem, National Center for Biotechnology Information. [Link]
-
4-(PYRIDIN-2-YL)AMINOCARBONYLPHENYLBORONIC ACID 850568-25-1 wiki. LookChem. [Link]
-
4-(pyridin-2-yl)aminocarbonylphenylboronic acid cas 850568-25-1. Home Sunshine Pharma. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed, National Center for Biotechnology Information. [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. [Link]
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Foreword: The Ascendance of Boronic Acids in Modern Drug Discovery
An In-depth Technical Guide to 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (CAS 850568-25-1)
For many years, boron-containing compounds were viewed with skepticism in medicinal chemistry, often sidelined due to perceived toxicity.[1] This paradigm has been thoroughly dismantled, catalyzed by the success of drugs like the proteasome inhibitor Bortezomib.[2] Today, the boronic acid moiety is recognized as a versatile and powerful functional group, valued for its unique chemical reactivity, stability, and relatively low toxicity.[1][3] These attributes have established boronic acids as indispensable building blocks in the synthesis of complex bioactive molecules.[4]
This guide focuses on a particularly valuable reagent: 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. It serves as a cornerstone intermediate in the synthesis of targeted therapies, most notably kinase inhibitors.[5] We will dissect its molecular architecture, explore its reactivity with a focus on palladium-catalyzed cross-coupling, provide validated experimental protocols, and contextualize its significance through its role in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib.[5][6]
Part 1: Core Molecular Profile
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is a bifunctional organic compound designed for synthetic utility. Its value lies in the strategic placement of its reactive boronic acid group and its biologically relevant pyridyl-amide substructure.
| Property | Value |
| CAS Number | 850568-25-1 |
| Molecular Formula | C₁₂H₁₁BN₂O₃ |
| Molecular Weight | 242.04 g/mol [6][7][8][9] |
| IUPAC Name | [4-(pyridin-2-ylcarbamoyl)phenyl]boronic acid[8] |
| Appearance | Solid[10] |
| Melting Point | 124-128°C[10][11] |
| Solubility | Slightly soluble in water (1.8 g/L at 25°C)[12] |
| Storage Conditions | Inert atmosphere, sealed, 2-8°C[6][12] |
Part 2: A Trifecta of Functionality: Dissecting the Molecular Architecture
The efficacy of this reagent stems from the interplay of its three primary structural components: the phenylboronic acid "engine," the rigid amide "chassis," and the pyridine "warhead."
-
The Phenylboronic Acid Moiety : This is the reactive heart of the molecule. Boronic acids are key participants in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4][13] The boron atom, when activated by a base, facilitates the critical transmetalation step in the palladium catalytic cycle, enabling the formation of a new bond with an aryl or heteroaryl halide.[3]
-
The Amide Linker : This -C(=O)NH- group provides a rigid, planar connection between the phenyl and pyridyl rings. This rigidity is crucial for pre-organizing the molecule for specific binding interactions in a biological target. Furthermore, the amide's N-H and C=O groups are classic hydrogen bond donors and acceptors, respectively, which can be vital for molecular recognition.
-
The Pyridine Ring : The terminal pyridine ring is a common motif in medicinal chemistry, often acting as a bioisostere for a phenyl ring but with distinct electronic properties and the ability to act as a hydrogen bond acceptor via its nitrogen atom.[12][14] This feature is frequently exploited to engage with key amino acid residues, such as the hinge region of protein kinases.[5]
Caption: Annotated structure of the title compound.
Part 3: The Primary Application: A Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most common and powerful application for this reagent.[4] The following protocol provides a robust, self-validating framework for coupling 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid with a generic heteroaryl bromide.
Expert Rationale Behind the Protocol
-
Catalyst Choice : Tetrakis(triphenylphosphine)palladium(0) is a reliable, albeit air-sensitive, catalyst for a broad range of substrates. For more challenging couplings, more advanced catalysts with specialized phosphine ligands may be required.[15]
-
Base Selection : An inorganic base like sodium or potassium carbonate is essential. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which is competent for the transmetalation step with the palladium center.[3]
-
Solvent System : A biphasic solvent system (e.g., Toluene/Ethanol/Water) is often employed. The organic solvent solubilizes the coupling partners and catalyst, while the aqueous phase dissolves the inorganic base, bringing them into contact at the interface for reaction.
-
Inert Atmosphere : Palladium(0) catalysts are readily oxidized to an inactive Palladium(II) state by atmospheric oxygen. Therefore, degassing the solvent and maintaining the reaction under an inert atmosphere (Nitrogen or Argon) is absolutely critical for catalytic turnover and achieving a high yield.
Step-by-Step Experimental Workflow
-
Reagent Preparation : To a flame-dried Schlenk flask, add the heteroaryl bromide (1.0 eq), 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Inerting the System : Seal the flask with a septum, and cycle between vacuum and backfilling with nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition & Degassing : Add the solvent mixture (e.g., Toluene and Water, 4:1 v/v) via syringe. Bubble nitrogen gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent.
-
Catalyst Addition : To the stirring mixture, add the Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive flow of nitrogen.
-
Reaction Execution : Heat the reaction mixture to 80-90°C and stir vigorously.
-
Monitoring : Track the reaction's progress by thin-layer chromatography (TLC) or LC-MS, sampling the organic layer periodically until the starting aryl bromide is consumed.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Caption: Standard workflow for a Suzuki-Miyaura coupling.
Part 4: A Landmark Application - The Synthesis of Acalabrutinib
The clinical and commercial significance of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is cemented by its role as a key intermediate in the synthesis of Acalabrutinib.[5] Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of certain B-cell malignancies.
In the convergent synthesis of Acalabrutinib, this boronic acid is coupled with a complex heterocyclic partner. The reaction forges the central biaryl bond that correctly positions the pyridyl-amide portion of the molecule for crucial interactions within the BTK active site.
Caption: Simplified Suzuki coupling step in Acalabrutinib synthesis. Note: Structural images are illustrative.
Part 5: Analytical Quality Control - A Self-Validating Approach
The success of any synthesis is predicated on the quality of the starting materials. A researcher must verify the identity and purity of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid before use.
| Technique | Expected Observations |
| ¹H NMR | Look for characteristic aromatic proton signals for both the 1,4-disubstituted phenyl ring and the pyridyl ring system. The amide N-H proton will appear as a broad singlet. The boronic acid -OH protons are often broad and may exchange with solvent. |
| LC-MS | A primary peak corresponding to the expected mass-to-charge ratio (m/z) of the molecule ([M+H]⁺ ≈ 243.1). This confirms molecular weight and provides an initial assessment of purity. |
| HPLC | A single major peak indicates high purity. The retention time is characteristic of the compound under the specific method conditions (column, mobile phase, flow rate). |
| Melting Point | A sharp melting point within the reported range (124-128°C) is a strong indicator of purity.[10][11] Impurities typically broaden and depress the melting range. |
Part 6: Safety, Handling, and Storage
Proper handling is essential for both user safety and reagent integrity.
-
Safety : The compound is classified as an irritant and is suspected of causing genetic defects.[8][10] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling : As a solid, it can be weighed in the open but should be handled with care to avoid generating dust. Boronic acids are prone to dehydration, which can affect their reactivity.
-
Storage : To maintain its integrity, the compound must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated at 2-8°C.[6][12] This prevents degradation from moisture and atmospheric oxygen.
References
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link][1]
-
ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link][2]
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Mol-Instincts. (n.d.). 4-(PYRIDIN-2-YL)AMINOCARBONYLPHENYLBORONIC ACID 850568-25-1 wiki. Available at: [Link][12]
-
Royal Society of Chemistry. (n.d.). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. Chemical Communications. Available at: [Link][16]
-
Plescia, C., & Moitessier, N. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link][4]
-
MDPI. (n.d.). Boron in Diet and Medicine: Mechanisms of Delivery and Detection. Available at: [Link][17]
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PubChem. (n.d.). 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. Available at: [Link][8]
-
Pharmaffiliates. (n.d.). CAS No : 850568-25-1 | Product Name : (4-(Pyridin-2-ylcarbamoyl)phenyl)boronic Acid. Available at: [Link][6]
-
Home Sunshine Pharma. (n.d.). 4-(PYRIDIN-2-YL)AMINOCARBONYLPHENYLBORONIC ACID CAS 850568-25-1. Available at: [Link][10]
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PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin. Available at: [Link][15]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. Available at: [Link][13]
-
ResearchGate. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link][3]
-
LookChem. (n.d.). Cas 850568-25-1,4-(PYRIDIN-2-YL)AMINOCARBONYLPHENYLBORONIC ACID. Available at: [Link]
-
PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link][14]
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4-(Pyridin-2-yl)aminocarbonylphenylboronic acid solubility
An In-Depth Technical Guide to the Solubility of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, directly influencing bioavailability, manufacturability, and clinical efficacy. 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is a molecule of significant interest in medicinal chemistry, often utilized as a building block in the synthesis of targeted covalent inhibitors and other complex therapeutic agents.[1] Its unique trifunctional structure—comprising a Lewis acidic boronic acid, a basic pyridine moiety, and a hydrogen-bonding amide linker—presents a complex and nuanced solubility profile. This guide provides a comprehensive examination of the theoretical principles and practical methodologies for characterizing the solubility of this compound, tailored for researchers, scientists, and drug development professionals. We will explore the underlying physicochemical drivers of its solubility, present validated protocols for its experimental determination, and discuss strategies for modulating this crucial property.
Compound Overview and Physicochemical Properties
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is a bifunctional molecule designed to engage with biological targets through both non-covalent and reversible covalent interactions.[1] Understanding its fundamental properties is the first step in predicting and interpreting its solubility behavior.
| Property | Value | Source |
| IUPAC Name | [4-(pyridin-2-ylcarbamoyl)phenyl]boronic acid | [2] |
| CAS Number | 850568-25-1 | [2][3] |
| Molecular Formula | C₁₂H₁₁BN₂O₃ | [2] |
| Molecular Weight | 242.04 g/mol | [2] |
| Melting Point | 124-128 °C | [3][4] |
| Predicted Water Solubility | 1.8 g/L (Slightly soluble) | [1] |
| Predicted pKₐ₁ (Boronic Acid) | ~8.1 | [1] |
| pKₐ₂ (Protonated Pyridine) | ~6.86 (for 2-aminopyridine) | [5][6] |
Note: Predicted values serve as estimates; experimental determination is required for definitive characterization.
Theoretical Principles Governing Solubility
The solubility of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is not governed by a single factor but is a composite of the behaviors of its constituent functional groups and their interplay with the surrounding medium.
The Critical Boronic Acid-Boroxine Equilibrium
A fundamental characteristic of boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[7] This equilibrium is highly sensitive to the presence of water; in aqueous environments, the equilibrium favors the monomeric boronic acid, while in organic solvents or the solid state, the less soluble boroxine may predominate.[8][9] This transformation is a primary cause of variability in solubility measurements and must be carefully controlled.[8] Water acts as both a reagent and a catalyst in the hydrolysis of the boroxine back to the more soluble acid form.[8][9]
Caption: Boronic Acid-Boroxine Equilibrium.
pH-Dependent Ionization and Solubility
The compound possesses two ionizable centers, making its aqueous solubility highly dependent on pH.[10]
-
Boronic Acid Moiety (pKₐ ~8.1-9.0): The boronic acid group (R-B(OH)₂) is a Lewis acid that accepts a hydroxide ion to form the tetrahedral boronate anion (R-B(OH)₃⁻).[11] At pH values below its pKₐ, the neutral, less soluble form dominates. As the pH increases above the pKₐ, the compound deprotonates to form the more soluble anionic species.
-
Pyridine Moiety (pKₐ ~6.86): The pyridine nitrogen is a Brønsted-Lowry base.[5][12] At pH values below its pKₐ, the nitrogen is protonated to form a pyridinium cation. This positive charge significantly enhances aqueous solubility. As the pH rises above ~6.8, the pyridine becomes neutral, reducing its contribution to water solubility.
This dual-ionization behavior results in a U-shaped pH-solubility profile, characteristic of amphoteric molecules. The lowest solubility is expected in the zwitterionic or neutral region, between the two pKₐ values (approximately pH 7-8). Solubility increases significantly in both acidic (pH < 6) and alkaline (pH > 9) conditions.
Caption: pH-Dependent Ionization and Expected Solubility Profile.
Experimental Determination of Solubility
Two primary methods are employed to measure solubility: kinetic and thermodynamic assays. Each provides different, yet complementary, insights valuable at different stages of drug discovery.[13]
Kinetic Solubility Assay (High-Throughput Screening)
This method measures the concentration at which a compound precipitates from an aqueous buffer upon addition from a concentrated DMSO stock solution.[13][14] It is a rapid, high-throughput technique ideal for early-stage compound screening.[15] The result is not a true equilibrium value but is highly valuable for ranking compounds and identifying potential liabilities.[13]
Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(pyridin-2-yl)aminocarbonylphenylboronic acid in 100% DMSO.
-
Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the top wells of a 96- or 384-well microplate.
-
Serial Dilution: Perform a 2-fold serial dilution in DMSO across the plate to generate a range of concentrations.
-
Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells simultaneously. This initiates precipitation.
-
Incubation: Mix the plate gently for 5 seconds and let it incubate at room temperature for 1-2 hours.[14]
-
Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the formation of a precipitate.
Thermodynamic (Equilibrium) Solubility Assay
This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[16][17] It is lower-throughput but provides the true, intrinsic solubility value, which is critical for pre-formulation and lead optimization.[18] The Shake-Flask method is the most common approach.[16]
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The Emergent Role of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid in Targeted Therapeutics: A Mechanistic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Boron-Containing Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of boron atoms into drug candidates has unlocked novel mechanisms of action and therapeutic possibilities. Boronic acids, in particular, have emerged as a class of compounds with significant potential, largely due to their unique ability to form reversible covalent bonds with biological targets.[1][2] This guide delves into the mechanistic underpinnings of a promising, yet sparsely documented molecule: 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. While direct, in-depth studies on its specific mechanism of action are not extensively published, its role as a critical intermediate in the synthesis of targeted therapies, such as kinase inhibitors, provides a strong foundation for a mechanistic hypothesis.[3] This document will, therefore, construct a scientifically-grounded, inferential mechanism of action for this compound, drawing from the established principles of boronic acid chemistry, its known applications, and parallels with structurally related molecules.
I. The Boronic Acid Moiety: A Gateway to Reversible Covalent Inhibition
The defining feature of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is its boronic acid group (-B(OH)₂). This functional group is an electrophilic Lewis acid, capable of accepting a pair of electrons from a nucleophilic residue within the active site of a target protein. This interaction typically involves the formation of a stable, yet reversible, tetrahedral boronate adduct.[4] This reversible covalent bonding is a key differentiator from traditional non-covalent inhibitors, often leading to enhanced potency and prolonged duration of action. The stability of this bond is crucial; it must be strong enough to ensure target engagement but labile enough to allow for dissociation, which can mitigate off-target effects.[5]
The broader class of boronic acid-containing drugs has demonstrated significant clinical success. Bortezomib, a proteasome inhibitor, exemplifies this, with its boronic acid moiety forming a stable complex with the N-terminal threonine of the proteasome's catalytic site, leading to the inhibition of protein degradation pathways crucial for cancer cell survival.[1][6]
II. A Postulated Mechanism of Action: Targeting Protein Kinases
Given that 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is a known intermediate in the synthesis of kinase inhibitors like Acalabrutinib, it is highly probable that its mechanism of action, or that of its derivatives, involves the inhibition of protein kinases.[3] Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.
The proposed mechanism of action for a kinase inhibitor derived from this scaffold would involve the following key steps:
-
Active Site Recognition and Docking: The phenyl and pyridinyl rings of the molecule would facilitate initial binding to the ATP-binding pocket of the target kinase through non-covalent interactions such as hydrogen bonding, and π-π stacking. The specific arrangement of these aromatic systems would confer selectivity for a particular kinase or kinase family.
-
Nucleophilic Attack and Boronate Adduct Formation: A nucleophilic residue within the kinase's active site, typically a serine or threonine hydroxyl group, would attack the electrophilic boron atom of the boronic acid. This results in the formation of a tetrahedral boronate intermediate.
-
Reversible Covalent Inhibition: The formation of this stable, reversible covalent bond effectively blocks the ATP-binding site, preventing the kinase from carrying out its phosphorylating function. This leads to the downstream inhibition of the signaling pathway controlled by the target kinase.
Visualizing the Proposed Kinase Inhibition
Figure 1. Proposed mechanism of kinase inhibition.
III. A Case Study in a Related Scaffold: The Mechanism of AN15368
Further insight into the potential mechanisms of boron-containing compounds can be gleaned from the study of AN15368, a benzoxaborole prodrug.[7][8][9][10] While structurally distinct from 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, AN15368 shares the core feature of a boronic acid derivative. This compound has shown remarkable efficacy in treating Chagas disease, caused by the parasite Trypanosoma cruzi.[7][11][12][13]
The mechanism of AN15368 is a fascinating example of targeted drug action:
-
Prodrug Activation: AN15368 is a prodrug, meaning it is administered in an inactive form and is metabolized into its active form within the target organism.[11] In the case of T. cruzi, parasite-specific carboxypeptidases cleave the prodrug, releasing the active benzoxaborole.[8][9]
-
Targeting mRNA Processing: The activated compound specifically targets the messenger RNA (mRNA) processing pathway in the parasite.[7][8][9] This disruption of a fundamental cellular process ultimately leads to the death of the parasite.
This example highlights the versatility of the boronic acid scaffold. While the phenylboronic acid in our topic compound is primed for kinase inhibition, the benzoxaborole in AN15368 demonstrates that these compounds can be engineered to target other critical cellular pathways.
IV. Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, a series of biochemical and cellular assays would be required.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine if the compound inhibits the activity of a specific protein kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human kinase of interest
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizing the Experimental Workflow
Figure 2. Workflow for an in vitro kinase inhibition assay.
V. Data Summary and Interpretation
Should experimental data become available, it would be crucial to present it in a clear and concise manner.
| Parameter | Description | Example Value |
| IC₅₀ | The half-maximal inhibitory concentration; a measure of the potency of a substance in inhibiting a specific biological or biochemical function. | 50 nM |
| Kᵢ | The inhibition constant; an indication of how potent an inhibitor is. It is the concentration required to produce half-maximum inhibition. | 25 nM |
| Mode of Inhibition | The mechanism by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed). | Reversible Covalent |
VI. Conclusion and Future Directions
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid represents a versatile and promising scaffold in medicinal chemistry. While its primary role to date has been as a synthetic intermediate, the inherent properties of its boronic acid moiety suggest a strong potential for direct therapeutic application, likely through the reversible covalent inhibition of protein kinases. The mechanistic framework presented in this guide, based on established principles and analogous compounds, provides a solid foundation for future research.
Further investigation is warranted to:
-
Synthesize and purify 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid and its derivatives for biological testing.
-
Screen these compounds against a panel of protein kinases to identify specific targets.
-
Conduct detailed kinetic studies to confirm the mode of inhibition.
-
Utilize structural biology techniques, such as X-ray crystallography, to visualize the inhibitor bound to its target kinase.
-
Evaluate the cellular activity and potential therapeutic efficacy of promising lead compounds in relevant disease models.
Through such a systematic and rigorous approach, the full therapeutic potential of this and other novel boronic acid-containing molecules can be realized, paving the way for the next generation of targeted therapies.
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4-(Pyridin-2-yl)aminocarbonylphenylboronic acid derivatives
An In-Depth Technical Guide to 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid Derivatives for Researchers and Drug Development Professionals
Executive Summary
Boronic acid derivatives have emerged from a niche chemical curiosity to a validated and powerful class of pharmacologically active agents, underscored by multiple FDA-approved drugs.[1][2] This guide focuses on a specific, high-value scaffold: 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid and its derivatives. This core structure combines the unique electrophilic nature of boronic acid with the versatile pharmacophoric properties of a pyridyl-amide moiety.[3][4] These compounds are notable for their ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites, leading to potent and often selective inhibition.[5] A prime example of this scaffold's success is its role as a key intermediate in the synthesis of Acalabrutinib, a highly effective Bruton's tyrosine kinase (BTK) inhibitor used in oncology.[6] This guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and key applications of these derivatives, supplemented with detailed experimental protocols to empower researchers in their drug discovery efforts.
The Ascendance of Boronic Acids in Medicinal Chemistry
For many years, boron-containing compounds were largely overlooked in drug discovery, partly due to a misconception of inherent toxicity.[7] This perception has been thoroughly demystified, especially following the clinical success of the proteasome inhibitor Bortezomib (Velcade®), the first boronic acid-containing drug approved by the FDA in 2003.[7] This milestone catalyzed a surge of interest in organoboron compounds for therapeutic applications.[2]
The utility of the boronic acid group (–B(OH)₂) stems from several key characteristics:
-
Unique Reactivity: The boron atom is trigonal planar and electron-deficient, making it a Lewis acid capable of forming a reversible, yet stable, covalent bond with biological nucleophiles like the hydroxyl groups of serine or threonine residues within an enzyme's active site.[5][8]
-
Low Toxicity: Boron is an essential trace element, and boronic acid derivatives generally exhibit low toxicity, making them suitable for therapeutic use.[7]
-
Synthetic Versatility: The boronic acid moiety is stable, easily synthesized, and serves as a crucial building block in powerful synthetic reactions like the Suzuki-Miyaura coupling, enabling the construction of complex molecular libraries.[7][9]
These features have led to the approval of several boronic acid drugs, including treatments for multiple myeloma and bacterial infections, solidifying their place as a vital tool in modern medicinal chemistry.[1][2]
The Core Moiety: 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid
The title compound, with CAS Registry Number 850568-25-1, is a sophisticated building block designed for targeted drug development.[3] Its structure can be deconstructed into three critical components, each contributing to its overall function and utility.
-
The Boronic Acid "Warhead": This is the reactive center of the molecule, responsible for engaging with the biological target through reversible covalent bond formation.[6]
-
The Phenyl Linker: The rigid phenyl ring serves as a scaffold, correctly positioning the boronic acid and the pyridyl-amide group for optimal interaction with the target protein.
-
The Pyridyl-Amide Group: The pyridine ring is a common motif in pharmaceuticals, known to enhance biological activity and modulate pharmacokinetic properties like solubility and metabolic stability.[10][11] The amide linkage provides a hydrogen bond donor and acceptor, facilitating strong, non-covalent interactions within a protein's binding pocket.
Physicochemical Properties
A summary of the key properties of the parent compound is presented below.
| Property | Value | Source |
| CAS Number | 850568-25-1 | [3][12] |
| Molecular Formula | C₁₂H₁₁BN₂O₃ | [13][14] |
| Molecular Weight | 242.04 g/mol | [13][15] |
| Appearance | Solid powder | [12] |
| pKa | 8.10 ± 0.16 (Predicted) | [3][16] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Synthesis and Characterization
Derivatives of this scaffold are typically synthesized through a convergent approach, culminating in an amide coupling reaction. The general workflow involves preparing the two key fragments—the boronic acid-containing benzoic acid and the aminopyridine—and then joining them.
Characterization of the final products relies on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and verify the connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Mechanism of Action: Reversible Covalent Inhibition
The primary mechanism of action for these derivatives is enzyme inhibition. The boronic acid group forms a tetrahedral intermediate with a nucleophilic hydroxyl group (from a serine or threonine residue) in the enzyme's active site. This interaction is covalent but reversible, offering a unique pharmacological profile that combines the high potency of covalent inhibitors with the potential for reduced off-target toxicity compared to irreversible inhibitors.[5][17]
This mechanism is particularly effective for targeting serine/threonine kinases and serine proteases, which are critical regulators in many disease pathways.[8][9]
Key Applications & Structure-Activity Relationships (SAR)
The versatility of the 4-(pyridin-2-yl)aminocarbonylphenylboronic acid scaffold makes it a valuable starting point for developing inhibitors against various targets.
Case Study: Acalabrutinib (BTK Inhibitor)
The most prominent application of this core structure is as a crucial building block for Acalabrutinib (Calquence®) .[6] Acalabrutinib is a second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for treating various B-cell malignancies. In this context, the boronic acid is not part of the final drug; rather, the entire 4-(pyridin-2-yl)aminocarbonylphenyl moiety serves as a key fragment that is incorporated into the final, more complex Acalabrutinib molecule through reactions like the Suzuki-Miyaura coupling.[10] This highlights the compound's role as a high-value pharmaceutical intermediate.[6][18]
Oncology: Proteasome Inhibition
Inspired by the success of Bortezomib, boronic acid derivatives are widely explored as proteasome inhibitors for treating cancers like multiple myeloma.[1][19] The proteasome, a multi-enzyme complex, contains a critical N-terminal threonine residue in its active site, which is a perfect target for boronic acid-based inhibitors.[8] Derivatives of the title scaffold can be designed to selectively target the chymotrypsin-like activity of the proteasome, leading to the accumulation of pro-apoptotic proteins and cell death in cancer cells.[19][20]
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a wide range of derivatives is proprietary or spread across numerous publications, general principles can be inferred:
-
Pyridine Ring Substitution: Adding substituents to the pyridine ring can modulate potency, selectivity, and pharmacokinetic properties. Electron-donating or withdrawing groups can alter the electronics and binding interactions.[11]
-
Amide Linker: The N-H and C=O groups are critical hydrogen bonding elements. Altering the amide or replacing it can drastically affect binding affinity.
-
Phenyl Ring Substitution: Adding groups to the phenyl ring can be used to probe for additional binding pockets on the target enzyme or to fine-tune solubility and metabolic stability. Replacing the phenyl ring with other aromatic systems (e.g., thiophene, pyrazole) is a common strategy to explore new chemical space and improve properties.[21]
Experimental Protocols & Methodologies
The following protocols are provided as templates for researchers working with these compounds.
Protocol 1: Synthesis of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid
This protocol describes a standard amide coupling procedure.
Materials:
-
4-Carboxyphenylboronic acid
-
2-Aminopyridine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separation funnel, rotary evaporator.
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-carboxyphenylboronic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add 2-aminopyridine (1.0 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress using TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure title compound.
-
Confirm the structure and purity using NMR, MS, and HPLC.
Protocol 2: In Vitro Proteasome Inhibition Assay
This protocol measures the inhibition of the 20S proteasome's chymotrypsin-like (CT-L) activity.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test compound (dissolved in DMSO)
-
Bortezomib (positive control)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and Bortezomib in assay buffer. Ensure the final DMSO concentration is ≤1%.
-
In a 96-well plate, add 50 µL of the diluted test compound or control to the appropriate wells.
-
Add 25 µL of purified 20S proteasome (e.g., at a final concentration of 0.5 nM) to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the Suc-LLVY-AMC substrate (e.g., at a final concentration of 10 µM).
-
Immediately begin kinetic reading on the fluorescence plate reader at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition relative to the DMSO control and plot it against the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Future Perspectives and Challenges
The 4-(pyridin-2-yl)aminocarbonylphenylboronic acid scaffold remains a highly attractive starting point for novel drug discovery. Future efforts will likely focus on:
-
Targeting Novel Enzymes: Expanding beyond kinases and proteasomes to other enzyme classes where a nucleophilic residue plays a key catalytic role.
-
Improving Selectivity: Fine-tuning the structure to minimize off-target effects is a constant challenge. Computational modeling and extensive SAR studies will be crucial.[21]
-
Overcoming Resistance: As with all targeted therapies, acquired resistance is a major clinical hurdle. Designing next-generation inhibitors based on this scaffold that can overcome known resistance mutations is a key area of research.[19]
Conclusion
represent a confluence of strategic design elements in modern medicinal chemistry: a validated covalent "warhead," a versatile pharmacophoric group, and a synthetically accessible scaffold. Their proven utility as key intermediates for approved drugs like Acalabrutinib and their potential as direct enzyme inhibitors make them a focal point for researchers in oncology and beyond.[6][17] By understanding the underlying principles of their synthesis, mechanism of action, and biological applications, scientists can leverage this powerful chemical class to develop the next generation of targeted therapeutics.
References
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Al-Dulayymi, J. R., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1851. [Link]
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Chem-Station. (n.d.). 4-(PYRIDIN-2-YL)AMINOCARBONYLPHENYLBORONIC ACID. Chemical Substance Platform. [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3046. [Link]
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Jayant, V. (2023). An Introduction to the Therapeutic Potential of Boronic Acid Derivatives. ResearchGate. [Link]
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da Silva, A. C. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]
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Whitepaper: The Strategic Role of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid in the Synthesis of Acalabrutinib
Abstract
Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor pivotal in the treatment of B-cell malignancies.[1][2] Its chemical architecture is a testament to the power of modern synthetic strategies, particularly cross-coupling reactions. This technical guide provides an in-depth analysis of the synthesis of Acalabrutinib, focusing on the critical role of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. We will dissect the core chemical transformation—a Suzuki-Miyaura coupling—elucidating the mechanistic rationale behind the choice of reagents and conditions. This paper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the manufacturing process for this important therapeutic agent.
Introduction to Acalabrutinib (Calquence®)
Acalabrutinib, marketed as Calquence®, is a targeted therapy approved for various non-Hodgkin lymphomas, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1][3] Unlike traditional chemotherapy, Acalabrutinib is a kinase inhibitor designed to block a specific enzyme essential for cancer cell survival and proliferation.[3]
Mechanism of Action
The therapeutic efficacy of Acalabrutinib stems from its function as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2][4] BTK is a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is fundamental for B-cell development, activation, and survival.[4][5][6] In many B-cell cancers, this pathway is overactive, promoting uncontrolled cell growth. Acalabrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, permanently disabling the enzyme.[7][8] This action effectively shuts down the downstream signaling cascades that malignant B-cells rely on, leading to an inhibition of their growth and proliferation.[1][6]
As a second-generation BTK inhibitor, Acalabrutinib was developed to improve upon the first-in-class drug, ibrutinib. It exhibits greater selectivity for BTK with minimal off-target activity on other kinases, which is believed to contribute to an improved safety profile.[1][2][7]
Chemical Structure
The molecular structure of Acalabrutinib, 4-{8-Amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide, is comprised of a complex heterocyclic core linked to a distinct N-(pyridin-2-yl)benzamide moiety. The synthesis of such a molecule necessitates a robust and modular strategy, allowing for the efficient connection of these key structural fragments.
The Cornerstone Reaction: Suzuki-Miyaura Coupling
The industrial-scale synthesis of Acalabrutinib heavily relies on the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning methodology that has revolutionized carbon-carbon bond formation in organic chemistry.[9][10]
Principles of the Reaction
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate.[9][11] Its widespread adoption in the pharmaceutical industry is due to its numerous advantages:
-
Functional Group Tolerance: The reaction conditions are mild enough to tolerate a wide variety of sensitive functional groups, minimizing the need for protective group chemistry.[12]
-
Stability and Safety: The boronic acid reagents are generally stable, crystalline solids that are less toxic and easier to handle than many other organometallic reagents.
-
High Yields and Selectivity: The reaction is known for its high efficiency and predictability, making it ideal for scalable manufacturing processes.[12]
The catalytic cycle, illustrated below, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: General catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Pivotal Role of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid
In the synthesis of Acalabrutinib, 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (CAS 850568-25-1) serves as the organoboron coupling partner.[13][14][15] It is a specialized building block designed to introduce the entire N-(pyridin-2-yl)benzamide portion of the final drug molecule in a single, efficient step.
The synthesis strategically couples this boronic acid with a complex heterocyclic halide, specifically (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate. This reaction forms the carbon-carbon bond that links the imidazo[1,5-a]pyrazine core to the phenyl ring of the benzamide side chain.
Figure 2: Core Suzuki coupling reaction in Acalabrutinib synthesis.
Experimental Protocol and Mechanistic Insights
The successful execution of the Suzuki coupling is highly dependent on the careful selection of the catalyst, base, and solvent system. The protocol outlined here is a synthesis of information from publicly available patents and process chemistry literature.[16][17]
Step-by-Step Methodology
-
Reactor Charging: A suitable reactor is charged with the heterocyclic bromide, (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate, and 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid.
-
Solvent Addition: A solvent system, often a mixture of an organic solvent like 1,4-dioxane and water, is added.[16]
-
Causality: The organic solvent solubilizes the organic reactants and the catalyst complex, while water is often crucial for the transmetalation step and helps dissolve the inorganic base.
-
-
Base Addition: An inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is added to the mixture.[16][18]
-
Causality: The base is essential for activating the boronic acid. It reacts to form a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates the transfer of the aryl group from boron to the palladium center during transmetalation.
-
-
Catalyst Introduction: A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Palladium(II) acetate with a suitable phosphine ligand (e.g., XantPhos), is introduced.[16][18]
-
Causality: The palladium is the heart of the catalytic cycle. The phosphine ligand stabilizes the palladium atom, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired oxidative addition and reductive elimination steps.
-
-
Reaction Execution: The mixture is heated to reflux (typically 80-100 °C) and stirred for several hours until reaction completion is confirmed by a monitoring technique like HPLC.[11] Some processes may utilize microwave irradiation to significantly reduce reaction times.[12][16]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is extracted into an organic solvent. The crude product is then purified, often via silica gel column chromatography, to isolate the pure coupled intermediate.[16]
Summary of Reaction Parameters
The following table summarizes typical conditions and components for this key transformation.
| Component | Example(s) | Role in Reaction |
| Heterocyclic Halide | (S)-...-1-bromoimidazo[1,5-a]pyrazin... | The electrophilic partner providing the core structure. |
| Organoboron Reagent | 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid | The nucleophilic partner that introduces the N-(pyridin-2-yl)benzamide side chain. |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂, Pd(dba)₂ | The transition metal that facilitates the catalytic C-C bond formation.[16][18] |
| Ligand | dppf, XantPhos, Cy₃P | Stabilizes the palladium center and modulates its electronic and steric properties for efficient catalysis.[18] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to form a nucleophilic boronate for the transmetalation step.[16][18] |
| Solvent System | 1,4-Dioxane/H₂O, Tetrahydrofuran (THF)/H₂O, Methyl-THF (MeTHF)/H₂O | Solubilizes reactants and reagents; water often assists in the transmetalation step.[16][18] |
| Temperature | 80 - 100 °C (Reflux) or Microwave Irradiation | Provides the necessary activation energy for the reaction to proceed at a practical rate. |
Downstream Processing to Acalabrutinib
The product of the Suzuki coupling is a protected precursor to the final active pharmaceutical ingredient (API). Two key transformations remain.
-
Deprotection: The benzyl (Cbz) protecting group on the pyrrolidine nitrogen is removed. This is typically achieved under acidic conditions, for instance, using hydrobromic acid in acetic acid, to yield the free secondary amine.[16]
-
Amide Coupling: The newly freed amine is acylated by reacting it with 2-butynoic acid. This final amide bond formation is facilitated by a peptide coupling agent, such as HATU, in the presence of a non-nucleophilic base like triethylamine (TEA).[16] This step installs the butynoyl group, which is responsible for the covalent interaction with BTK.
Figure 3: Post-coupling workflow to the final Acalabrutinib API.
Conclusion
The synthesis of Acalabrutinib is a prime example of convergent synthesis, where complex molecular fragments are prepared separately and then joined. Within this strategy, 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is not merely a reagent but a cornerstone building block. Its use in a robust, scalable, and well-understood Suzuki-Miyaura coupling reaction allows for the direct and efficient installation of a critical pharmacophoric moiety. Understanding the role of this reagent and the intricacies of the coupling reaction is fundamental to appreciating the elegant and practical chemical process that delivers this life-saving medication to patients.
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A Technical Guide to 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid: Sourcing, Quality Control, and Application in Suzuki-Miyaura Coupling
This guide provides an in-depth technical overview of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, a critical building block for professionals in pharmaceutical research and development. We will delve into its chemical properties, reliable sourcing strategies, quality control considerations, and a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.
Introduction to a Key Pharmaceutical Intermediate
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (CAS No. 850568-25-1) is a bifunctional organic compound featuring a phenylboronic acid moiety and a pyridin-2-yl-amide group.[1] This unique architecture makes it an invaluable reagent in organic synthesis, particularly for constructing complex molecular frameworks.
The boronic acid group is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[2][3] The pyridinyl-amide portion of the molecule is a common structural motif in biologically active compounds, capable of engaging in hydrogen bonding and other key interactions with biological targets.[1][4]
Its most prominent application is as a crucial intermediate in the synthesis of Acalabrutinib, a potent second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[4][5][6] The reliable performance of this boronic acid derivative in coupling reactions is pivotal to the efficient production of this and other high-value active pharmaceutical ingredients (APIs).[5]
Chemical and Physical Properties
A thorough understanding of the compound's properties is essential for its proper handling, storage, and application.
| Property | Value | Source(s) |
| CAS Number | 850568-25-1 | [7] |
| Molecular Formula | C₁₂H₁₁BN₂O₃ | [7] |
| Molecular Weight | 242.04 g/mol | [7] |
| Appearance | Solid (typically white or light yellow powder) | [8] |
| Melting Point | 124-128 °C | |
| Density | 1.33 g/cm³ | |
| pKa | 8.10 ± 0.16 (Predicted) | [9] |
| Storage | Inert atmosphere, 2-8°C | [9] |
Sourcing and Supplier Evaluation
Procuring high-quality 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is the first critical step for reproducible and successful synthesis. The market includes a range of manufacturers and suppliers, and selection should be based on purity, consistency, and reliability.
| Supplier/Platform | Notes |
| Echemi | A platform listing multiple suppliers, offering various grades (e.g., Pharmacy Grade/99%) and quantities.[10] |
| ChemicalBook | Provides information and lists various international suppliers, including those offering research and bulk quantities.[11] |
| Punagri | Positions itself as a trusted supplier for pharmaceutical companies, emphasizing high-quality control and global compliance.[4] |
| Clinivex | Supplies the compound for research and development purposes.[12] |
| Home Sunshine Pharma | A manufacturer and supplier of pharmaceutical intermediates. |
| ChemScene | Provides the compound with a stated purity of ≥98% and offers custom synthesis services.[13] |
| Sigma-Aldrich (Ambeed) | A well-known distributor of research chemicals, offering the compound in various quantities with a stated purity of 97%.[2] |
Expertise in Action: Supplier Qualification When selecting a supplier, it is crucial to look beyond the listed price. Request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. A comprehensive CoA should include not just purity by HPLC or NMR, but also residual solvent analysis and identification of any potential process-related impurities. For drug development applications, choosing a supplier with a strong understanding of global regulatory standards is paramount.[4]
Quality Control and Analytical Methodology
The purity of boronic acids is critical, as impurities can interfere with sensitive catalytic reactions. Boronic acids, particularly pinacol esters, can be prone to hydrolysis, forming the corresponding boronic acid which can have different solubility and reactivity profiles.[14][15]
Recommended QC Techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of boronic acids. A well-developed method can separate the target compound from starting materials, byproducts, and degradants like the corresponding boronic acid.[9] Method development often involves screening different columns and mobile phase pH to achieve optimal separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying organic impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. UHPLC-MS methods can provide high-throughput analysis for reaction monitoring.[9]
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the premier application for 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, enabling the formation of a C-C bond between the boronic acid-bearing phenyl ring and an aryl or heteroaryl halide/triflate.[3]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.[16][17]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[12]
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-(pyridin-2-yl)aminocarbonylphenyl moiety) to the palladium center, displacing the halide.[12][16] This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid with a heteroaryl bromide.
Reaction: Coupling of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid with (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (a key step in Acalabrutinib synthesis).[6][18]
Materials:
-
(S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (1.0 equiv)
-
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 - 0.1 equiv)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: A degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v)
Experimental Workflow:
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A Technical Guide to the Stability and Storage of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, a critical reagent in pharmaceutical research and development, notably as an intermediate in the synthesis of compounds like Acalabrutinib.[1] A thorough understanding of its chemical stability is paramount for ensuring experimental reproducibility, maintaining purity, and safeguarding the integrity of drug development pipelines.
Introduction: The Significance of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (CAS No: 850568-25-1) belongs to the versatile class of arylboronic acids.[2][3][4][5][6][7][8] These compounds are instrumental in modern organic chemistry, primarily for their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[9] The presence of the pyridinyl-amide moiety introduces specific electronic and structural features that can influence its reactivity and stability profile. As with many boronic acids, its utility is intrinsically linked to its stability, as degradation can lead to impurities that may compromise reaction yields and the purity of the final product.[10][11]
The Chemical Stability Profile: Understanding Degradation Pathways
The stability of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is influenced by several factors, including moisture, pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways are common to many arylboronic acids.[10][12][13]
Protodeboronation
Protodeboronation is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This reaction is often facilitated by aqueous or protic media and its rate is highly dependent on pH.[10][12] For arylboronic acids, this process can be accelerated under both acidic and basic conditions.[14]
Oxidation
The boronic acid moiety is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS), which can lead to the formation of the corresponding phenol.[10][15] This oxidative instability can be a considerable challenge, especially in biological contexts where ROS are prevalent.[15][16]
Boroxine Formation
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine.[10] While this process is often reversible upon exposure to water, it can complicate stoichiometry and accurate characterization of the starting material.
Caption: Primary degradation pathways for 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid.
Recommended Storage and Handling Protocols
Given the inherent instability of boronic acids, stringent storage and handling procedures are essential to preserve the integrity of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid.
Storage Conditions
Conflicting information exists regarding the optimal storage temperature, with some sources suggesting room temperature while others recommend refrigeration.[2][4][7][8] To ensure maximum stability and minimize degradation, a conservative approach is advised.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[2][7] | Reduces the rate of chemical degradation and minimizes the formation of byproducts. |
| Atmosphere | Inert gas (Argon or Nitrogen)[2] | Prevents oxidation by atmospheric oxygen and minimizes exposure to moisture. |
| Light | Amber vial or dark container | Protects the compound from light-induced degradation. |
| Container | Tightly sealed container | Prevents the ingress of moisture and atmospheric gases. |
Handling Procedures
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.
-
Minimize Exposure: Only remove the required amount of material from the main container for immediate use. Avoid repeatedly opening and closing the primary container.
-
Use Dry Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis and protodeboronation.
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent cross-contamination.
Experimental Workflow for Stability Assessment
To quantitatively assess the stability of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, a systematic experimental workflow should be implemented. This involves subjecting the compound to various stress conditions and analyzing its purity over time.
Caption: A generalized workflow for the stability testing of boronic acids.
Step-by-Step Protocol for a Forced Degradation Study
-
Sample Preparation: Prepare multiple aliquots of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid in individual, sealed vials.
-
Stress Conditions: Expose the aliquots to a matrix of stress conditions:
-
Temperature: 25°C/60% RH, 40°C/75% RH, and a control at 2-8°C.
-
pH: Prepare solutions in buffers of varying pH (e.g., pH 2, 7, and 9) and store at a controlled temperature.
-
Oxidative: Prepare a solution containing a low concentration of hydrogen peroxide.
-
Photostability: Expose the solid material and solutions to UV and visible light according to ICH guidelines.
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the purity of each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). Characterize any significant degradation products using LC-MS and NMR.
-
Data Evaluation: Plot the percentage of the parent compound remaining against time for each condition. This will allow for the determination of degradation kinetics and the identification of conditions under which the compound is least stable.
Analytical Methodologies for Stability Monitoring
The analysis of boronic acids can be challenging due to their potential for on-column hydrolysis or degradation.[17][18]
-
Reversed-Phase HPLC (RP-HPLC): This is a common technique, but care must be taken to select a column and mobile phase that minimize on-column hydrolysis.[18] Using a stationary phase with low silanol activity can be beneficial.[18]
-
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): This technique can be a sensitive and greener alternative for analyzing unstable boronate esters and, by extension, boronic acids.[19]
-
Non-Aqueous Capillary Electrophoresis (NACE): NACE can be an accurate quantitative technique for analyzing boronic acids and their esters without the limitations of hydrolysis often seen in other methods.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to characterize the compound and its degradation products, including the formation of boroxines.
Conclusion: Best Practices for Ensuring Integrity
The chemical stability of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is a critical parameter that must be carefully managed to ensure its effective use in research and drug development. Adherence to the recommended storage conditions of 2-8°C under an inert atmosphere in a tightly sealed, light-resistant container is paramount. Proactive stability testing using appropriate analytical methodologies will provide a comprehensive understanding of its degradation profile, enabling researchers to confidently utilize this important synthetic building block. For applications requiring enhanced stability, conversion to a more robust derivative, such as a pinacol boronate ester, may be a viable strategy.[10][11]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. [Link]
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Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. (n.d.). Applied and Environmental Microbiology. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. (2021). Proceedings of the National Academy of Sciences. [Link]
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Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). University of California, Irvine. [Link]
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A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society. [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. (2021). Proceedings of the National Academy of Sciences. [Link]
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Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. (2024). Organic Process Research & Development. [Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2018). ResearchGate. [Link]
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Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012). ResearchGate. [Link]
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4-(pyridin-2-yl)aminocarbonylphenylboronic acid cas 850568-25-1. (n.d.). Home Sunshine Pharma. [Link]
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(4-(Pyridin-2-ylcarbamoyl)phenyl)boronic Acid. (n.d.). Pharmaffiliates. [Link]
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Structure, Properties, and Preparation of Boronic Acid Derivatives. (2018). ResearchGate. [Link]
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Phenylboronic acid. (n.d.). Wikipedia. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. (2021). ResearchGate. [Link]
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ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014). Semantic Scholar. [Link]
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The Ascendancy of Pyridinylboronic Acids in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of blockbuster drugs. Its combination with the versatile boronic acid functional group has given rise to pyridinylboronic acids, a class of reagents and pharmacophores of immense value in drug discovery and development. This technical guide provides an in-depth exploration of the applications of pyridinylboronic acids, from their pivotal role as building blocks in complex molecule synthesis via Suzuki-Miyaura cross-coupling to their direct application as potent enzyme inhibitors. We will delve into the synthetic strategies for accessing these compounds, detail their mechanistic interactions with biological targets, and provide practical, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological properties of pyridinylboronic acids in their pursuit of novel therapeutics.
Introduction: The Unique Power of the Boron-Pyridine Synergy
The journey of a drug from concept to clinic is a testament to the power of synthetic chemistry to construct complex molecular architectures with precise biological functions.[1][2] Within the vast armamentarium of the medicinal chemist, pyridinylboronic acids have emerged as particularly powerful tools. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a frequent feature in biologically active molecules, imparting desirable physicochemical properties such as aqueous solubility and hydrogen bonding capabilities.[1] The boronic acid group, -B(OH)₂, once viewed with suspicion regarding its potential toxicity, has now been "demystified" and is recognized for its unique chemical reactivity and ability to form reversible covalent bonds with biological nucleophiles.[2][3] This combination of a privileged heterocycle and a versatile functional group makes pyridinylboronic acids indispensable in modern drug discovery.[1][2]
The surge in interest surrounding boronic acids in medicinal chemistry can be largely attributed to the success of drugs like bortezomib (Velcade®), a dipeptidyl boronic acid that acts as a proteasome inhibitor for the treatment of multiple myeloma.[2][4][5] This landmark drug demonstrated that boronic acids could be safe and effective therapeutic agents, paving the way for the development of other boron-containing drugs such as ixazomib and vaborbactam.[2] Pyridinylboronic acids, in particular, offer the advantage of introducing a pyridine scaffold, a common motif in a wide array of pharmaceuticals targeting diverse diseases including cancer, infectious diseases, and neurological disorders.[1]
This guide will navigate the multifaceted applications of pyridinylboronic acids, providing both the theoretical underpinnings and practical guidance for their use in the laboratory.
Synthetic Strategies for Accessing Pyridinylboronic Acids
The availability of high-purity pyridinylboronic acids is a critical starting point for their successful application.[1] Several synthetic methods have been developed to access these compounds, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern on the pyridine ring and the scale of the synthesis.
The most fundamental and cost-effective method for preparing pyridinylboronic acids, especially on a large scale, is through halogen-metal exchange followed by borylation . This typically involves the reaction of a halopyridine (bromo- or iodopyridines are most common) with an organolithium or Grignard reagent at low temperatures to form a pyridinylmetal intermediate, which is then quenched with a trialkyl borate ester.[2]
Another powerful technique is the palladium-catalyzed cross-coupling of halopyridines with diboron reagents , such as bis(pinacolato)diboron (B₂pin₂).[2] This method, often referred to as the Miyaura borylation, is highly versatile and tolerates a wide range of functional groups.[2]
More recently, C-H activation/borylation methods catalyzed by iridium or rhodium have emerged as an atom-economical approach to directly install a boronic ester group onto a pyridine ring, avoiding the need for pre-functionalized halopyridines.
Table 1: Overview of Synthetic Methods for Pyridinylboronic Acids
| Method | Starting Material | Reagents | Advantages | Disadvantages |
| Halogen-Metal Exchange/Borylation | Halopyridine (Br, I) | n-BuLi or i-PrMgCl, B(OR)₃ | Cost-effective, scalable | Requires low temperatures, limited functional group tolerance |
| Miyaura Borylation | Halopyridine (Cl, Br, I, OTf) | B₂pin₂, Pd catalyst, base | Excellent functional group tolerance, mild conditions | Cost of palladium catalyst and diboron reagent |
| C-H Borylation | Pyridine derivative | B₂pin₂, Ir or Rh catalyst | Atom-economical, direct functionalization | Catalyst cost, regioselectivity can be a challenge |
It is important to note the stability of different pyridinylboronic acid isomers. While 3- and 4-pyridinylboronic acids are generally stable, 2-pyridinylboronic acids are often prone to protodeboronation (loss of the boronic acid group). To circumvent this instability, they are frequently prepared and used as their corresponding boronate esters, such as the pinacol ester, which exhibit greater stability.[6]
Experimental Protocol: Synthesis of 3-Pyridylboronic Acid via Halogen-Metal Exchange
This protocol describes a common lab-scale synthesis of 3-pyridylboronic acid from 3-bromopyridine.[7]
Materials:
-
3-Bromopyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromopyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization.
Caption: Synthetic workflow for 3-pyridylboronic acid.
Pyridinylboronic Acids: The Cornerstone of Suzuki-Miyaura Cross-Coupling in Drug Synthesis
The Suzuki-Miyaura cross-coupling reaction is arguably the most widely used carbon-carbon bond-forming reaction in the pharmaceutical industry.[8][9] Its popularity stems from its operational simplicity, mild reaction conditions, and exceptional tolerance for a wide range of functional groups.[8][9] Pyridinylboronic acids are key players in this reaction, serving as versatile building blocks for the construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[1][10]
The reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a pyridinylboronic acid) with an organohalide or triflate.[8] The catalytic cycle, a beautifully orchestrated sequence of oxidative addition, transmetalation, and reductive elimination, efficiently forges a new C-C bond.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The 4-arylpyridine substructure, a key component in several active pharmaceutical ingredients (APIs) like Cerivastatin and Otamixaban, is frequently synthesized using this powerful reaction.[10][11] However, challenges can arise, such as the formation of impurities derived from the phosphorus ligands used in the catalytic system.[10][11] Careful optimization of reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, is crucial to achieve high yields and purity, which is paramount in API synthesis.[10]
Case Study: Synthesis of a 4-Arylpyridine
A common application of pyridinylboronic acids is the synthesis of 4-arylpyridines. For instance, the coupling of a 4-pyridinylboronic acid derivative with an aryl halide is a key step in the synthesis of many pharmaceutical compounds.[10]
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield | Reference |
| 2-Chloropyridine | 3-Pyridylboronic acid | Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane/H₂O | Excellent | [8] |
| 4-Iodopyridine | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂·CH₂Cl₂ | dppf | K₂CO₃ | Toluene/H₂O | Good | [10] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodopyridine with Phenylboronic Acid Pinacol Ester
This protocol is adapted from a reported procedure for the synthesis of a 4-arylpyridine.[10]
Materials:
-
4-Iodopyridine
-
Phenylboronic acid pinacol ester
-
Pd(dppf)Cl₂·CH₂Cl₂
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add 4-iodopyridine (1.2 eq), phenylboronic acid pinacol ester (1.0 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).
-
Add toluene and water in a 3:1 ratio to the vessel.
-
Stir the mixture at 80 °C for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
Pyridinylboronic Acids as Direct Pharmacological Agents: The Rise of Covalent Inhibitors
Beyond their role as synthetic intermediates, pyridinylboronic acids are increasingly being explored as direct pharmacological agents, particularly as enzyme inhibitors.[12][13] The boron atom's ability to form a reversible covalent bond with nucleophilic residues in an enzyme's active site, such as the hydroxyl group of serine or threonine, is the key to their inhibitory activity.[14][15] This interaction often mimics the tetrahedral transition state of the enzymatic reaction, leading to potent and selective inhibition.[16][17]
Proteasome Inhibitors: A Paradigm Shift in Cancer Therapy
The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular processes such as cell cycle regulation and apoptosis.[4][5] Inhibition of the proteasome has proven to be an effective strategy in cancer therapy, particularly for hematological malignancies.[5]
Bortezomib, a dipeptidyl boronic acid, was the first-in-class proteasome inhibitor to receive FDA approval.[4][5] The boron atom in bortezomib is essential for its activity, as it forms a stable but reversible complex with the N-terminal threonine residue of the proteasome's β5 catalytic subunit.[4][14] While bortezomib itself does not contain a pyridine ring, the principles of its mechanism of action have inspired the design of a new generation of proteasome inhibitors, including those incorporating pyridinyl scaffolds to modulate properties like selectivity and pharmacokinetics.[18][19]
Serine Protease Inhibitors: Targeting a Diverse Enzyme Family
Serine proteases are a large family of enzymes involved in a wide range of physiological and pathological processes, including blood coagulation, digestion, and inflammation.[20][21] Consequently, they are attractive targets for drug discovery. Arylboronic acids, including pyridinylboronic acids, have been shown to be potent competitive inhibitors of serine proteases like chymotrypsin and subtilisin.[21][22]
The inhibitory mechanism involves the formation of a tetrahedral adduct between the boronic acid and the active site serine residue.[15][20] The binding affinity is often pH-dependent, reflecting the involvement of the active site histidine in the catalytic triad, which acts as a general base to activate the serine hydroxyl group.[21][22]
Peptidyl boronic acids have been developed as highly potent and selective inhibitors of specific serine proteases.[20] For example, inhibitors of Prostate-Specific Antigen (PSA), a serine protease overexpressed in prostate cancer, have been designed based on a peptide substrate sequence, with a boronic acid replacing the scissile amide bond.[20][23]
Table 3: Examples of Boronic Acid-Based Enzyme Inhibitors
| Inhibitor | Target Enzyme | Disease Area | Key Feature |
| Bortezomib | 26S Proteasome | Multiple Myeloma | Dipeptidyl boronic acid targeting the N-terminal threonine |
| Ixazomib | 26S Proteasome | Multiple Myeloma | Orally bioavailable dipeptidyl boronic acid |
| Vaborbactam | β-Lactamases | Bacterial Infections | Boronic acid β-lactamase inhibitor |
| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | Prostate Cancer | Peptidyl boronic acid mimicking the PSA substrate |
Emerging Applications: The Frontier of Pyridinylboronic Acid Chemistry
The versatility of pyridinylboronic acids continues to be explored in new and exciting areas of medicinal chemistry and chemical biology.
Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used for the diagnosis and monitoring of diseases, particularly in oncology and neurology.[24][25] The development of novel PET tracers that can selectively accumulate in target tissues is a major area of research. Pyridinylboronic acids are being investigated as precursors for the synthesis of ¹⁸F-labeled PET tracers.[26] The boron-fluoride bond is stable in vivo, and the pyridine moiety can be used to target specific receptors or transporters. For instance, boramino acids, where the carboxylic acid group of an amino acid is replaced by a trifluoroborate group, are being developed as PET tracers for tumor imaging, exploiting the upregulated amino acid transport in cancer cells.[26][27]
Covalent Drug Discovery
There is a resurgence of interest in covalent drugs, which form a permanent or reversible covalent bond with their target protein.[28][29] This can lead to enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[28] Boronic acids, with their ability to form reversible covalent bonds, are well-suited for this approach.[14] The incorporation of a pyridinylboronic acid moiety into a molecule can provide a "warhead" for covalent inhibition, while the pyridine ring and other substituents can be tuned to optimize non-covalent interactions and achieve high selectivity.[28]
Conclusion: A Future Forged in Boron and Pyridine
Pyridinylboronic acids have firmly established themselves as a cornerstone of modern medicinal chemistry. Their dual utility as versatile building blocks in complex molecule synthesis and as potent, direct-acting pharmacological agents makes them invaluable tools for drug discovery professionals. From the robust and reliable Suzuki-Miyaura coupling that enables the rapid construction of molecular diversity to the nuanced and powerful mechanism of reversible covalent enzyme inhibition, the applications of pyridinylboronic acids are both broad and deep. As our understanding of their chemistry and biology continues to grow, and as new applications in areas like PET imaging and covalent drug discovery emerge, the future of pyridinylboronic acids in the quest for new medicines looks exceptionally bright.
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid
Introduction: A Pivotal Moiety in Modern Drug Discovery
The biaryl structural motif is a cornerstone in contemporary medicinal chemistry, prized for its ability to confer conformational rigidity and facilitate precise interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the synthesis of these vital structures, lauded for its operational simplicity, broad functional group tolerance, and relatively mild reaction conditions.[1] This application note provides a detailed technical guide for the Suzuki-Miyaura coupling of a particularly relevant building block: 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. This intermediate is of significant interest to researchers in drug development, notably as a key component in the synthesis of targeted therapies such as the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib.[]
The presence of the N-(pyridin-2-yl)benzamide functionality introduces specific considerations for the optimization of the Suzuki coupling. The pyridine nitrogen can potentially coordinate with the palladium catalyst, and the amide linkage may influence the electronic properties and stability of the boronic acid. This guide will delve into the mechanistic underpinnings of the reaction, provide a robust and field-proven protocol, and discuss key optimization parameters to ensure successful and reproducible outcomes.
The Mechanism of the Suzuki-Miyaura Coupling: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[1]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[5] This activated boronate then undergoes ligand exchange with the halide on the Pd(II) complex, forming a diorganopalladium(II) intermediate. The choice of base is therefore paramount and can significantly influence the reaction rate and yield.
-
Reductive Elimination: In the final step, the two organic ligands on the diorganopalladium(II) complex couple and are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Suzuki Coupling in the Synthesis of Acalabrutinib Intermediates
The following protocol is adapted from established procedures used in the synthesis of Acalabrutinib, demonstrating a robust method for the coupling of 4-(pyridin-2-yl)aminocarbonylphenylboronic acid with a complex heterocyclic bromide.[6][7] This protocol can serve as an excellent starting point for a variety of aryl and heteroaryl halides.
Materials and Reagents
-
Aryl or Heteroaryl Bromide (1.0 equiv)
-
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent: A mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), 4-(pyridin-2-yl)aminocarbonylphenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure the reaction environment is free of oxygen.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe. The typical solvent volume is 5-10 mL per mmol of the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
Caption: A streamlined workflow for the Suzuki coupling protocol.
Key Parameters for Optimization
While the provided protocol is robust, optimization may be necessary for different aryl halide coupling partners. The following table outlines key parameters and their typical ranges.
| Parameter | Recommended Range/Options | Rationale & Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos Pd G2 | The choice of ligand is critical. For challenging couplings (e.g., with aryl chlorides), more electron-rich and bulky ligands like those in the Buchwald series (e.g., XPhos) can be highly effective.[4][8] |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be necessary for less reactive substrates, but lower loadings are more cost-effective for large-scale synthesis. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base strength and solubility are crucial for activating the boronic acid. K₃PO₄ is often a good choice for challenging or sensitive substrates.[5][9] |
| Solvent | Dioxane/H₂O, THF/H₂O, DMF/H₂O, Toluene/H₂O | The solvent system must solubilize the reagents and facilitate the interaction between the aqueous and organic phases. The presence of water is often beneficial.[1][10] |
| Temperature | 60 - 110 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or boronic acid. Optimization is key. |
| Boronic Acid Stoichiometry | 1.1 - 2.0 equivalents | An excess of the boronic acid is often used to drive the reaction to completion, especially if the boronic acid is prone to protodeboronation. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently strong or soluble base; Low reaction temperature. | Use a fresh, high-quality catalyst. Switch to a stronger or more soluble base (e.g., K₃PO₄). Increase the reaction temperature in increments. |
| Protodeboronation of Boronic Acid | Excess water; Base is too strong; Prolonged reaction time at high temperature. | Use anhydrous solvents if possible. Switch to a milder base (e.g., KF). Optimize the reaction time and temperature to minimize decomposition. |
| Formation of Homocoupled Byproducts | Presence of oxygen; Inefficient transmetalation. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Optimize the base and solvent to favor the cross-coupling pathway. |
| Poor Reproducibility | Inconsistent quality of reagents or solvents; Incomplete exclusion of oxygen. | Use high-purity, anhydrous solvents and fresh reagents. Ensure a consistently inert atmosphere for all reactions. |
Conclusion
The Suzuki-Miyaura coupling of 4-(pyridin-2-yl)aminocarbonylphenylboronic acid is a powerful and versatile transformation for the synthesis of complex biaryl molecules, particularly in the context of pharmaceutical research and development. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and reproducible results. The protocol and optimization guidelines presented in this application note provide a solid foundation for the successful implementation of this important reaction in the laboratory.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Li, G. Y. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(15), 3279–3282. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]
-
Wu, C., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate. [Link]
- Google Patents. (n.d.).
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki Reaction conditions. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
Zheng, M., et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
- Google Patents. (n.d.).
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of aryl halides 8a–c with phenylboronic acid. [Link]
-
Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]
-
R Discovery. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
Sources
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- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
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- 9. researchgate.net [researchgate.net]
- 10. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid in Organic Synthesis
Introduction: A Versatile Reagent for Modern Drug Discovery
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, registered under CAS Number 850568-25-1, has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1][2][3] Its structure uniquely combines a phenylboronic acid moiety, a robust handle for palladium-catalyzed cross-coupling reactions, with a pyridin-2-yl amide group. This combination imparts specific chemical properties and biological relevance, making it a valuable intermediate in the synthesis of complex molecular architectures.
Notably, this reagent is a critical intermediate in the synthesis of Acalabrutinib, a highly selective Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers.[4] The boronic acid functionality allows for the strategic formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling, while the pyridyl-amide portion of the molecule can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets, enhancing the efficacy of the final therapeutic agent.[4]
This guide provides a comprehensive overview of the synthesis and application of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, with a focus on detailed, field-proven protocols for its preparation and subsequent use in the Suzuki-Miyaura cross-coupling reaction.
Synthesis of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid
The preparation of the title compound is most efficiently achieved through the formation of an amide bond between 4-carboxyphenylboronic acid and 2-aminopyridine. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. While various coupling reagents can be employed, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective due to their high reactivity and the mild conditions required.[1][5]
Expertise & Experience: Causality Behind Experimental Choices
The choice of HATU as the coupling reagent is deliberate. It rapidly converts the carboxylic acid into a highly reactive OAt-active ester.[1] This activation is significantly faster and more efficient than what can be achieved with carbodiimide-based reagents like EDC, especially for forming amides with less nucleophilic amines like 2-aminopyridine. The presence of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt byproduct, driving the reaction to completion. The reaction is typically performed in an anhydrous polar apathetic solvent like DMF to ensure the solubility of all reactants and to prevent hydrolysis of the activated ester intermediate.
Protocol 1: Synthesis via HATU-Mediated Amide Coupling
Materials:
-
4-Carboxyphenylboronic acid (1.0 equiv)
-
2-Aminopyridine (1.0 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-carboxyphenylboronic acid (1.0 equiv) and 2-aminopyridine (1.0 equiv).
-
Dissolve the solids in anhydrous DMF (approximately 0.5 M concentration with respect to the boronic acid).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add HATU (1.1 equiv) to the cooled solution.
-
Add DIPEA (2.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid as a solid.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures. This reaction is a cornerstone of modern synthetic chemistry for its reliability and broad functional group tolerance.[6]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group (Ar²) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.
Expertise & Experience: Protocol Design for a Complex Substrate
The synthesis of Acalabrutinib provides a robust, industrially relevant example of a Suzuki-Miyaura coupling using 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid.[7] The patented procedures highlight the use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst.
Why Pd(dppf)Cl₂?
-
Stability and Activity: Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species.
-
Bulky Ligand: The dppf ligand is both electron-rich and bulky. The electron-rich nature facilitates the oxidative addition step, while the steric bulk promotes the final reductive elimination step, accelerating the overall catalytic cycle.[8][9]
-
Chelation: Dppf acts as a bidentate ligand, forming a stable chelate with the palladium center. This helps to prevent catalyst decomposition and can suppress unwanted side reactions. Recent studies suggest that the in situ oxidation of dppf to its monoxide can play a crucial role in facilitating the transmetalation step.[8]
The Role of the Base (K₂CO₃): The base is essential for the transmetalation step. It reacts with the boronic acid to form a tetracoordinate boronate anion, [ArB(OH)₃]⁻. This species is more nucleophilic than the neutral boronic acid, allowing for the efficient transfer of the aryl group to the palladium center.[10] Potassium carbonate is a moderately strong base that is effective in this role, particularly in polar solvent mixtures containing water.
Trustworthiness: A Self-Validating System
The following protocol is designed to be self-validating through in-process monitoring. The progress of the reaction can be reliably tracked using TLC or LC-MS to confirm the consumption of the starting materials and the formation of the product. This allows the researcher to make informed decisions about reaction time and to identify any potential issues, such as starting material degradation or catalyst deactivation, in real-time. The purification by column chromatography provides a final validation of the reaction's success by isolating the pure product, whose identity can be confirmed by standard analytical techniques (NMR, MS).
Protocol 2: Suzuki-Miyaura Coupling in Acalabrutinib Synthesis
This protocol is adapted from patented procedures for the synthesis of an Acalabrutinib precursor.[7]
Materials:
-
(S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (1.0 equiv)
-
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (0.05-0.1 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water or Acetonitrile/Water, 4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Procedure:
-
In a reaction vessel suitable for microwave heating or conventional reflux, combine (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (1.0 equiv), 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon (3 cycles).
-
Add the degassed solvent system (e.g., 4:1 MeCN/H₂O) to the vessel.
-
Heat the reaction mixture. If using a microwave reactor, heat to approximately 140 °C for a specified time (e.g., 30-60 minutes). If using conventional heating, reflux at 80-100 °C for 2-12 hours.
-
Monitor the reaction for the disappearance of the aryl bromide by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.[11]
Data Presentation: Expected Outcomes
The efficiency of the Suzuki-Miyaura coupling can vary based on the specific substrates and conditions used. The following table provides representative data for couplings involving pyridylboronic acids and related substrates to guide expectations.
| Aryl Halide Partner | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2-fluorobenzene | 4-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | MeCN/H₂O | 80 | 2 | ~90 | [10] |
| 3-Bromoquinoline | 2,6-Dichloro-3-pyridylboronic acid | Pd(PPh₃)₂Cl₂/PᵗBu₃ (5) | Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | >70 | [12] |
| Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 (3) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 74-82 | [13] |
| Benzyl Bromide | Potassium Phenyltrifluoroborate | PdCl₂(dppf) (2) | Cs₂CO₃ | THF/H₂O | 77 | 23 | High | [14] |
Troubleshooting and Further Considerations
-
Protodeboronation: Pyridylboronic acids can be susceptible to protodeboronation (loss of the B(OH)₂ group), especially under harsh basic conditions or prolonged heating in aqueous media.[10] If this is observed, consider using a milder base (e.g., K₃PO₄ or Cs₂CO₃), a less aqueous solvent system, or protecting the boronic acid as a pinacol ester.
-
Catalyst Deactivation: Ensure all solvents are thoroughly degassed before use, as oxygen can lead to catalyst decomposition. If the reaction stalls, it may be due to catalyst deactivation.
-
Purification: The products of these reactions often contain polar functional groups (pyridyl, amide). Purification by column chromatography may require polar eluents (e.g., methanol in dichloromethane or ethyl acetate). It is also important to remove the palladium catalyst residues, which can sometimes be achieved by filtration through a pad of Celite or by using a metal scavenger.[11]
References
-
Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction. Organometallics, 2021.
-
Modifications to the Aryl Group of dppf-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions. ACS Catalysis, 2019.
-
Help needed with unreproducible Suzuki coupling. Reddit r/Chempros, 2023.
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem, 2025.
-
Processes for the preparation of acalabrutinib and intermediates thereof. Google Patents, WO2018191815A1, 2018.
-
Mechanistic explanation of inversion reaction using Pd(dppf)Cl2. ResearchGate, 2024.
-
Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction. ResearchGate, 2021.
-
Process for the preparation of acalabrutinib and its intermediates. Google Patents, WO2020053795A2, 2020.
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates. MDPI, 2021.
-
Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem, 2025.
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros, 2021.
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate, 2019.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH, 2011.
-
LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 2022.
-
Amide Synthesis. Fisher Scientific.
-
Novel process for the preparation of acalabrutinib and its intermediates. Google Patents, WO2021111465A1, 2021.
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 2005.
-
Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA, 2013.
-
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. PubChem.
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies, 2008.
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie, 2005.
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(4-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid. ChemScene.
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Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate, 2009.
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Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517). Journal of Medicinal Chemistry, 2014.
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Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS, 2015.
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI, 2020.
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate, 2014.
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Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. NIH, 2007.
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European Journal of Biomedical and Pharmaceutical Sciences. EJBPS.
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Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. ResearchGate, 2007.
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Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid
Introduction: The Strategic Importance of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid in Modern Drug Discovery
In the landscape of contemporary pharmaceutical research and development, the synthesis of complex molecular architectures with high precision is paramount. Among the vast armamentarium of synthetic transformations, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2][3] This guide focuses on a particularly valuable building block, 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, a critical intermediate in the synthesis of kinase inhibitors and other bioactive molecules central to the treatment of diseases such as cancer.[4] The presence of the pyridinyl and amide functionalities within this molecule introduces unique electronic and coordinative properties that necessitate a nuanced approach to catalyst selection and reaction optimization.
These application notes serve as a comprehensive resource for researchers, scientists, and drug development professionals. The aim is to provide not only robust, step-by-step protocols but also the underlying scientific rationale for experimental design, thereby empowering users to troubleshoot and adapt these methods for their specific synthetic challenges.
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is fundamental to optimizing any catalytic process. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6][7][8][9] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.[3][5] The reactivity of the halide typically follows the order I > Br > Cl.[5]
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic moiety to the palladium center, displacing the halide. The base plays a crucial role in forming a more nucleophilic boronate species, which facilitates this transfer.[6][7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6][7][8][9]
Key Components and Their Strategic Selection
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its core components.
Palladium Precatalysts
While the active catalyst is a Pd(0) species, for practical reasons of air and moisture stability, Pd(II) precatalysts are commonly used.[10][11] These are reduced in situ to the active Pd(0) form. The choice of precatalyst can significantly impact reaction efficiency and reproducibility.
| Precatalyst | Common Examples | Advantages | Disadvantages |
| Simple Pd(II) Salts | Pd(OAc)₂, PdCl₂ | Inexpensive, readily available. | Can lead to inconsistent formation of the active catalyst; may require higher catalyst loadings. |
| Pre-formed Pd(0) Complexes | Pd(PPh₃)₄, Pd₂(dba)₃ | Directly provides the active oxidation state. | Often air-sensitive, requiring careful handling; can be less active for challenging substrates.[2] |
| Palladacycle Precatalysts | Buchwald G2, G3, G4 Precatalysts | Air- and moisture-stable, highly active, allow for low catalyst loadings, suitable for challenging substrates.[2][10] | Higher cost compared to simple salts. |
| N-Heterocyclic Carbene (NHC) Pd Complexes | PEPPSI™-IPr | Highly stable, effective for sterically hindered and electron-rich substrates.[12] | May require higher temperatures for activation. |
For reactions involving 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, the use of modern palladacycle or NHC-Pd precatalysts is highly recommended to ensure efficient activation and high catalytic turnover, especially when coupling with less reactive aryl chlorides.
Ligands: The Key to Catalyst Performance
Ligands play a multifaceted role in palladium-catalyzed cross-coupling reactions. They stabilize the palladium center, influence its reactivity, and modulate the steric environment around the metal.[13][14][15][16] For challenging substrates, bulky and electron-rich phosphine ligands are often essential.[2][13]
-
Electron-donating ligands increase the electron density on the palladium center, which promotes the oxidative addition step, a feature that is particularly beneficial when working with electron-rich aryl chlorides.[13]
-
Steric bulk on the ligand facilitates the reductive elimination step and helps to generate a coordinatively unsaturated, highly active monoligated palladium species.[13]
For the target boronic acid, the pyridine nitrogen can potentially coordinate to the palladium center, which could inhibit catalysis. The use of bulky ligands can disfavor this non-productive binding.
Bases and Solvents
The choice of base is critical for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1] The strength and solubility of the base can significantly affect the reaction rate and yield. For many Suzuki-Miyaura couplings, K₃PO₄ is a reliable choice.[1]
A variety of solvents can be employed, often in combination with water. Common solvent systems include toluene/water, dioxane/water, and THF/water.[3][9] The presence of water can be beneficial for the transmetalation step.[17] Degassing the solvent prior to use is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[18]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid with various aryl halides. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Add the palladium precatalyst (1–5 mol%) and the ligand (if not using a pre-formed complex).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[19]
-
Add the degassed solvent(s) via syringe. A common solvent system is a 4:1 to 10:1 mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water.[1][3]
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 120°C) for the specified time (typically 1–24 hours).[1][8]
-
Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1][3]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[3]
Recommended Starting Conditions for 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid
| Parameter | Recommendation | Rationale |
| Aryl Halide | Aryl Bromide or Iodide | More reactive in oxidative addition than aryl chlorides. |
| Palladium Precatalyst | XPhos Pd G2 or SPhos Pd G2 (1-2 mol%) | Highly active for a broad range of substrates, including those with potentially coordinating groups.[2] |
| Base | K₃PO₄ (2.5 equiv) | A reliable and effective base for many Suzuki couplings. |
| Solvent | Dioxane/H₂O (5:1) | A common and effective solvent system.[18] |
| Temperature | 80–100 °C | A good starting temperature range for most couplings. |
| Time | 2–12 hours | Monitor by LC-MS to determine completion. |
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. The following table outlines common problems and potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere | - Use a fresh bottle of catalyst or a different precatalyst.- Ensure boronic acid is pure and dry.- Thoroughly degas solvents and maintain a positive pressure of inert gas.[18] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) source without efficient reduction | - Improve degassing procedure.- Consider using a Pd(0) source directly or a more easily activated precatalyst.[20] |
| Protodeboronation | - Unstable boronic acid- Prolonged reaction times at high temperatures | - Use the boronic acid as its pinacol ester derivative.- Use a more active catalyst to allow for lower temperatures and shorter reaction times.[21][22] |
| Formation of Phosphine Oxides | - Presence of oxygen or water with Pd(II) sources | - This can be a pathway for in situ reduction of Pd(II) to Pd(0), but excessive oxidation can consume the ligand. Ensure an inert atmosphere.[20] |
Workflow for Catalyst System Selection
Choosing the optimal catalyst system is a critical step in developing a successful Suzuki-Miyaura coupling reaction. The following workflow can guide this decision-making process.
Conclusion
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is a valuable reagent for the synthesis of complex molecules in drug discovery. Successful Suzuki-Miyaura couplings with this substrate are readily achievable with a rational approach to the selection of the palladium catalyst, ligand, base, and solvent. The use of modern, highly active catalyst systems is often advantageous in overcoming potential challenges associated with substrate reactivity and stability. The protocols and insights provided in this guide are intended to serve as a strong foundation for the development of robust and efficient synthetic routes.
References
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Application Notes and Protocols: Base Selection for Suzuki Coupling with 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is extensive, particularly for constructing complex biaryl and heteroaryl structures. The specific substrate, 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, is an exemplary building block for introducing a valuable pharmacophore into a target molecule.
However, the structural features of this substrate—namely the pyridine ring—present distinct challenges that can compromise reaction efficiency. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3][4][5] Furthermore, heteroaryl boronic acids are often susceptible to competitive protodeboronation, an undesired side reaction that cleaves the C–B bond.[3][6][7]
The success of this transformation is therefore critically dependent on the judicious selection of the base. The base is not merely a stoichiometric reagent but a key controller of the catalytic cycle's efficiency.[8][9] This guide provides a detailed analysis of the mechanistic considerations, a comparative guide to base selection, and robust experimental protocols tailored for the successful Suzuki-Miyaura coupling of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid.
Mechanistic Considerations: The Pivotal Role of the Base
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][10] The base is essential for the transmetalation step, the stage at which the organic moiety is transferred from the boron atom to the palladium center.
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solvent effects on 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid reactivity
Topic: Solvent Effects on the Reactivity of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid
For: Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of a Key Building Block
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is a crucial intermediate in contemporary pharmaceutical development. Its structure is integral to the synthesis of highly specific kinase inhibitors and other advanced therapeutic agents, such as the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib.[1] The utility of this molecule stems from the reactivity of its boronic acid moiety, which most commonly participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form essential carbon-carbon bonds.[2][3]
However, the success of these coupling reactions is not guaranteed. The reactivity and stability of the boronic acid are profoundly influenced by the surrounding chemical environment, with the choice of solvent being a paramount, yet often complex, variable. A suboptimal solvent can lead to sluggish reactions, low yields, and the formation of problematic impurities.
This guide provides an in-depth analysis of how different solvents impact the reactivity of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. We will move beyond simple procedural lists to explain the underlying chemical principles, offer robust experimental protocols for systematic solvent screening, and provide actionable recommendations to help researchers optimize their synthetic routes, ensuring both efficiency and purity.
The Mechanistic Influence of the Solvent Environment
The solvent in a Suzuki-Miyaura reaction is an active participant that influences nearly every stage of the catalytic cycle.[4] Its effects can be broadly categorized into several key areas: solubility, reagent stability, and direct interaction with the catalytic species.
Solubility: A Prerequisite for Reaction
The fundamental role of the solvent is to dissolve the various components of the reaction: the boronic acid, the coupling partner (typically an aryl halide), the palladium catalyst/ligand complex, and the inorganic base.[2] Given the differing polarities of these components, single-solvent systems are often inadequate. This has led to the widespread use of biphasic solvent systems, such as toluene/water or dioxane/water, which can effectively solvate both the organic substrates and the inorganic base, facilitating their interaction at the phase interface or through phase-transfer catalysis.[3][5]
Boronic Acid Stability and the Protodeboronation Side Reaction
A primary challenge in working with arylboronic acids is their susceptibility to protodeboronation, an undesired side reaction where the C–B bond is cleaved and replaced with a C–H bond, resulting in a hydrodeboronated impurity.[6][7] This process is highly dependent on the solvent, temperature, and pH.
-
Protic Solvents: Solvents containing acidic protons (e.g., water, alcohols) can directly participate in the cleavage of the C-B bond, particularly under basic conditions which activate the boronic acid towards this pathway.[7][8]
-
Aprotic Solvents: While generally offering greater stability, the choice of aprotic solvent is still critical. Studies have shown that storing sensitive boronic acids in solvents like THF can significantly reduce degradation compared to storing them neat.[6]
Influence on the Catalytic Cycle
The solvent's polarity and coordinating ability directly impact the kinetics of the Suzuki-Miyaura reaction.
-
Polar vs. Nonpolar: The polarity of the solvent can affect the rates of the individual steps of the catalytic cycle. For example, polar solvents may stabilize charged intermediates and transition states that form during oxidative addition.[9][10]
-
Coordinating Solvents: Solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are known to coordinate with the palladium center. This coordination can alter the electronic properties and steric environment of the catalyst, sometimes leading to a switch in reaction selectivity or a change in the rate-determining step.[9][10]
The following diagram illustrates the complex interplay between the solvent and the key reaction components.
Caption: Key interactions between the solvent and Suzuki-Miyaura reaction components.
Protocol: Systematic Solvent Screening for Reaction Optimization
To empirically determine the optimal solvent for a given Suzuki-Miyaura coupling, a systematic screening protocol is essential. This protocol is designed to be a self-validating system where reaction outcomes are directly comparable.
Model Reaction Parameters
-
Boronic Acid: 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (1.2 equiv.)
-
Aryl Halide: 4-Bromoanisole (1.0 equiv.)
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃ (2.0 equiv.)
-
Concentration: 0.2 M with respect to the aryl halide
-
Temperature: 80 °C
-
Internal Standard: Dodecane (for GC analysis) or Naphthalene (for HPLC analysis)
Rationale: 4-Bromoanisole is a representative, electronically neutral aryl halide. Pd(PPh₃)₄ is a common, reliable catalyst, and K₂CO₃ is a widely used base. Using a slight excess of the boronic acid helps drive the reaction to completion and accounts for potential degradation.
Recommended Solvents for Screening
A diverse set of solvents should be chosen to probe the effects of polarity, proticity, and coordinating ability.
| Solvent Class | Solvent | Notes |
| Aprotic, Nonpolar | Toluene | Standard for many Suzuki couplings. |
| Aprotic, Ethers | 1,4-Dioxane | High boiling point, good for solubility. |
| Tetrahydrofuran (THF) | Lower boiling point, very common. | |
| Aprotic, Polar | Dimethylformamide (DMF) | Highly polar, excellent solvating power. |
| Acetonitrile (MeCN) | Polar, coordinating solvent. | |
| Protic, Alcohols | n-Butanol | Can improve solubility of bases. |
| Biphasic Systems | 1,4-Dioxane / H₂O (4:1) | A robust, general-purpose system.[3][5] |
| Toluene / H₂O (4:1) | Another common biphasic option. |
Step-by-Step Experimental Protocol
-
Preparation: In an inert atmosphere glovebox, array a set of reaction vials equipped with stir bars. To each vial, add the pre-weighed 4-bromoanisole, 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, and the internal standard.
-
Solvent Addition: Dispense the designated solvent (or solvent mixture) into each corresponding vial to achieve the target concentration of 0.2 M.
-
Sealing and Heating: Securely cap the vials. Remove the reaction block from the glovebox and place it on a preheated hot plate stirrer set to 80 °C. Commence stirring at approximately 300-500 RPM.[11]
-
Reaction Monitoring & Quenching: After a set time (e.g., 2, 4, 8, and 16 hours), take a time point. To do this, briefly remove the reaction block from heat, uncap a vial, and immediately withdraw a small aliquot (~50 µL) with a pipette. Dispense the aliquot into a labeled analysis vial containing a quench solution (e.g., 500 µL of water or a prepared quench solution) and an extraction solvent (e.g., ethyl acetate).[11]
-
Sample Preparation for Analysis: Vigorously mix the analysis vial to quench the reaction and extract the organic components. Allow the layers to separate. Dilute an aliquot of the organic layer for HPLC or GC analysis.
-
Analysis: Analyze the prepared samples by HPLC or GC to determine the consumption of starting material and the formation of the product relative to the internal standard.
The following diagram outlines this experimental workflow.
Caption: Workflow for systematic solvent screening in Suzuki-Miyaura reactions.
Data Interpretation and Recommendations
After executing the protocol, the collected data should be tabulated to facilitate direct comparison. The results will guide the selection of the optimal solvent for scale-up or further optimization.
Representative Data Table
| Solvent System | Dielectric Constant (ε) | Time to >95% Conversion (h) | Product Yield (%) at 16h | Protodeboronation Impurity (%) |
| Toluene | 2.4 | > 16 | 65 | < 1 |
| 1,4-Dioxane | 2.2 | 12 | 88 | 2 |
| THF | 7.6 | 16 | 85 | 3 |
| DMF | 36.7 | 4 | 96 | 5 |
| n-Butanol | 17.8 | 8 | 91 | 8 |
| Dioxane / H₂O (4:1) | ~10 | 6 | 98 | 4 |
(Note: Data are representative and intended for illustrative purposes.)
Analysis and Field-Proven Insights
-
Biphasic Systems Offer Robustness: The Dioxane/H₂O mixture often provides the best balance of reactivity and yield. The water component aids in dissolving the carbonate base, accelerating the transmetalation step, which is frequently rate-limiting.[5] This is a highly recommended starting point for most Suzuki couplings involving this substrate.
-
Polar Aprotic Solvents for Speed: As seen with DMF, highly polar aprotic solvents can significantly accelerate the reaction rate.[5][9] This is likely due to the effective solvation of ionic intermediates in the catalytic cycle. However, this increased reactivity can sometimes be accompanied by a higher incidence of side reactions, such as protodeboronation.
-
Protic Solvents - A Double-Edged Sword: While alcohols like n-butanol can improve reaction rates by enhancing base solubility, they can also increase the rate of protodeboronation, especially at elevated temperatures. Their use should be carefully monitored for impurity formation.
-
Nonpolar Aprotic Solvents: Solvents like Toluene may give cleaner reaction profiles with fewer side products but often suffer from slower reaction rates due to poorer solubility of the inorganic base.
Conclusion and Best Practices
The choice of solvent is a powerful tool for controlling the outcome of reactions with 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. While general trends exist, the optimal solvent is ultimately substrate- and catalyst-dependent, making empirical screening indispensable for process optimization.
Key Recommendations:
-
Start with a Biphasic System: For a new Suzuki-Miyaura coupling with this boronic acid, begin with a robust system like 1,4-Dioxane/H₂O (4:1) with a carbonate or phosphate base.
-
Monitor for Protodeboronation: Always analyze crude reaction mixtures for the presence of the N-(pyridin-2-yl)benzamide impurity. If it is significant (>5%), consider using a less protic solvent, a lower reaction temperature, or switching to the corresponding boronic ester, which can exhibit greater stability.[12]
-
Consider Green Solvents for Scale-Up: For larger-scale synthesis, evaluate greener solvent alternatives like 2-MeTHF or cyclopentyl methyl ether (CPME) to replace dioxane or THF, and esters like isopropyl acetate (iPrOAc) to replace DMF.[13]
-
Document and Analyze: A systematic, data-driven approach as outlined in this guide will consistently lead to more efficient, higher-yielding, and purer synthetic outcomes, accelerating drug development and manufacturing processes.
References
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- 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Kinetic profile of Suzuki-Miyaura reaction in different solvents.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
- Suzuki reaction.Wikipedia.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.ChemRxiv, Cambridge University Press.
- SUZUKI REACTION MONITORING.Advion.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.Vapourtec.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.University of British Columbia.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
- Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids.Journal of the American Chemical Society.
- Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model.Morressier.
- The proposed mechanism for protodeboronation of arylboronic acids.
- 4-(Pyridin-2-yl carbamoyl)phenylboronic acid.Punagri.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.Sigma-Aldrich.
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.ACS Sustainable Chemistry & Engineering. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcNhTiF-XbEd7OEXgCytRMCjZzlxXa9xFdH32DNP3cA0bJxERd-Zjz9n74vHzbEkd_MxfSylpPXmKIUXSGe4Uln8DDCRwnrdxjaG5jCXuKqsdDcc9FYBhxmRGN2Fn5B9MXq0ZKFIh6F0Lsj3OMzy1vHsjv6hw=](
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- 11. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
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- 13. pubs.acs.org [pubs.acs.org]
purification of products from 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid reactions
Application Note & Protocol Guide
Topic: Purification of Products from 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Purification of Privileged Scaffolds
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is a vital building block in modern medicinal chemistry. Its structure combines a phenylboronic acid moiety, a classic participant in palladium-catalyzed cross-coupling reactions, with a pyridyl-amide group, a common feature in pharmacologically active agents.[1][2][3] The primary utility of this reagent lies in its application in Suzuki-Miyaura coupling reactions to generate complex biaryl structures, which are scaffolds for numerous therapeutic candidates.[4]
However, the very features that make this reagent valuable—its multiple functional groups and polarity—also introduce significant challenges in the purification of its reaction products. The presence of an acidic boronic acid group, a basic pyridine nitrogen, and a hydrogen-bonding amide functionality in the starting material, alongside the often similar properties of the desired product, can lead to complex crude reaction mixtures. This guide, authored from the perspective of a senior application scientist, provides a comprehensive overview of the underlying chemical principles and robust protocols for the successful purification of products derived from this important reagent.
The Chemical Landscape: Understanding the Key Players
Effective purification begins with a deep understanding of the chemical properties of the species involved. The choice of a purification strategy is dictated by the differences in physicochemical properties between the desired product and the impurities.
Physicochemical Properties
The starting material, 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, is an amphoteric compound, possessing both acidic and basic centers. This dual nature governs its solubility and chromatographic behavior.
| Compound/Impurity Type | Key Physicochemical Properties | Purification Implications |
| Starting Material: 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid | MW: 242.04 g/mol ; pKa: ~8.1[1][5]; MP: 124-128°C[6][7]; Solid. Possesses an acidic boronic acid group and a basic pyridine nitrogen. | Can be extracted from organic layers with either aqueous base (forming a boronate salt) or aqueous acid (forming a pyridinium salt). Prone to tailing on silica gel. |
| Target Product (e.g., Biaryl) | Typically less polar than the boronic acid starting material. Retains the basic pyridine and amide groups. | Separation from starting material is often achievable by chromatography. Basic nature requires care during silica gel chromatography. |
| Protodeborylated Impurity | The boronic acid group (-B(OH)₂) is replaced by a hydrogen atom. Lacks the acidic handle. | Less polar than the starting material. Separation can be challenging; often requires chromatography. |
| Homocoupled Impurity | Dimer of the coupling partner (e.g., Ar-Ar from Ar-X). | Polarity varies, but often separable by chromatography. |
| Boroxine | Anhydride trimer of the boronic acid. | Can revert to the boronic acid in the presence of water. Often co-purifies with the boronic acid. |
| Palladium Catalyst/Ligands | Can form colored, often less polar, impurities. | Can often be removed by filtration through Celite® or specific scavengers. Ligand-derived impurities can be a challenge.[8] |
Common Impurity Profile in Suzuki-Miyaura Reactions
A typical Suzuki-Miyaura coupling reaction involving 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid may contain the following species post-reaction:
-
Unreacted Starting Materials: The boronic acid and the aryl halide coupling partner.
-
Desired Product: The cross-coupled biaryl compound.
-
Protodeborylated Byproduct: N-(pyridin-2-yl)benzamide, resulting from the cleavage of the C-B bond. This is a common issue with heteroaryl boronic acids.[9]
-
Homocoupled Byproducts: From both the boronic acid and the aryl halide.
-
Catalyst Residues: Palladium species, which may be soluble or insoluble.
-
Inorganic Salts: From the base used in the reaction (e.g., K₂CO₃, Na₂CO₃).
Strategic Purification Protocols
A multi-step purification strategy is often required. The general workflow involves an initial extractive workup to remove the bulk of inorganic salts and highly polar or ionizable impurities, followed by a high-resolution technique like column chromatography or recrystallization.
Diagram: Purification Strategy Selection
The following workflow provides a decision-making framework for selecting an appropriate purification strategy based on an initial analysis of the crude reaction mixture by Thin Layer Chromatography (TLC).
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- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Protection of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid: A Guide for Advanced Synthetic Applications
An Application Guide
Introduction
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is a trifunctional building block of significant interest in medicinal chemistry and materials science.[1][2] Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is often complicated by the presence of three distinct reactive sites: a boronic acid, a pyridine nitrogen, and an amide N-H.[3][4] Unchecked, these sites can lead to undesired side reactions, catalyst deactivation, or complex product mixtures. A carefully considered protecting group strategy is therefore paramount to unlocking the full synthetic potential of this versatile molecule.
This application note provides a comprehensive guide to the strategic protection and deprotection of 4-(pyridin-2-yl)aminocarbonylphenylboronic acid. We will explore field-proven methodologies for masking each functional group, discuss the rationale behind selecting specific protecting groups, and present detailed protocols. The focus is on creating orthogonal systems that allow for the selective manipulation of one part of the molecule while others remain inert, enabling complex, multi-step syntheses.
Protecting the Boronic Acid Moiety: The Cornerstone of Strategy
The boronic acid is often the most sensitive functional group, susceptible to degradation under various conditions and prone to forming trimeric boroxines which can complicate purification and reactivity.[5] Its protection is typically the first step in any synthetic sequence.
The choice of protecting group is dictated by the desired stability and the specific reaction conditions to be employed downstream. The most robust and widely adopted strategies involve the formation of boronate esters.
N-Methyliminodiacetic Acid (MIDA) Boronates: The Gold Standard for Stability and Control
The development of N-methyliminodiacetic acid (MIDA) boronates has revolutionized the use of boronic acids in iterative cross-coupling.[6] By converting the sp²-hybridized boron to a more stable sp³-hybridized center, MIDA boronates exhibit exceptional stability to a wide range of reagents, including strong oxidants, reductants, and many standard coupling conditions.[7] They are typically crystalline, free-flowing solids that are stable to air, moisture, and silica gel chromatography, greatly simplifying purification.[8]
The key advantage of MIDA boronates is their capacity for "slow release" of the free boronic acid under specific aqueous basic conditions, allowing for controlled participation in subsequent reactions. This makes them ideal for complex, multi-step syntheses where the boronic acid must be preserved through several transformations before its final use.[9]
Caption: MIDA Boronate Protection and Deprotection Workflow.
Protocol 1: Formation of the MIDA Boronate Ester
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-(pyridin-2-yl)aminocarbonylphenylboronic acid (1.0 eq), N-methyliminodiacetic acid (1.1 eq), and toluene (approx. 0.1 M).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours when water evolution ceases.
-
Workup: Allow the reaction mixture to cool to room temperature. The MIDA boronate product often precipitates. The solid can be collected by filtration, washed with cold toluene or hexanes, and dried under vacuum.
-
Purification: If necessary, the crude product can be purified by silica gel column chromatography, a unique advantage of MIDA boronates.[7]
Protocol 2: Deprotection of the MIDA Boronate Ester
-
Setup: Dissolve the MIDA boronate ester (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 v/v).
-
Reaction: Add 1 M aqueous sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) (2.0-3.0 eq) and stir vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is usually complete within 1-3 hours.
-
Workup: Carefully acidify the mixture to pH ~7 using 1 M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the free boronic acid.
Pinacol Boronates: The Workhorse for General Applications
Pinacol esters are the most common protecting group for boronic acids.[5] They offer a good balance of stability and reactivity. While not as robust as MIDA boronates, they are stable enough for purification by column chromatography and are compatible with a wide range of anhydrous reaction conditions.[5] Pinacol esters can often participate directly in Suzuki-Miyaura couplings without a separate deprotection step, as the conditions of the coupling are typically sufficient to hydrolyze the ester in situ.
Protocol 3: Formation of the Pinacol Boronate Ester
-
Setup: Dissolve 4-(pyridin-2-yl)aminocarbonylphenylboronic acid (1.0 eq) and pinacol (1.1 eq) in an anhydrous solvent such as THF or dichloromethane.
-
Reaction: Stir the mixture at room temperature. To facilitate the removal of water and drive the equilibrium, a drying agent like anhydrous magnesium sulfate (MgSO₄) can be added. The reaction is typically complete in 12-24 hours.
-
Workup: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: The crude pinacol ester can be purified by silica gel column chromatography.
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions | Key Advantage |
| MIDA Ester | N-methyliminodiacetic acid, Dean-Stark | Excellent (chromatography, strong reagents)[7] | Mild aqueous base (e.g., NaOH, K₃PO₄)[8] | Enables iterative cross-coupling; highly stable.[6] |
| Pinacol Ester | Pinacol, anhydrous solvent | Good (chromatography, most anhydrous conditions) | Acidic hydrolysis or direct use in coupling | Readily available, direct use in Suzuki coupling.[5] |
| Trifluoroborate | KHF₂, H₂O | Good (air, moisture) | Aqueous acid or base | Crystalline solids, enhanced stability.[5] |
Protecting the Pyridine Nitrogen: Taming Basicity and Nucleophilicity
The lone pair on the pyridine nitrogen can act as a base or a nucleophile, potentially interfering with metal catalysts or reacting with electrophiles.[10] Its protection is crucial when using strong acids, organometallics, or electrophilic reagents.
Pyridine N-Oxide Formation
Oxidation of the pyridine nitrogen to an N-oxide is a classic and effective strategy. This modification significantly reduces the basicity and nucleophilicity of the nitrogen atom.[10] Furthermore, N-oxide formation activates the pyridine ring for electrophilic substitution at the 2- and 4-positions.[10] The N-oxide can be readily removed by deoxygenation at a later stage.
Caption: Pyridine N-Oxide Protection and Deprotection Strategy.
Protocol 4: Formation of the Pyridine N-Oxide
-
Setup: Dissolve the substrate (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.
-
Reaction: Cool the solution in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Workup: Quench the reaction with aqueous sodium thiosulfate solution. Basify with sodium bicarbonate solution and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify by column chromatography or recrystallization.
Protocol 5: Deoxygenation of the Pyridine N-Oxide
-
Setup: Dissolve the pyridine N-oxide (1.0 eq) in a solvent such as chloroform or acetic acid.
-
Reaction: Add a reducing agent like phosphorus trichloride (PCl₃) (1.2 eq) dropwise at 0 °C, or zinc dust (2.0 eq) at room temperature. Stir until the reaction is complete (monitor by TLC).
-
Workup: Carefully quench the reaction with water or ice. Basify the mixture and extract with an organic solvent. Dry and concentrate to yield the deoxygenated product.
Protecting the Amide N-H: Preventing Unwanted Reactivity
The amide N-H proton is weakly acidic and can be deprotonated by strong bases (e.g., organolithium reagents). The amide itself can also coordinate to metal centers. While protection of the amide is less common than the boronic acid or pyridine, it may be necessary for specific transformations.
Silyl Protecting Groups
Silyl ethers, such as those derived from tert-butyldimethylsilyl chloride (TBS-Cl) or triisopropylsilyl chloride (TIPS-Cl), can be used to protect the amide N-H.[11] These groups are introduced under basic conditions and are typically removed with a fluoride source (e.g., TBAF) or under acidic conditions.[12][13] The steric bulk of the silyl group can be tuned to control its stability.[14]
Protocol 6: N-Silylation of the Amide
-
Setup: Dissolve the substrate (1.0 eq) in an anhydrous aprotic solvent like THF or DMF.
-
Reaction: Add a base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) at 0 °C. After stirring for 15-30 minutes, add the silyl chloride (e.g., TBS-Cl) (1.2 eq). Allow the reaction to warm to room temperature and stir until completion.
-
Workup: Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
Orthogonal Protecting Group Strategies: A Unified Approach
The true power of protecting groups lies in their orthogonal application, allowing for sequential, selective reactions. For 4-(pyridin-2-yl)aminocarbonylphenylboronic acid, a robust strategy would involve protecting the most sensitive group first (the boronic acid) with the most stable protecting group (MIDA), followed by manipulation of the other functionalities.
Example Orthogonal Workflow:
-
Protect Boronic Acid: Convert the starting material to its MIDA boronate ester for maximum stability.[7]
-
Modify Pyridine Ring: With the boronic acid safely masked, perform reactions on the pyridine ring. For example, form the N-oxide to facilitate an electrophilic substitution.
-
Deprotect Pyridine: Remove the N-oxide protecting group using a reducing agent. The MIDA boronate remains intact.
-
Final Coupling: Deprotect the MIDA boronate under mild basic conditions to liberate the free boronic acid immediately before its use in a Suzuki-Miyaura cross-coupling reaction.[8]
Caption: Orthogonal Strategy for Sequential Functionalization.
Conclusion
The successful synthesis of complex molecules derived from 4-(pyridin-2-yl)aminocarbonylphenylboronic acid is critically dependent on a well-designed protecting group strategy. Protecting the boronic acid as a MIDA boronate ester provides exceptional stability and control, serving as the ideal foundation for multi-step sequences. Subsequent protection of the pyridine as an N-oxide or the amide as a silyl derivative can be employed as needed, creating a fully orthogonal system. By understanding the causality behind these experimental choices and employing the detailed protocols provided, researchers can confidently navigate the synthetic challenges posed by this valuable trifunctional building block.
References
-
Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society. [Link]
-
Lee, J. C. H., et al. (2011). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]
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Jadhav, H. D., et al. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Advances. [Link]
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Gelest. Silyl Groups - Technical Library. [Link]
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Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. [Link]
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Organic Chemistry Portal. Pyridine N-oxide derivatives. [Link]
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Chem-Station. Protecting Groups for Boronic Acids. [Link]
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MacLeod, M. J., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry. [Link]
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SynArchive. Protecting Groups List. [Link]
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Willingdon College, Sangli. Protection and deprotection. [Link]
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Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
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Wikipedia. Pyridine-N-oxide. [Link]
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ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]
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ResearchGate. Pyridinyl indole N‐Boc deprotection scope. [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
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Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling of Amides. [Link]
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ResearchGate. Large screening of DNA-compatible reaction conditions for Suzuki and Sonogashira cross-coupling reactions. [Link]
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Science. Aminative Suzuki–Miyaura coupling. [Link]
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National Institutes of Health. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Journal of the American Chemical Society. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. [Link]
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UT Southwestern Medical Center. Protecting Groups in Organic Synthesis. [Link]
-
PubChem. 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. [Link]
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- 7. pubs.acs.org [pubs.acs.org]
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Application Notes and Protocols for the Synthesis of Biaryl Compounds Utilizing 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid
Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction
The biaryl motif is a cornerstone in modern medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2] These compounds exhibit a wide range of biological activities, largely due to their ability to adopt specific conformations that facilitate high-affinity interactions with biological targets.[3] Among the synthetic methodologies available for the construction of these crucial C-C bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and broad functional group tolerance.[1][4][5][6]
This guide focuses on the application of a particularly valuable building block, 4-(pyridin-2-yl)aminocarbonylphenylboronic acid, in the synthesis of complex biaryl compounds. This reagent is a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules, making it highly relevant to researchers in pharmaceutical development.[7] The presence of the pyridin-2-yl)aminocarbonyl group offers a strategic handle for modulating the physicochemical properties of the final biaryl product, such as solubility and hydrogen bonding capacity, which are critical for drug efficacy.[8]
This document provides a detailed overview of the Suzuki-Miyaura reaction mechanism, a representative experimental protocol for the use of 4-(pyridin-2-yl)aminocarbonylphenylboronic acid, and practical insights to guide researchers in the successful synthesis of their target biaryl compounds.
The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[4][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the insertion of a low-valent palladium(0) species into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a new palladium(II) complex.
-
Transmetalation: The aryl group from the boronic acid (Ar'-B(OH)2) is transferred to the palladium(II) complex. This step requires the activation of the boronic acid with a base, which forms a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.[5]
-
Reductive Elimination: In the final step, the two aryl groups on the palladium(II) complex are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[4]
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- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
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- 8. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
acalabrutinib synthesis starting from 4-(pyridin-2-yl)aminocarbonylphenylboronic acid
Application Note & Protocol: Synthesis of Acalabrutinib via Suzuki-Miyaura Coupling
Introduction: Acalabrutinib (Calquence®)
Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1][2] As a targeted therapy, its mechanism of action involves the irreversible covalent binding to a cysteine residue (Cys481) within the active site of the BTK enzyme.[3][4] This action blocks the B-cell antigen receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[5]
Compared to the first-in-class BTK inhibitor, ibrutinib, acalabrutinib exhibits a more favorable kinase selectivity profile, with significantly less off-target activity against other kinases such as ITK and EGFR.[1][3] This enhanced selectivity is believed to contribute to an improved safety and tolerability profile. The synthesis of acalabrutinib is a topic of significant interest for researchers in medicinal chemistry and process development. This document outlines a robust synthetic strategy centered on a pivotal Suzuki-Miyaura cross-coupling reaction, utilizing 4-(pyridin-2-yl)aminocarbonylphenylboronic acid as a key starting material.[6][7]
Retrosynthetic Analysis and Strategy
The synthetic approach is designed in a convergent manner, assembling the final molecule from two key fragments. The primary disconnection is the carbon-carbon bond between the benzamide moiety and the imidazo[1,5-a]pyrazine core. This bond is ideally formed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
This strategy identifies two critical intermediates:
-
Fragment A: 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, the specified starting material.
-
Fragment B: A suitably functionalized and protected heterocyclic core, specifically (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate.
The synthesis then proceeds through coupling, deprotection of the pyrrolidine nitrogen, and a final acylation to install the but-2-ynoyl group.
Figure 1: Retrosynthetic analysis of Acalabrutinib.
Synthesis of Key Heterocyclic Intermediate (Fragment B)
The synthesis of the brominated heterocyclic core is a multi-step process that begins with commercially available starting materials. The following protocol describes a validated route.[8][9]
Protocol 3.1: Synthesis of (S)-Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
-
Step 1: Amide Coupling. (3-chloropyrazin-2-yl)methanamine hydrochloride is coupled with Cbz-protected L-proline (Z-Pro-OH) using a standard peptide coupling agent like HATU in the presence of a non-nucleophilic base such as triethylamine (TEA).
-
Step 2: Intramolecular Cyclization. The resulting amide is cyclized via an intramolecular reaction, typically using phosphorus oxychloride (POCl₃) at elevated temperatures, to form the imidazo[1,5-a]pyrazine ring system.
-
Step 3: Bromination. The chloro-substituted core is brominated regioselectively at the 1-position using N-Bromosuccinimide (NBS) in a suitable solvent like DMF.
-
Step 4: Amination. The chloro group at the 8-position is displaced with ammonia under pressure and heat to yield the desired amino-substituted Fragment B.
Researchers should consult detailed patent literature, such as WO2013010868, for precise stoichiometry and reaction conditions for this sequence.[9]
Core Protocol: Suzuki-Miyaura Cross-Coupling
This step constitutes the central C-C bond-forming reaction in the synthesis. The protocol is designed for high efficiency and scalability, though microwave irradiation has been used for small-scale synthesis to accelerate reaction times.[6][10]
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Equivalents |
| Fragment B | 1420569-70-1 | 458.33 | 1.0 |
| Fragment A | 850568-25-1 | 242.04 | 1.1 - 1.5 |
| Pd(dppf)Cl₂ | 72287-26-4 | 731.70 | 0.02 - 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 - 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - |
| Water (degassed) | 7732-18-5 | 18.02 | - |
Step-by-Step Protocol
-
Reaction Setup: To a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Fragment B (1.0 eq) and Fragment A (1.2 eq).
-
Solvent Addition: Add 1,4-dioxane and water in a ratio of approximately 4:1 (v/v). The solvent volume should be sufficient to create a stirrable slurry (approx. 10-15 mL per gram of Fragment B).
-
Degassing: Bubble nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.
-
Addition of Base and Catalyst: Add potassium carbonate (2.5 eq) followed by the palladium catalyst, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, (S)-benzyl 2-(8-amino-1-(4-(pyridin-2-ylcarbamoyl)phenyl)imidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate, is purified by silica gel column chromatography.
Scientific Rationale & Mechanism
The Suzuki-Miyaura coupling is a powerful and versatile cross-coupling reaction.[11] Its mechanism involves a catalytic cycle with a palladium complex.
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust pre-catalyst that forms the active Pd(0) species in situ. The dppf ligand is a bulky electron-rich phosphine that promotes the key steps of oxidative addition and reductive elimination while providing stability to the catalyst.[10]
-
Base Function: The base (K₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group from boron to the palladium center.[12][13]
-
Solvent System: The dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base, creating a homogenous environment for the reaction to proceed efficiently.[14]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Final Synthetic Steps
Protocol: Cbz Deprotection
The benzyl carbamate (Cbz) protecting group is removed under acidic conditions to liberate the secondary amine of the pyrrolidine ring.
-
Procedure: Dissolve the purified product from section 4.2 in a solution of hydrobromic acid (HBr) in acetic acid (e.g., 33%).[6][14]
-
Reaction: Stir the mixture at room temperature for 1-2 hours until LC-MS analysis confirms the complete removal of the Cbz group.
-
Isolation: Precipitate the product by adding a non-polar solvent like diethyl ether. Collect the solid by filtration, wash thoroughly, and dry under vacuum to yield (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide as its HBr salt.
Protocol: Final Acylation
The final step is the formation of an amide bond with 2-butynoic acid to yield acalabrutinib.
-
Reaction Setup: Suspend the deprotected intermediate (1.0 eq) and 2-butynoic acid (1.1 eq) in a suitable aprotic solvent like dichloromethane (DCM).
-
Base Addition: Add a tertiary amine base, such as triethylamine or diisopropylethylamine (DIPEA) (3.0 eq), to neutralize the HBr salt and facilitate the coupling.
-
Coupling Agent: Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).[15]
-
Reaction: Stir at room temperature for 2-4 hours. Monitor for completion by LC-MS.
-
Work-up and Purification: Wash the reaction mixture with aqueous sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude acalabrutinib by column chromatography or recrystallization to yield the final product as a solid.
Overall Synthetic Workflow
Figure 3: Overall workflow for the synthesis of Acalabrutinib.
Conclusion
The described synthetic route provides a reliable and scalable method for the preparation of the BTK inhibitor acalabrutinib. The key transformation, a Suzuki-Miyaura cross-coupling, effectively joins the two primary fragments of the molecule with high efficiency. The protocols outlined herein are based on established and validated chemical principles, offering researchers a robust framework for the synthesis of this important pharmaceutical agent. Proper analytical characterization (NMR, MS, HPLC) of all intermediates and the final product is critical to ensure purity and structural integrity.
References
-
Byrd, J. C., et al. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Blood. Available at: [Link]
-
Hong, J.-B., et al. (2014). Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy. Organic Process Research & Development. Available at: [Link]
-
Wikipedia. (2023). Acalabrutinib. Available at: [Link]
-
Sharman, J. P., et al. (2021). Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Clinical Cancer Research. Available at: [Link]
-
Drugs.com. (2025). Acalabrutinib: Uses, Dosage, Side Effects, Warnings. Available at: [Link]
-
Li, S., et al. (2021). Schematic mechanisms of action for ibrutinib and acalabrutinib in the lung of patients with severe COVID-19. ResearchGate. Available at: [Link]
-
Musi, A., et al. (2022). The Development of BTK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]
-
Synfacts. (2014). Synthesis of a Bruton's Tyrosine Kinase Inhibitor. Thieme. Available at: [Link]
- Google Patents. (2017). Synthesis of a bruton's tyrosine kinase inhibitor.
-
Scilit. (2020). Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium. Available at: [Link]
- Google Patents. (2020). Process for the preparation of acalabrutinib and its intermediates.
-
Chen, B., et al. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Available at: [Link]
-
Chen, B., et al. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ACS Publications. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Chemical Synthesis Routes for Acalabrutinib Intermediates. Available at: [Link]
- Google Patents. (2020). Process for the preparation of acalabrutinib.
-
Patsnap Eureka. (2017). Preparation method of acalabrutinib. Available at: [Link]
-
Justia Patents. (2023). novel process for the preparation of acalabrutinib and its intermediates. Available at: [Link]
- Google Patents. (2021). Novel process for the preparation of acalabrutinib and its intermediates.
- Google Patents. (2018). Processes for the preparation of acalabrutinib and intermediates thereof.
-
PubChem. 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. Available at: [Link]
- Google Patents. (2019). Processes to produce acalabrutinib.
-
Cox, E. D., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules. Available at: [Link]
-
Bellina, F., & Rossi, R. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry. Available at: [Link]
-
The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Zhang, Y., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
Sources
- 1. Acalabrutinib - Wikipedia [en.wikipedia.org]
- 2. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 7. 850568-25-1 Acalabrutinib Intermediate Supplier India [punagri.com]
- 8. patents.justia.com [patents.justia.com]
- 9. WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 10. US10800787B2 - Process for the preparation of acalabrutinib - Google Patents [patents.google.com]
- 11. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. WO2019090269A1 - Processes to produce acalabrutinib - Google Patents [patents.google.com]
- 15. WO2018191815A1 - Processes for the preparation of acalabrutinib and intermediates thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction focusing on the synthesis of biaryl compounds utilizing 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific coupling reaction, troubleshoot common issues, and ultimately optimize product yield and purity. The unique structural features of this boronic acid, namely the pyridine ring and the amide linkage, present specific challenges and opportunities for optimization that will be addressed in detail.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid in Suzuki-Miyaura couplings.
Q1: What are the primary challenges associated with using 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid in Suzuki couplings?
A1: The primary challenges stem from the inherent properties of the molecule. The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] Additionally, boronic acids, in general, are susceptible to side reactions such as protodeboronation and homocoupling, which can significantly reduce the yield of the desired product.[3][4][5] The amide functionality can also influence the electronic properties of the phenylboronic acid moiety.
Q2: Should I be concerned about the stability of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid?
A2: Yes, the stability of boronic acids is a critical factor for successful coupling reactions.[6][7] Boronic acids can be prone to decomposition, especially under aqueous and basic conditions, which are common in Suzuki couplings.[3][4] To mitigate this, consider using the corresponding boronate ester, such as a pinacol ester, which offers enhanced stability and is less susceptible to premature decomposition.[2][7]
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to facilitate transmetalation.[8][9][10] For this specific substrate, a careful selection of the base is necessary. While stronger bases can accelerate the reaction, they may also promote side reactions like protodeboronation.[2] A good starting point is to screen inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2][11] The choice of base can be solvent-dependent and may require empirical optimization.[12]
Q4: How do I select the appropriate palladium catalyst and ligand?
A4: The choice of the palladium source and ligand is critical for a successful coupling, especially with a potentially coordinating substrate like 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid.[13] Standard catalysts like Pd(PPh₃)₄ may be effective, but for challenging couplings involving heteroaryl substrates, more specialized catalyst systems are often required.[1] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which can promote the desired reaction and minimize catalyst inhibition.[1][2][8] Modern pre-catalysts can also provide a more active and stable catalytic species.[2]
Q5: What are the ideal solvent systems for this coupling reaction?
A5: A variety of organic solvents can be used for Suzuki couplings, often in the presence of water to aid in dissolving the inorganic base and activating the boronic acid.[11][12] Common choices include ethereal solvents like dioxane and THF, or aromatic solvents like toluene.[11] The optimal solvent system will depend on the solubility of your specific coupling partners and the chosen base. For instance, a mixture of an organic solvent and water (e.g., dioxane/water or THF/water) is frequently employed.[14][15]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki-Miyaura coupling of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Catalyst Inactivity/Inhibition: The pyridine nitrogen may be coordinating to the palladium center, inhibiting its catalytic activity.[1] 2. Poor Reagent Quality: Degradation of the boronic acid or presence of impurities in starting materials. 3. Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature.[14] 4. Presence of Oxygen: Deactivation of the Pd(0) catalyst by oxygen.[1] | 1. Switch to a more robust catalyst system: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][8] Consider using a modern pre-catalyst.[2] 2. Verify reagent purity: Use freshly purchased or purified starting materials. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[2][7] 3. Screen reaction parameters: Systematically vary the base (e.g., K₃PO₄, Cs₂CO₃), solvent (e.g., dioxane/H₂O, toluene/H₂O), and temperature.[14] 4. Ensure inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1] |
| Significant Homocoupling of the Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[1][11] 2. Slow Transmetalation: If the desired cross-coupling is slow, the competing homocoupling pathway can become more prominent. | 1. Rigorous exclusion of oxygen: Use freeze-pump-thaw cycles for degassing solvents and ensure a good inert gas seal on your reaction vessel.[1] 2. Optimize for faster transmetalation: Use a more activating base or a more electron-rich ligand to accelerate the desired catalytic cycle.[8] |
| Protodeboronation of the Starting Material | 1. Presence of Water/Protic Sources: The C-B bond of the boronic acid is susceptible to cleavage by protons, especially in the presence of water.[3][4] 2. Inappropriate Base: Some bases, particularly in aqueous media, can accelerate protodeboronation.[4] | 1. Use anhydrous conditions: Thoroughly dry all solvents and reagents. Consider using a boronate ester which is more stable to hydrolysis.[2] 2. Screen bases: A milder base might reduce the rate of protodeboronation.[2] Alternatively, using a "slow-release" strategy with a protected boronic acid derivative can be beneficial.[3] |
| Dehalogenation of the Coupling Partner | 1. Presence of Hydride Sources: Some reagents or solvents can act as hydride donors, leading to the reduction of the aryl halide.[2][11] 2. Prolonged Reaction Times: Longer exposure to reaction conditions can increase the likelihood of this side reaction. | 1. Avoid potential hydride sources: Be cautious with certain alcoholic solvents or impurities in the base.[2] 2. Monitor reaction progress: Optimize the reaction time to maximize product formation while minimizing dehalogenation. |
| Formation of Palladium Black | 1. Catalyst Decomposition: The palladium catalyst can precipitate out of solution as palladium black, leading to a loss of catalytic activity.[11] 2. Inadequate Ligand Stabilization: The ligand may not be effectively stabilizing the palladium nanoparticles. | 1. Increase ligand concentration: A slight excess of the ligand can sometimes help stabilize the catalyst. 2. Change the ligand: A different ligand may offer better stabilization for the palladium species under the reaction conditions.[11] |
Experimental Protocols
Below are detailed, step-by-step methodologies for key experiments and workflows.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid with an aryl bromide.
Materials:
-
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation of the Pinacol Boronate Ester
To improve stability and reproducibility, converting the boronic acid to its pinacol ester is recommended.
Materials:
-
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
Dissolve 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid and pinacol in the anhydrous solvent in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid is the pinacol boronate ester, which can often be used in the subsequent coupling reaction without further purification.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the coupling reaction.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
-
ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating Protodeboronation of Pyridinylboronic Acids
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with pyridinylboronic acids. This resource is designed to provide in-depth, field-proven insights into a common yet frustrating side reaction: protodeboronation. Our goal is to move beyond simple procedural lists and equip you with a robust understanding of the underlying mechanisms, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Introduction: The Challenge of Pyridinylboronic Acids
Pyridinylboronic acids are invaluable building blocks in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] However, their utility is often hampered by a competing decomposition pathway known as protodeboronation.[5][6] This reaction involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, consuming the boronic acid and generating the corresponding unsubstituted pyridine.[5][6] This not only reduces the yield of the desired product but also complicates purification efforts.[6][7]
The susceptibility to protodeboronation is not uniform across all isomers and is highly dependent on reaction conditions.[5][8] Pyridinylboronic acids, particularly the 2-pyridinyl isomer, are notoriously unstable due to the influence of the basic nitrogen atom within the ring.[6][9][10] This guide will dissect the causes of this instability and provide actionable, evidence-based solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts behind protodeboronation in pyridinylboronic acids.
Q1: What is protodeboronation and why are pyridinylboronic acids particularly susceptible?
A1: Protodeboronation is the protonolysis of the C–B bond.[5] For many arylboronic acids, this reaction is typically fastest under strongly acidic or basic conditions.[5][11] However, heteroaromatic boronic acids containing a basic nitrogen, like pyridine, introduce unique mechanistic pathways.[5]
The 2-pyridinylboronic acid isomer is exceptionally unstable, not at high or low pH, but under neutral pH conditions .[6][8][11][12] This is due to the formation of a zwitterionic intermediate, which undergoes rapid, unimolecular fragmentation.[5][8][11][12] Counterintuitively, adding a strong acid or base can shift the equilibrium away from this highly reactive zwitterion, thereby slowing protodeboronation.[5][6] In stark contrast, 3- and 4-pyridinylboronic acids are significantly more stable and do not readily decompose through this zwitterionic pathway, showing half-lives of over a week even at elevated temperatures and high pH.[8][11][12]
Q2: How does the position of the boronic acid on the pyridine ring affect its stability?
A2: The stability varies dramatically with the substitution pattern:
-
2-Pyridinylboronic Acid: Extremely susceptible to protodeboronation, especially around neutral pH, due to the formation of a reactive zwitterionic intermediate.[6][8][11][12] Its handling and use in cross-coupling require special precautions.
-
3-Pyridinylboronic Acid: Generally stable. It does not form the same type of unstable zwitterionic intermediate and is more robust under typical Suzuki-Miyaura conditions.[8][11][12]
-
4-Pyridinylboronic Acid: Also considered stable, similar to the 3-pyridinyl isomer.[8][11]
This difference in stability is a critical factor in experimental design. When synthesizing pyridine-containing molecules, if the retrosynthetic analysis allows, utilizing the 3- or 4-pyridinylboronic acid isomer is often a more straightforward approach.
Q3: What are the primary experimental factors that accelerate protodeboronation?
A3: Several key parameters can significantly increase the rate of this undesired side reaction:
-
pH: As discussed, this is the most critical factor, especially for the 2-pyridinyl isomer, which is most unstable at neutral pH.[6][8]
-
Temperature: Higher reaction temperatures accelerate both the desired cross-coupling and the undesired protodeboronation.[7] Finding the minimum temperature required for efficient coupling is key.
-
Presence of Water: Water acts as the proton source for protodeboronation.[7][13] While many Suzuki protocols use aqueous bases, excessive water can be detrimental. Using anhydrous solvents is a common strategy to mitigate this.[13]
-
Choice of Base: Strong bases can accelerate base-catalyzed protodeboronation pathways.[14][15] Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over stronger ones like NaOH or KOH.[15]
-
Palladium Catalyst and Ligands: Recent studies have shown that the palladium catalyst itself, particularly when bound to bulky phosphine ligands, can promote protodeboronation.[16][17][18][19] This palladium-catalyzed pathway can be a significant source of boronic acid consumption.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with pyridinylboronic acids.
Problem 1: Low or no yield of the desired coupled product, with the starting material consumed and the corresponding unsubstituted pyridine detected.
-
Likely Cause: Significant protodeboronation of the pyridinylboronic acid.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling yields.
-
Detailed Explanation & Solutions:
-
For 2-Pyridinylboronic Acid (The Unstable Isomer):
-
Switch to a Stabilized Boron Reagent: This is the most robust solution. Instead of the free boronic acid, use a derivative that slowly releases the active species in situ. This keeps the instantaneous concentration of the unstable boronic acid low, favoring cross-coupling over decomposition.[5]
-
MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, crystalline solids that are compatible with anhydrous conditions and hydrolyze slowly in the presence of a base to release the boronic acid.[1][5]
-
Potassium Pyridinyltrifluoroborates (R-PyBF₃K): These salts are also more stable than the corresponding boronic acids and are effective in Suzuki couplings.[14]
-
-
-
For All Isomers (General Optimization):
-
Base Selection: Avoid strong hydroxide bases. Use milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be critical, as it influences both transmetalation and protodeboronation rates.[9][14]
-
Solvent System: Minimize water. Use anhydrous solvents like dioxane, toluene, or THF.[13] If a co-solvent is required for solubility, keep the water content to a minimum.
-
Temperature Control: Run the reaction at the lowest temperature that affords a reasonable reaction rate. Start screening at moderate temperatures (e.g., 60-80 °C) before increasing.[6]
-
-
Problem 2: Inconsistent results, even when using the same protocol.
-
Likely Cause: Degradation of the pyridinylboronic acid during storage or inconsistent quality of reagents/solvents.
-
Solutions:
-
Storage and Handling: Pyridinylboronic acids, especially the 2- and 4-isomers, should be stored in a cool, dry place, often under an inert atmosphere (Argon or Nitrogen).[20][21][22][23][24] Some suppliers recommend refrigerated or freezer storage.[23] Always check the supplier's safety data sheet (SDS) for specific recommendations.[20][21][22][23][24]
-
Use Fresh Reagents: Whenever possible, use a freshly opened bottle of the boronic acid or a stabilized derivative like a MIDA boronate.
-
Solvent Quality: Ensure solvents are truly anhydrous and have been properly degassed to remove oxygen, which can affect catalyst performance.[13]
-
Part 3: Experimental Protocols & Data
Protocol: Suzuki-Miyaura Coupling of a Challenging 2-Pyridinyl Boron Reagent Using a MIDA Boronate
This protocol is designed to minimize protodeboronation by using a stabilized "slow-release" boronic acid source.[6]
Objective: To couple 2-(N-methyliminodiacetyl)pyridinylboronate with 4-bromoanisole.
Materials:
-
Aryl Halide: 4-bromoanisole (1.0 equiv)
-
Boron Reagent: 2-(N-methyliminodiacetyl)pyridinylboronate (1.3 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene/Water (10:1 v/v)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 4-bromoanisole, the 2-pyridinyl MIDA boronate, and finely ground K₃PO₄.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the anhydrous toluene.
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask. Then, add the remaining toluene and the degassed water to achieve a final concentration of ~0.1 M with respect to the 4-bromoanisole.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon, or bubble argon through the stirred solution for 15-20 minutes.
-
Execution: Seal the flask and heat the mixture in a pre-heated oil bath to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of celite to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 19. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. echemi.com [echemi.com]
- 22. Page loading... [wap.guidechem.com]
- 23. fishersci.com [fishersci.com]
- 24. fishersci.com [fishersci.com]
Technical Support Center: 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid
Welcome to the technical support guide for 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (CAS 850568-25-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. As a critical intermediate in the synthesis of bioactive molecules, such as kinase inhibitors like Acalabrutinib, understanding its reactivity is paramount for successful experimental outcomes[1]. This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot potential issues and explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
FAQ 1: My Suzuki-Miyaura coupling reaction with 4-(pyridin-2-yl)aminocarbonylphenylboronic acid is giving low yields. What are the potential causes?
Low yields in Suzuki-Miyaura coupling reactions involving this reagent are frequently reported and can often be attributed to two primary side reactions: protodeboronation and catalyst inhibition.
-
Protodeboronation : This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of N-(pyridin-2-yl)benzamide as a byproduct[2]. Arylboronic acids, especially those with heteroaromatic substituents, are susceptible to this process, which is highly dependent on the reaction pH[2][3]. The reaction can be catalyzed by either acid or base[2]. Given that Suzuki-Miyaura reactions are typically run under basic conditions, the base-catalyzed pathway is a significant concern[4].
-
Catalyst Inhibition by Pyridine Moiety : The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle, reducing the overall efficiency of the cross-coupling reaction[5].
-
Boroxine Formation : Like many boronic acids, 4-(pyridin-2-yl)aminocarbonylphenylboronic acid can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine[6]. While this is an equilibrium process, the formation of boroxine reduces the concentration of the active monomeric boronic acid available for the coupling reaction.
FAQ 2: I have identified N-(pyridin-2-yl)benzamide as a major byproduct in my reaction mixture. How can I minimize its formation?
The presence of N-(pyridin-2-yl)benzamide indicates that protodeboronation is a significant competing reaction. To minimize this, consider the following strategies:
-
Optimize the Base and pH : The rate of protodeboronation is highly pH-dependent[3]. While basic conditions are necessary for the Suzuki-Miyaura coupling, using a milder base or carefully controlling the pH can disfavor the protodeboronation pathway. For instance, using K3PO4 or K2CO3 instead of stronger bases like NaOH or KOH might be beneficial.
-
Anhydrous Conditions : Water is a proton source for protodeboronation[2][3]. Ensuring your reaction is conducted under strictly anhydrous conditions can help to suppress this side reaction. Use dry solvents and reagents.
-
Use of Boronic Esters : Boronic esters, such as the pinacol ester derivative, can be more resistant to protodeboronation than the corresponding boronic acids under certain conditions[4][7]. However, it's important to note that the stability of boronic esters is also nuanced and pH-dependent[4][7].
-
Reaction Temperature and Time : Higher temperatures and longer reaction times can promote protodeboronation. It is advisable to run the reaction at the lowest temperature that allows for efficient coupling and to monitor the reaction progress to avoid unnecessarily long reaction times.
Troubleshooting Guides
Guide 1: Dealing with Compound Instability and Boroxine Formation
Issue : You observe a change in the physical appearance of your 4-(pyridin-2-yl)aminocarbonylphenylboronic acid upon storage, or you suspect boroxine formation is affecting your reaction stoichiometry.
Explanation of Causality : Boronic acids exist in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines. This is a dehydration reaction that can occur upon storage, especially if the compound is exposed to heat or is not stored under anhydrous conditions[6]. The formation of boroxine alters the molecular weight of the reagent, which can lead to inaccurate stoichiometry if not accounted for.
Troubleshooting Protocol :
-
Storage : Store the boronic acid in a desiccator at a low temperature (2-8°C is often recommended) under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and prevent dehydration[8][9].
-
Reagent Qualification : Before use, it is good practice to analyze the boronic acid by techniques such as NMR to assess its purity and determine the extent of boroxine formation.
-
Conversion of Boroxine back to Boronic Acid : If significant boroxine formation is suspected, the equilibrium can be shifted back towards the boronic acid. This can sometimes be achieved by recrystallizing the compound from an aqueous solvent system or by adding a controlled amount of water to the reaction mixture, though the latter must be balanced against the risk of protodeboronation.
Experimental Workflow for Boroxine-to-Boronic Acid Conversion
Caption: Workflow for addressing boroxine formation.
Guide 2: Overcoming Catalyst Inhibition in Suzuki-Miyaura Coupling
Issue : Your Suzuki-Miyaura coupling reaction is sluggish or stalls, even with a seemingly active catalyst and pure starting materials.
Explanation of Causality : The pyridine nitrogen in 4-(pyridin-2-yl)aminocarbonylphenylboronic acid can act as a Lewis base and coordinate to the palladium center of the catalyst. This coordination can occupy a vacant site on the palladium, which is necessary for the catalytic cycle to proceed, thus inhibiting the reaction[5].
Troubleshooting Strategies :
| Strategy | Rationale |
| Increase Catalyst Loading | A higher catalyst concentration can compensate for the portion of the catalyst that is inhibited by pyridine coordination. |
| Choice of Ligand | Bulky electron-rich phosphine ligands can sometimes disfavor the coordination of the pyridine nitrogen to the palladium center. Experiment with different ligands (e.g., SPhos, XPhos) to find one that is less susceptible to inhibition. |
| Use of Additives | In some cases, the addition of a Lewis acid can interact with the pyridine nitrogen, reducing its ability to coordinate to the palladium catalyst. This should be approached with caution as it can also affect the boronic acid. |
| Modify the Substrate | If feasible, protecting the pyridine nitrogen or using a derivative where the nitrogen's basicity is reduced can be an effective, albeit more synthetically involved, strategy[5]. |
Logical Relationship of Catalyst Inhibition
Caption: Inhibition of Pd catalyst by pyridine coordination.
References
-
Al-Zoubi, R. M. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
The Royal Society of Chemistry. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. [Link]
-
PubChem. (n.d.). 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. [Link]
-
ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
National Institutes of Health. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]
-
Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
Sources
- 1. 850568-25-1 Acalabrutinib Intermediate Supplier India [punagri.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. guidechem.com [guidechem.com]
- 9. 4-(PYRIDIN-2-YL)AMINOCARBONYLPHENYLBORONIC ACID CAS#: 850568-25-1 [chemicalbook.com]
Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Pyridinylboronic Acids
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving pyridinylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst deactivation, a common hurdle in the synthesis of pyridine-containing biaryls. We will delve into the root causes of these issues and provide actionable, field-proven strategies to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding catalyst deactivation in this specific application of the Suzuki-Miyaura coupling.
Q1: My Suzuki coupling reaction with a pyridinylboronic acid is failing or giving very low yields. What are the most likely reasons?
A1: Low or no conversion in Suzuki couplings with pyridinylboronic acids often stems from a few key issues. The primary culprits are catalyst deactivation and the instability of the boronic acid itself. Specifically, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive "off-cycle" complexes.[1][2] This is a significant deactivation pathway. Additionally, pyridinylboronic acids, particularly the 2-substituted isomers, are highly susceptible to protodeboronation, a side reaction that consumes your starting material.[3][4][5]
Q2: What is protodeboronation and why is it such a problem with pyridinylboronic acids?
A2: Protodeboronation is an undesired side reaction where the carbon-boron bond of your pyridinylboronic acid is cleaved and replaced with a carbon-hydrogen bond.[3][4] This effectively destroys your nucleophilic coupling partner, leading to reduced yields of the desired product and the formation of a simple pyridine byproduct that can complicate purification.[3] 2-Pyridinylboronic acid is notoriously prone to this reaction due to a unique unimolecular decomposition pathway that is often fastest at neutral pH.[3][6]
Q3: I see black particles forming in my reaction mixture. What is this and is it a problem?
A3: The formation of black particles, commonly referred to as "palladium black," is a visual indicator of catalyst decomposition and aggregation.[2][7] The active catalyst in a Suzuki reaction is typically a soluble Pd(0) species.[8] When this species becomes unstable, it can aggregate into insoluble, catalytically inactive palladium metal. This is a form of catalyst deactivation that can be caused by factors such as the presence of oxygen, high temperatures, or an insufficient ligand-to-metal ratio.[2][8]
Q4: Can the position of the boronic acid group on the pyridine ring affect the reaction's success?
A4: Absolutely. The position of the boronic acid group has a significant impact on reactivity and stability. 2-Pyridinylboronic acids are the most challenging due to the proximity of the nitrogen atom to the boronic acid, which can lead to catalyst inhibition and rapid protodeboronation.[1][9] 3- and 4-pyridinylboronic acids are generally more stable and less prone to catalyst poisoning, often leading to higher yields under standard conditions.[1]
Troubleshooting Guide: A Symptom-Based Approach
If your reaction is not performing as expected, use this guide to diagnose and resolve the issue.
Symptom 1: Low to No Product Formation
This is the most common issue. A systematic approach is key to identifying the root cause.
Diagnostic Workflow:
-
Assess Catalyst and Ligand Integrity:
-
Is your palladium source active? Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[8] If you suspect your precatalyst has degraded, consider using a fresh batch or a more robust, air-stable option like a palladacycle.[8]
-
Is your ligand appropriate and pure? For pyridinyl couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote the desired reaction steps and prevent catalyst deactivation.[1]
-
-
Verify Reagent Quality and Reaction Setup:
-
Is the pyridinylboronic acid pure? These reagents can degrade upon storage. Verify the purity by NMR or LC-MS.
-
Is the reaction atmosphere truly inert? Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[8] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.[2]
-
-
Evaluate Reaction Conditions:
-
Is the base appropriate? The choice of base is critical. A base that is too strong can accelerate protodeboronation, while one that is too weak may not facilitate transmetalation effectively.[8] For sensitive pyridinylboronic acids, consider switching from strong bases like NaOH to milder options like K₃PO₄ or K₂CO₃.[8]
-
Is the solvent system optimal? Anhydrous conditions can significantly reduce protodeboronation.[8] Ensure your solvents are dry and consider switching to a non-aqueous system if you suspect water is contributing to the issue.
-
Troubleshooting Workflow Diagram
Caption: The competition between the productive catalytic cycle and catalyst poisoning by pyridine coordination.
2. Protodeboronation of Pyridinylboronic Acids
As previously discussed, this is a major pathway for substrate decomposition. The mechanism for 2-pyridinylboronic acid is unique and proceeds rapidly through a zwitterionic intermediate under neutral conditions.
3. Catalyst Aggregation to Palladium Black
The active Pd(0) catalyst is a coordinatively unsaturated species. If the supporting ligand dissociates or is not present in a sufficient concentration, these unstable Pd(0) atoms can aggregate into bulk palladium metal, which is catalytically inactive. [2][7]High temperatures can accelerate this process.
Strategic Solutions & Best Practices
To overcome these challenges, a multi-faceted approach is often required.
Ligand Selection
The choice of phosphine ligand is arguably the most critical parameter. For challenging couplings with pyridinylboronic acids, sterically hindered and electron-rich ligands are highly recommended.
| Ligand | Key Features | Rationale |
| SPhos, XPhos, RuPhos | Bulky biarylphosphines | The steric bulk around the palladium center disfavors the binding of the pyridine nitrogen, thus mitigating catalyst poisoning. The electron-rich nature of these ligands also promotes the rate-limiting oxidative addition and reductive elimination steps. [1] |
| tBu₃P | Very electron-rich and sterically demanding | Highly effective for similar reasons as the biarylphosphines, though its air sensitivity requires more careful handling. |
Optimizing Reaction Conditions
-
Base Selection: Use the mildest base that affords a reasonable reaction rate. K₃PO₄ is often a good starting point for sensitive substrates.
-
Solvent Choice: Anhydrous solvents like dioxane, toluene, or THF are preferred to minimize protodeboronation. [2]Ensure they are thoroughly degassed to prevent catalyst oxidation.
-
Temperature Control: Run the reaction at the lowest temperature that provides an acceptable rate. High temperatures can accelerate catalyst decomposition. [2]A temperature screen (e.g., 80 °C, 100 °C, 110 °C) can be a valuable optimization step. [8]
Experimental Protocols
General Protocol for a Robust Suzuki Coupling with a Challenging Pyridinylboronic Acid
This protocol incorporates best practices to mitigate common failure modes.
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridinylboronic acid or a stable derivative like a MIDA boronate (1.2-1.5 equiv), and a finely powdered, dry base (e.g., K₃PO₄, 3.0 equiv). [3]2. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.
Reaction Execution:
-
Add the degassed anhydrous solvent (e.g., Dioxane) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent. [8]2. Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C). [8]3. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Workup and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. [8]
Self-Validation: A Control Experiment
To confirm that your optimized conditions are indeed preventing catalyst deactivation, run a parallel reaction using a simpler, more robust boronic acid (e.g., phenylboronic acid) with your pyridinyl-containing halide. If this control reaction proceeds smoothly while your main reaction fails, it strongly points to an issue with the pyridinylboronic acid's stability or its interaction with the catalyst.
References
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem.
- Technical Support Center: Protodeboron
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Protodeboron
- Identification and Elimination of an Unexpected C
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroarom
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racem
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Public
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
dealing with poor solubility of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid
Welcome to the dedicated technical support guide for 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. This resource is tailored for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of this compound's poor solubility. Our objective is to provide expert insights and practical solutions to ensure the success and reproducibility of your experiments.
Introduction: Understanding the Solubility Challenge
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is a key building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.[1] Its structure, however, which includes a hydrophilic boronic acid group, a rigid phenyl ring, and a hydrogen-bond-capable pyridinyl-amide moiety, leads to limited solubility in many common organic solvents.[2] This guide provides a systematic approach to understanding the root causes of these solubility issues and offers a clear path to achieving successful solubilization for your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid not dissolving in standard solvents like THF or Dioxane?
A1: The poor solubility is primarily due to strong intermolecular hydrogen bonding and the compound's high polarity. The amide linkage and the pyridinyl nitrogen create a rigid structure that can self-associate, making it difficult for less polar solvents like THF or Dioxane to effectively solvate the molecule. Furthermore, boronic acids can form cyclic anhydrides called boroxines through dehydration, which can also impact solubility.[3][4]
Q2: Can I simply heat the mixture to force it into solution?
A2: While gentle heating can improve solubility, excessive or prolonged heating of boronic acids, especially in the presence of water or protic solvents, can lead to degradation.[3] The primary degradation pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the reagent inactive for coupling.[5][6][7][8] A cautious, stepwise approach to heating is strongly recommended.
Q3: How does the choice of base in my Suzuki coupling reaction affect solubility?
A3: The base is a critical component that not only drives the catalytic cycle but also significantly influences the solubility of the boronic acid.[9][10] Bases react with the boronic acid to form a more soluble boronate species (R-B(OH)₃⁻).[11][12] The choice of a base that is too weak may not efficiently generate the boronate, leading to poor solubility and slow transmetalation.[10]
Q4: I observe a precipitate forming after adding all my reagents. What could be the cause?
A4: Precipitate formation can occur for several reasons. The boronic acid may be "crashing out" of solution if the polarity of the solvent mixture changes unfavorably. Alternatively, you may be observing the formation of an insoluble boroxine, which is a trimeric anhydride of the boronic acid.[13] It is also possible that an insoluble salt of the boronate is forming with the cation of the base.
Troubleshooting Guide: A Systematic Approach to Solubilization
A methodical approach is essential for overcoming the solubility issues of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. The following guide presents a step-by-step workflow to identify the optimal conditions for your specific experimental setup.
Step 1: Solvent Selection and Optimization
The choice of solvent is the most critical initial factor. A systematic screening of solvents and solvent mixtures is the recommended first step.
Protocol 1: Solvent Screening
-
Initial Screening : Begin with commonly used solvents for Suzuki couplings, such as Dioxane, THF, and Toluene.[14][15][16]
-
Polar Aprotic Solvents : Test more polar aprotic solvents like DMF, DMAc, and NMP, which are generally more effective at dissolving polar, amide-containing compounds.[14]
-
Solvent Mixtures : Employing a solvent mixture is often the most effective strategy. A combination of a good solubilizing solvent (e.g., DMF) with a standard reaction solvent (e.g., Dioxane or Toluene) can provide the necessary balance of solubility and reaction performance.[9] A common starting point is a 4:1 mixture of Dioxane:H₂O or THF:H₂O.[11][17]
Table 1: Solvent Solubility Overview for Arylboronic Acids
| Solvent | General Class | Typical Solubility | Notes |
| Dioxane, THF | Ethers | Generally Poor to Moderate | Common Suzuki solvents, often require a co-solvent or heating.[14][16] |
| Toluene, Xylenes | Aromatics | Generally Poor | Often used in biphasic systems with water.[14][15] |
| DMF, DMAc | Amides | Moderate to Good | Good solubilizing power but can be problematic to remove.[14][17] |
| Methanol, Ethanol | Alcohols | Moderate | Can participate in side reactions; often used with water.[14][18] |
| Water | Aqueous | Slightly Soluble (1.8 g/L for the title compound)[2] | Used as a co-solvent with an organic solvent and base.[15] |
This table provides general guidance based on the properties of similar arylboronic acids.
Step 2: The Critical Role of pH and Base Selection
The solubility of boronic acids is highly dependent on pH. The boronic acid (R-B(OH)₂) exists in equilibrium with its more soluble boronate anion (R-B(OH)₃⁻) at higher pH.[19]
Mechanism Insight: The addition of a base is crucial for the formation of the boronate species, which is both more nucleophilic and typically more soluble. This is a key step for efficient transmetalation in the Suzuki-Miyaura catalytic cycle.[12]
Protocol 2: Base-Mediated Solubilization
-
Base Selection : Start with common inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[14][15] For sensitive substrates, milder bases like KF can be considered.[20]
-
Aqueous Base : Prepare a solution of the chosen base in water (e.g., 2M).
-
Pre-mixing : Before adding the palladium catalyst and aryl halide, pre-mix the 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid with the organic solvent and the aqueous base solution.
-
Stirring and Observation : Stir this mixture at room temperature for 15-30 minutes. A noticeable improvement in solubility should occur as the boronate salt forms.
-
Gentle Heating : If solubility remains limited, gentle warming to 40–60 °C can be applied during this pre-mixing stage.
Diagram 1: Troubleshooting Workflow
Caption: A decision tree for systematically troubleshooting the poor solubility of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid.
Step 3: Advanced Strategies
If the above methods do not result in a homogeneous solution, consider these advanced techniques.
-
Phase-Transfer Catalysis: In biphasic systems (e.g., Toluene/Water), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate anion from the aqueous phase to the organic phase where the palladium catalyst is located.[21][22][23]
-
Use of Boronate Esters: This strategy involves an additional synthetic step to convert the boronic acid into a boronate ester, such as a pinacol ester.[24] These esters are significantly more soluble in organic solvents and are often more stable towards protodeboronation, releasing the boronic acid slowly under the reaction conditions.[10][25]
Diagram 2: Boronic Acid vs. Boronate Ester for Improved Solubility
Caption: The conversion of a polar boronic acid to a less polar, more soluble boronate ester.
Conclusion
The solubility of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is a common but surmountable obstacle. By systematically optimizing the solvent system, appropriately selecting the base, and considering advanced strategies like phase-transfer catalysis or the use of boronate esters, researchers can reliably achieve homogeneous reaction conditions. It is always recommended to perform small-scale trials to determine the optimal conditions before scaling up your reaction.
References
-
Title: Protodeboronation - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: 4-(PYRIDIN-2-YL)AMINOCARBONYLPHENYLBORONIC ACID CAS 850568-25-1 Source: Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd URL: [Link]
-
Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: ACS Publications URL: [Link]
-
Title: Literature Review of Boric Acid Solubility Data Source: UNT Digital Library URL: [Link]
-
Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Acid-promoted metal-free protodeboronation of arylboronic acids Source: RSC Publishing URL: [Link]
-
Title: The proposed mechanism for protodeboronation of arylboronic acids Source: ResearchGate URL: [Link]
-
Title: Physical and Chemical Properties of Boronic Acids: Formulation Implications Source: KU ScholarWorks URL: [Link]
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Title: Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data Source: ACS Publications URL: [Link]
-
Title: Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society Source: ACS Publications URL: [Link]
-
Title: Structure–Reactivity Relationships in Boronic Acid–Diol Complexation | ACS Omega Source: ACS Publications URL: [Link]
-
Title: Effect of solvent on the Suzuki reaction Source: ResearchGate URL: [Link]
-
Title: Solubility of investigated compounds in water. Phenylboronic acid... Source: ResearchGate URL: [Link]
-
Title: What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Source: ResearchGate URL: [Link]
-
Title: Green Solvent Selection for Suzuki–Miyaura Coupling of Amides | ACS Sustainable Chemistry & Engineering Source: ACS Publications URL: [Link]
-
Title: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: SpringerLink URL: [Link]
-
Title: Boronic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]
-
Title: Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts | Request PDF Source: ResearchGate URL: [Link]
-
Title: Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings Source: Nature URL: [Link]
-
Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]
-
Title: (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: ResearchGate URL: [Link]
-
Title: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: Semantic Scholar URL: [Link]
-
Title: Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry Source: Reddit URL: [Link]
-
Title: Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives | Journal of the American Chemical Society Source: ACS Publications URL: [Link]
-
Title: Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water Source: PubMed Central URL: [Link]
-
Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling Source: organic-chemistry.org URL: [Link]
-
Title: 4-(pyridin-2-yl)aminocarbonylphenylboronic acid cas 850568-25-1 Source: homesunshinepharma.com URL: [Link]
-
Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PubMed Central URL: [Link]
-
Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands Source: PubMed URL: [Link]
-
Title: Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: PubMed Central URL: [Link]
-
Title: Stereospecific Enzymatic Conversion of Boronic Acids to Amines Source: OSTI.GOV URL: [Link]
-
Title: Chemoselective Boronic Ester Synthesis by Controlled Speciation Source: PubMed Central URL: [Link]
-
Title: “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society Source: ACS Publications URL: [Link]
-
Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: NIH URL: [Link]
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Technical Support Center: Purification of Suzuki Products with Nitrogen Heterocycles
Welcome to the technical support center for chemists and researchers engaged in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide expert insights and practical solutions for the unique purification challenges encountered when working with nitrogen-containing heterocyclic compounds. As a Senior Application Scientist, my goal is to equip you with the causal understanding and validated protocols necessary to overcome common obstacles and achieve high purity for your target molecules.
Nitrogen heterocycles are foundational scaffolds in medicinal chemistry and materials science.[1][2] However, their intrinsic properties, particularly the Lewis basicity of the nitrogen atom, often introduce significant complexity into post-reaction workup and purification.[3] This guide addresses these challenges directly in a practical, problem-solving format.
Frequently Asked Questions (FAQs)
Q1: Why is residual palladium so much harder to remove from my nitrogen-containing Suzuki products compared to other products?
A1: The primary challenge stems from the Lewis basic nature of the nitrogen atom in your heterocycle (e.g., pyridine, pyrimidine, indole). This nitrogen can act as a ligand, coordinating strongly to the palladium catalyst.[3] This coordination makes the palladium "sticky," preventing its efficient removal through standard aqueous washes or simple silica gel chromatography.[4] The product itself can carry the catalyst throughout the purification process.
Q2: What are the most common impurities I should anticipate in my crude reaction mixture?
A2: Besides your desired product, a typical crude Suzuki reaction mixture will contain:
-
Residual Palladium Catalyst: In various forms (Pd(0), Pd(II)).
-
Unreacted Starting Materials: The aryl/heteroaryl halide and the boronic acid or ester.
-
Boronic Acid Homocoupling Product: A biaryl byproduct formed from the coupling of two boronic acid molecules.
-
Protodeborylation Product: The arene resulting from the replacement of the boronic acid group with a hydrogen atom.
-
Ligand-Derived Impurities: Byproducts from the phosphine ligands, which can sometimes include phenylated impurities if triphenylphosphine is used.[5][6]
-
Inorganic Salts: From the base used in the reaction (e.g., K₂CO₃, K₃PO₄).
Q3: Is it possible to purify my nitrogen-containing product without using column chromatography?
A3: While challenging, it is sometimes possible. Success depends on the specific properties of your compound and impurities. Effective non-chromatographic methods include:
-
Recrystallization: Ideal if your product is a solid with suitable solubility properties that differ significantly from the impurities.
-
Acid-Base Extraction: A powerful technique for basic heterocycles, allowing for separation from neutral impurities like homocoupled byproducts.
-
Scavenging: Using solid-supported scavengers to remove specific impurities like palladium or excess boronic acid can yield a product pure enough for some applications.[4][7] However, for the high purity required in pharmaceutical development, flash column chromatography is often indispensable.[8][9][10][11]
Troubleshooting Guide: Common Purification Problems & Solutions
This section provides a direct, problem-and-solution approach to the most frequent issues encountered in the field.
Problem 1: My purified product is still contaminated with palladium (>10 ppm).
-
Underlying Cause: Strong coordination between the nitrogen heterocycle and the palladium catalyst prevents removal by standard methods.
-
Solution A: Metal Scavenging Metal scavengers are solid supports (typically silica) functionalized with groups that have a high affinity for transition metals.[12] They are highly effective for capturing residual palladium.
Workflow:
-
After the initial aqueous workup, dissolve the crude product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).
-
Add the selected metal scavenger (typically 10-20% w/w relative to the crude product).[13]
-
Stir the mixture at room temperature or with gentle heating (e.g., 35-45 °C) for 2-18 hours.[14]
-
Filter off the scavenger resin and wash it with a small amount of the solvent.
-
Combine the filtrates and concentrate under reduced pressure.
Table 1: Comparison of Common Palladium Scavengers
Scavenger Type Functional Group Recommended For Key Advantages SiliaMetS® Thiol (Si-SH) Thiol General purpose, versatile for many Pd forms.[15] Robust and effective under a wide range of conditions. SiliaMetS® Thiourea (Si-THU) Thiourea Excellent for all forms of palladium.[15] Widely used in the pharmaceutical industry. SiliaMetS® DMT Dimercaptotriazine Hindered Pd complexes and Ruthenium.[15][16] Very high affinity for a broad range of metals. | SiliaMetS® Cysteine (Si-CYS) | Cysteine | Versatile for Pd, Sn, Ru, Pt, Cu.[15][16] | Effective for a variety of metals beyond palladium. |
-
-
Solution B: Activated Carbon Treatment Activated carbon is a cost-effective alternative for palladium removal.[14][17] Specialized grades are available that show high selectivity for palladium.[17]
Workflow:
-
Dissolve the crude product in an appropriate solvent.
-
Add activated carbon (e.g., 0.2 wt equivalents).[14]
-
Stir the suspension for 1-18 hours.
-
Filter the mixture through a pad of Celite® to remove the carbon.
-
Caution: Activated carbon can sometimes adsorb the desired product, leading to yield loss.[14] Always run a small-scale test first.
-
Problem 2: My product co-elutes with starting materials on the silica column.
-
Underlying Cause: The product and one of the starting materials (e.g., the heteroaryl bromide) have very similar polarities and Rf values in standard solvent systems (e.g., Hexane/Ethyl Acetate).[18]
-
Solution A: Modify the Mobile Phase You can dramatically alter the retention time of your basic product by adding a modifier to the eluent.
Workflow:
-
Prepare your standard eluent (e.g., 1:1 Hexane/Ethyl Acetate).
-
Add a small amount of acetic acid (e.g., 0.1-1% v/v) to the eluent.[18]
-
Mechanism: The acetic acid protonates the basic nitrogen of your heterocyclic product. The resulting ammonium salt interacts much more strongly with the acidic silica gel, causing it to become significantly more retained (lower Rf). The neutral starting materials will elute much faster.[18]
-
Note: This technique is reversed for acidic products, where adding a base like triethylamine will cause the product to move faster.
-
-
Solution B: Implement an Acid-Base Extractive Workup This classic technique leverages the basicity of your product to separate it from neutral or acidic impurities before chromatography.
Workflow:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate).
-
Transfer to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl) (3x). Your basic product will move into the aqueous layer as its hydrochloride salt.
-
Combine the acidic aqueous layers. Perform a "back-wash" with fresh ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10.
-
Extract the now deprotonated, organic-soluble product back into an organic solvent (e.g., Ethyl Acetate or DCM) (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. This material is now significantly purer and ready for chromatography.
-
Problem 3: I have a persistent impurity from the boronic acid starting material.
-
Underlying Cause: Excess boronic acid is often used to drive the reaction to completion, and it can homocouple to form a biaryl byproduct.
-
Solution A: Basic Wash Most boronic acids can be removed by washing the organic layer with a strong aqueous base.
Workflow:
-
During the initial workup, wash the organic layer (e.g., Ethyl Acetate) with 1M or 2M aqueous NaOH.
-
Mechanism: The base deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous phase.
-
-
Solution B: Specialized Boron Scavengers Silica resins functionalized with diol groups can be used to selectively bind and remove boronic acids and their esters. This is particularly useful if a basic wash is incompatible with your product.
Visualized Workflows
To aid in decision-making, the following diagrams outline logical purification pathways.
Caption: General purification workflow for Suzuki products.
Caption: Decision tree for selecting a palladium removal method.
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using Functionalized Silica Scavengers
-
Reaction Workup: Following the completed Suzuki reaction, perform a standard aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8][9][10] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Sample Preparation: Accurately weigh the crude product and dissolve it in a suitable solvent (e.g., THF, DCM, or Ethyl Acetate) to make a 0.1-0.2 M solution.
-
Scavenger Selection: Based on Table 1, select an appropriate scavenger. For a general starting point, SiliaMetS® Thiol is a robust choice.[15]
-
Scavenging: Add the scavenger (20% w/w relative to the crude product mass) to the solution.[13]
-
Agitation: Stir the resulting slurry at room temperature for 4-18 hours. Gentle heating (40 °C) can sometimes improve kinetics, but should be tested.
-
Isolation: Filter the slurry through a Büchner funnel or a syringe filter (0.45 μm). Wash the collected silica cake with 2-3 small portions of the solvent to ensure full recovery of the product.
-
Analysis: Combine the filtrates and concentrate under reduced pressure. Analyze the resulting material for palladium content via ICP-MS or ICP-OES.
Protocol 2: Purification via Acid-Base Extraction for a Basic Heterocycle (e.g., Pyridine Product)
-
Initial Dissolution: Dissolve the crude product from the initial workup in ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude).
-
Acid Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously for 1 minute and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with fresh 1M HCl.
-
Back-Wash: Combine all the acidic aqueous extracts. Add ~1/4 volume of fresh EtOAc and shake. Discard this organic layer, which contains residual neutral impurities.
-
Basification: Place the aqueous layer in an ice-water bath to dissipate heat. Slowly add 5M NaOH (aq) with swirling until the pH is strongly basic (pH > 11, check with pH paper). You may see the product precipitate or form an oil.
-
Product Extraction: Extract the basified aqueous layer three times with fresh portions of EtOAc or Dichloromethane (DCM). The deprotonated product will now be soluble in the organic phase.
-
Final Steps: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid or oil is now significantly enriched in your desired product and ready for final purification if needed.
References
-
Biotage. (2023, January 20). Metal Scavengers: An alternative to recrystallization for removing metals? Biotage. [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Chemie Brunschwig. Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS. Chemie Brunschwig. [Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
-
Reddit. (2018, November 5). Suzuki purification problem. r/OrganicChemistry. [Link]
-
ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry. [Link]
-
NIH. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. National Institutes of Health. [Link]
-
NIH. Preparation of a magnetic and recyclable superparamagnetic silica support with a boronic acid group for immobilizing Pd catalysts and its applications in Suzuki reactions. National Institutes of Health. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Activated Carbon Business Division. [Link]
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Si-Novation. China Purification Of Suzuki Reaction Manufacturers Factory Suppliers. Si-Novation. [Link]
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LookChem. Purification of Pyridine. Chempedia. [Link]
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ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
ACS Publications. (2014, February 27). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][8]-Fused Indole Heterocycles. Organic Letters. [Link]
-
ACS Publications. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
RSC Publishing. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.... RSC Advances. [Link]
-
MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
-
ResearchGate. (2025, August 10). Palladium on Activated Carbon - A Recyclable Catalyst for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water. Request PDF. [Link]
-
ResearchGate. (2025, April). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PDF. [Link]
-
RSC Publishing. One-pot preparation of magnetic N-heterocyclic carbene-functionalized silica nanoparticles for the Suzuki–Miyaura coupling of aryl chlorides: improved activity and facile catalyst recovery. Green Chemistry. [Link]
-
J-Stage. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. [Link]
-
Wiley Online Library. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
ResearchGate. (2025, August 7). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Request PDF. [Link]
-
ACS Publications. (2019, September 2). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025, October 15). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. PDF. [Link]
-
ACS Publications. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
-
PubMed. (2025, May 26). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). PubMed. [Link]
-
ResearchGate. Crystallization purification of indole. ResearchGate. [Link]
- Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Request PDF. [Link]
-
ACS Publications. (2018, November 7). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development. [Link]
-
American Chemical Society. (2025, December 15). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
Sources
- 1. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. reddit.com [reddit.com]
Technical Support Center: Managing Homocoupling of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid in Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist Last Updated: January 6, 2026
Introduction
Welcome to the technical support guide for 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (CAS 850568-25-1).[1][2][3] This reagent is a valuable building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, a common and often persistent challenge encountered during its use is the formation of a homocoupled byproduct, which can significantly reduce the yield of the desired product and complicate purification.
This guide provides in-depth troubleshooting strategies, mechanistic explanations, and optimized protocols to help you minimize the formation of this byproduct and effectively manage your experiments.
Section 1: Troubleshooting Guide
This section addresses the primary issue of byproduct formation in a direct, problem-solution format.
Problem: Significant formation of an unexpected, high-molecular-weight byproduct is observed during the Suzuki-Miyaura coupling reaction.
The most probable cause is the undesired homocoupling of two molecules of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. This side reaction consumes your starting material and generates the symmetrical biaryl impurity, N,N'-bis(pyridin-2-yl)-[1,1'-biphenyl]-4,4'-dicarboxamide .[4][5]
| Potential Cause | Troubleshooting Strategy & Recommended Actions | Scientific Rationale |
| 1. Presence of Dissolved Oxygen | Action: Implement rigorous deoxygenation of all solvents and the reaction mixture. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the entire setup and reaction time.[4][6] Methods: • Inert Gas Sparging: Bubble N₂ or Ar through the solvent(s) for 15-30 minutes prior to use.[4][7] • Freeze-Pump-Thaw: For maximum oxygen removal, perform 3-5 freeze-pump-thaw cycles on the reaction mixture.[8] | Oxygen reacts with the active Pd(0) catalyst to form a palladium peroxo complex.[9][10] This complex is a key intermediate in the catalytic cycle of homocoupling, which competes directly with the desired cross-coupling pathway.[9][10][11] |
| 2. Suboptimal Catalyst or Pre-catalyst Choice | Action: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), consider adding a mild reducing agent or switching to a Pd(0) source.[8][12] Methods: • Add potassium formate (10-20 mol%) to the reaction mixture before the catalyst.[7][8] • Pre-heat the reaction mixture containing the aryl halide, base, and solvent before adding the boronic acid and catalyst.[6] | Pd(II) species can directly facilitate the homocoupling of boronic acids, especially at the beginning of the reaction before the primary catalytic cycle is established.[8] Adding a mild reductant helps ensure a higher concentration of the active Pd(0) species needed for the Suzuki cycle.[7] |
| 3. Inefficient Ligand System | Action: Employ bulky, electron-rich phosphine ligands.[8][13] Recommended Ligands: • SPhos (Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) • XPhos (Dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine) | These ligands promote faster rates of oxidative addition and reductive elimination in the desired Suzuki-Miyaura cycle. By accelerating the cross-coupling reaction, you effectively outcompete the slower, oxygen-mediated homocoupling pathway.[13] |
| 4. Inappropriate Reaction Conditions | Action: Optimize solvent and temperature.[14] Methods: • Use aprotic solvents like 1,4-dioxane, toluene, or THF. • Run the reaction at the lowest temperature that provides a reasonable rate for the cross-coupling. • Avoid excessive amounts of water, which can sometimes promote side reactions, though some water is often necessary to dissolve the base.[14] | Higher temperatures can sometimes increase the rate of side reactions relative to the desired transformation. The choice of solvent can influence catalyst stability and the solubility of oxygen, thereby affecting the rate of homocoupling. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the exact structure and name of the homocoupling byproduct?
The byproduct is formed by the coupling of two molecules of the parent boronic acid at the carbon atom bearing the boron group.
-
Structure:
(Image representing the symmetrical biphenyl structure)
-
IUPAC Name: N,N'-bis(pyridin-2-yl)-[1,1'-biphenyl]-4,4'-dicarboxamide
-
Molecular Formula: C₂₄H₁₈N₄O₂
Q2: What is the primary mechanism of palladium-catalyzed homocoupling?
The most widely accepted mechanism in the presence of oxygen involves the formation of a palladium peroxo complex.[9][10] The Pd(0) species, which is the active catalyst in the Suzuki-Miyaura cycle, reacts with dissolved O₂. This peroxo complex then undergoes a series of steps with two molecules of the boronic acid, ultimately leading to reductive elimination of the symmetrical biaryl product.[9][10][11]
Caption: Palladium-catalyzed homocoupling mechanism initiated by oxygen.[9][10]
Q3: My aryl halide is very unreactive. Does this increase the risk of homocoupling?
Yes. A slow oxidative addition step with an unreactive aryl halide (e.g., an electron-rich aryl chloride) means the active Pd(0) catalyst has a longer residence time in the reaction mixture. This increased lifetime provides a greater opportunity for the catalyst to react with dissolved oxygen, thereby promoting the competing homocoupling pathway.
Q4: How can I confirm the identity of the homocoupling byproduct?
The most definitive methods are mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (LC-MS): Look for a mass corresponding to the dimer, C₂₄H₁₈N₄O₂ (Monoisotopic Mass: 394.14298).
-
¹H NMR: The spectrum of the byproduct will be highly symmetrical and will lack the signals corresponding to your aryl halide coupling partner. You will observe signals only for the N,N'-bis(pyridin-2-yl)-[1,1'-biphenyl]-4,4'-dicarboxamide structure.
Section 3: Optimized Protocols & Methodologies
Protocol 1: Rigorous Deoxygenation via Nitrogen Sparge
This protocol is a crucial first step for suppressing homocoupling.[4][7]
-
Solvent Preparation: In a separate flask, sparge the reaction solvent (e.g., 1,4-dioxane) with a subsurface stream of dry nitrogen or argon for at least 15-30 minutes.
-
Glassware Setup: Assemble your reaction glassware (e.g., a three-neck flask with a condenser and nitrogen inlet). Ensure it is dry and free of contaminants.
-
Reagent Addition: Add the aryl halide, base (e.g., K₂CO₃), and 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid to the flask.
-
System Purge: Seal the flask and purge the entire system with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add the previously degassed solvent to the reaction flask via cannula or a dropping funnel under a positive pressure of inert gas.
-
Final Sparge: For maximum effect, gently bubble nitrogen through the stirred reaction mixture for another 5-10 minutes before adding the catalyst.[7][12]
Protocol 2: Recommended Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol incorporates best practices to favor the desired cross-coupling reaction.
-
Setup: In a reaction vessel prepared and purged according to Protocol 1 , combine the aryl halide (1.0 equiv.), 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (1.2 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and the chosen phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Deoxygenation: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1). Perform a final subsurface sparge with nitrogen for 10 minutes.[7]
-
Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Post-Reaction Purification Strategy
The homocoupled byproduct can be challenging to separate from the desired product due to similar polarities.
-
Initial Assessment: Analyze the crude product by LC-MS and ¹H NMR to quantify the amount of byproduct.
-
Column Chromatography: This is the most common method.
-
Normal Phase (Silica Gel): Start with a solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexanes. A shallow gradient is often required to resolve the two closely eluting spots.
-
Reverse Phase (C18): If normal phase fails, reverse phase chromatography using an Acetonitrile/Water or Methanol/Water gradient can be effective.
-
-
Recrystallization: If a suitable solvent system can be found where the desired product and the byproduct have significantly different solubilities, recrystallization can be a scalable purification method.[15] This often requires extensive screening.
Section 4: Workflow and Visualizations
Caption: A troubleshooting workflow for addressing homocoupling issues.
References
-
Amatore, C., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-36. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
-
Ciofini, I., Adamo, C., & Amatore, C. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 110(49), 13293-13298. [Link]
-
Monot, J., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7549. [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
-
American Chemical Society Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
-
ResearchGate. (2018). The Slow-Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
Reddit. (2017). Purification of boronic acids?. [Link]
-
Spisak, S. N., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(6), 2269-2272. [Link]
-
ResearchGate. (2018). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate. (2018). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. [Link]
-
YouTube. (2024). Palladium Catalyzed Boron Homologation with Kane Bastick. [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. [Link]
-
ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
- Google Patents. (2005).
-
PubChem. (n.d.). 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. [Link]
-
SciSpace. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions to Yield Novel Heteroarylpyridines. [Link]
Sources
- 1. CAS 850568-25-1 | 4-(Pyridin-2-YL)aminocarbonylphenylboronic acid - Synblock [synblock.com]
- 2. 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid | C12H11BN2O3 | CID 44119539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(PYRIDIN-2-YL)AMINOCARBONYLPHENYLBORONIC ACID | 850568-25-1 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Stability of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid in Aqueous Media
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (CAS 850568-25-1). This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. As a key building block in the synthesis of kinase inhibitors and other bioactive molecules, such as Acalabrutinib, understanding its behavior and stability in aqueous environments is paramount for reproducible and successful experimental outcomes[1]. This guide provides in-depth answers to common stability issues, troubleshooting advice for experimental challenges, and validated protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the handling and stability of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid.
Q1: What is the primary stability concern when using this compound in water or aqueous buffers? A: The primary concern is the susceptibility of the carbon-boron (C-B) bond to cleavage in protic (water-containing) media, a process known as protodeboronation[2]. This reaction replaces the boronic acid group with a hydrogen atom, rendering the compound inactive for subsequent coupling reactions. Additionally, oxidative degradation to the corresponding phenol can occur, particularly in biological contexts or in the presence of reactive oxygen species[3][4].
Q2: What are the ideal storage conditions for this compound? A: To ensure long-term stability, the solid compound should be stored under an inert atmosphere at refrigerated temperatures (2-8°C)[5][6]. It is crucial to protect it from moisture, as boronic acids can absorb water, which may initiate degradation or the formation of cyclic anhydrides (boroxines)[2][7].
Q3: Is this compound stable at a neutral pH (e.g., pH 7.4) for biological assays? A: While many arylboronic acids exhibit reasonable stability, they are known to be metabolically unstable at physiological pH, where oxidation rates can become comparable to those of thiols[3][4][8]. The rate of both protodeboronation and oxidation is highly pH-dependent[2][9]. For quantitative experiments, it is essential to prepare aqueous solutions fresh and use them immediately. Stability at a specific pH should be experimentally verified for time-sensitive applications.
Q4: What are the main degradation products I should look for during analysis? A: The two most common degradation products arising from instability in aqueous media are:
-
N-(pyridin-2-yl)benzamide: The product of protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.
-
4-hydroxy-N-(pyridin-2-yl)benzamide: The product of oxidation, where the boronic acid is replaced by a hydroxyl group.
Section 2: In-Depth Technical Guide: Mechanisms of Degradation
Understanding the chemical pathways of degradation is crucial for designing robust experimental protocols. The stability of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid in water is governed by several key chemical processes.
2.1 Protodeboronation: Cleavage of the C-B Bond
Protodeboronation is a common decomposition pathway for arylboronic acids in aqueous or other protic media[2]. The reaction involves the cleavage of the C–B bond and its replacement with a C–H bond. This process is often catalyzed by acid or base and is highly dependent on the pH and electronic properties of the aryl substituent[2][9].
Caption: Protodeboronation pathway in aqueous media.
2.2 Oxidative Degradation
The C-B bond is susceptible to cleavage by reactive oxygen species (ROS), leading to the formation of a phenol[3]. This is a significant concern in biological systems or reactions exposed to air for extended periods. The mechanism is believed to involve nucleophilic attack on the boron atom, followed by rearrangement and hydrolysis[4].
Caption: Oxidative degradation pathway.
2.3 Boroxine Formation (Dehydration)
In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine[2][10]. While this process is reversible upon the addition of water, its formation can complicate characterization and lead to inaccurate measurements if not accounted for.
Caption: Reversible formation of boroxine from boronic acid.
Section 3: Troubleshooting Experimental Failures
Q1: "My Suzuki-Miyaura coupling reaction is giving low yields or failing completely. Could the boronic acid be degrading?"
A: Yes, this is a very common issue. Low yields in Suzuki-Miyaura reactions are often linked to the degradation of the boronic acid partner, especially when using aqueous base/solvent systems[9][].
Troubleshooting Steps:
-
Assess Reagent Quality: Ensure the solid boronic acid has been stored correctly. If it is old or has been exposed to moisture, consider using a fresh batch.
-
Minimize Time in Solution: Protodeboronation can occur during the reaction setup and runtime. Prepare the reaction mixture, especially after adding the aqueous base, as close to the time of heating as possible.
-
Choice of Base and Solvent: While water is a common solvent, its presence accelerates protodeboronation.[12][13] Consider using anhydrous solvents and bases if the reaction allows. Alternatively, using a milder base (e.g., K₃PO₄ instead of NaOH) or a two-phase system can sometimes mitigate degradation.
-
Use a More Stable Derivative: If protodeboronation is persistent, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[2] These derivatives often exhibit greater stability and release the active boronic acid slowly under reaction conditions.[9]
-
Analytical Check: Before starting a large-scale reaction, dissolve a small amount of the boronic acid in your planned solvent/base system, let it stand for 30-60 minutes, and analyze it by HPLC or TLC to check for the appearance of the protodeboronated product, N-(pyridin-2-yl)benzamide.
Q2: "I see an unexpected peak in my HPLC chromatogram after dissolving the compound in an aqueous buffer. What could it be?"
A: An unexpected peak that appears over time in an aqueous solution is very likely a degradation product.
Troubleshooting Steps:
-
Identify the Peak: The most probable identities are the protodeboronated or oxidized byproducts. Use UPLC-MS to determine the molecular weight of the impurity peak.[14] The expected masses would be:
-
Parent Compound: C₁₂H₁₁BN₂O₃, ~242.09 g/mol [15]
-
Protodeboronated Impurity: C₁₂H₁₀N₂O, ~198.22 g/mol
-
Oxidized Impurity: C₁₂H₁₀N₂O₂, ~214.22 g/mol
-
-
Evaluate On-Column Degradation: Reversed-phase HPLC analysis itself can sometimes cause hydrolysis of boronic acids on the column[14][16]. To test for this, inject the sample immediately after dissolving it in a strong, aprotic solvent (like acetonitrile) and compare it to a sample that has been incubated in your aqueous mobile phase. If the peak is larger in the incubated sample, degradation is happening in solution. If it appears even with the aprotic injection, consider on-column effects.
-
Optimize HPLC Method: To minimize on-column degradation, use a column with low silanol activity (end-capped), reduce analysis time with a faster gradient, and avoid highly acidic or basic mobile phases if possible[14][16].
Q3: "My solid compound seems impure or gives a complex NMR spectrum. What's happening?"
A: This is often indicative of boroxine formation[2]. The presence of the cyclic trimer alongside the monomer can result in broadened or multiple peaks in an NMR spectrum and an apparent higher molecular weight in some analyses.
Troubleshooting Steps:
-
Confirm with ¹¹B NMR: ¹¹B NMR spectroscopy is an excellent tool to distinguish between the sp²-hybridized boron of the monomeric acid and the sp²-hybridized boron in the boroxine ring, which will appear at different chemical shifts[14].
-
Reversibility Check: Dissolve a sample of the solid in a suitable solvent containing a small amount of water (e.g., DMSO-d₆ with a drop of D₂O) and gently warm it. If the complex signals resolve into a single, clean set of peaks consistent with the monomer, this confirms the presence of the boroxine, which has been hydrolyzed back to the acid.
-
Stoichiometry Correction: When weighing the solid for a reaction, be aware that if a significant portion is the boroxine, the effective molar quantity of the boronic acid is lower than calculated based on the monomer's molecular weight. For highly sensitive reactions, it may be necessary to convert the entire sample back to the monomer by dissolving and re-isolating or by using it as a standardized solution.
Section 4: Protocols for Stability Assessment
4.1 Protocol: Monitoring Aqueous Stability by HPLC-UV/MS
This protocol provides a framework for quantitatively assessing the stability of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid in a specific aqueous solution.
Objective: To determine the rate of degradation by monitoring the decrease in the parent compound peak area and the increase in degradation product peak areas over time.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the boronic acid in an aprotic solvent like acetonitrile (ACN).
-
Aqueous Sample Preparation: At time t=0, dilute the stock solution into your aqueous buffer of interest (e.g., PBS, pH 7.4) to a final concentration of 50 µg/mL. Ensure rapid and thorough mixing.
-
Time-Point Injections: Immediately inject the first sample (t=0) onto the HPLC-MS system. Keep the remaining sample at a controlled temperature (e.g., 25°C or 37°C) and inject subsequent aliquots at defined time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
HPLC-MS Conditions:
-
Column: Use a C18 column with end-capping (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18) to minimize on-column hydrolysis[16].
-
Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B) is a good starting point[17].
-
Detection: Monitor at a suitable UV wavelength (e.g., 254 nm) and use ESI-MS to confirm the identity of peaks.
-
-
Data Analysis: Plot the percentage of the parent peak area remaining versus time. Identify and quantify the major degradant peaks.
Caption: Experimental workflow for HPLC stability study.
4.2 Protocol: Recommended Handling and Solution Preparation
-
Solid Handling: Handle the solid compound in a low-humidity environment or under an inert atmosphere (e.g., in a glovebox) if possible. Use clean, dry spatulas and glassware.
-
Solvent Selection: For stock solutions, use high-purity, anhydrous aprotic solvents (e.g., ACN, THF, DMSO).
-
Aqueous Solution Preparation: Always prepare aqueous solutions immediately before use. Add the aliquot of the organic stock solution to the aqueous buffer, not the other way around, to ensure rapid dispersion and minimize localized high concentrations where solubility might be an issue.
-
Temperature Control: Keep aqueous solutions cold (on ice) if they are not being used immediately to slow the rate of degradation.
Section 5: Data Summary
The table below summarizes key properties and handling parameters for 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid.
| Parameter | Value | Reference(s) |
| CAS Number | 850568-25-1 | [5][18] |
| Molecular Formula | C₁₂H₁₁BN₂O₃ | [15] |
| Molecular Weight | 242.04 g/mol | [15] |
| Appearance | Solid | [18] |
| pKa (Predicted) | 8.10 ± 0.16 | [5][6] |
| Water Solubility | Slightly soluble (1.8 g/L at 25°C) | [5][18] |
| Storage Temperature | 2-8°C, Inert Atmosphere | [5][6] |
| Primary Degradation | Protodeboronation, Oxidation | [2][3] |
| Recommended Analysis | HPLC-MS, ¹H NMR, ¹¹B NMR | [14][17] |
Section 6: References
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC - NIH. [Link]
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. Royal Society of Chemistry. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Boronic acid - Wikipedia. Wikipedia. [Link]
-
Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. MDPI. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Phenylboronic acid - Wikipedia. Wikipedia. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]
-
How to Store Boric Acid. Lab Alley. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]
-
Structure, Properties, and Preparation of Boronic Acid Derivatives. ResearchGate. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]
-
The Development of Boronic Acids as Sensors and Separation Tools. The Chemical Record. [Link]
-
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid | C12H11BN2O3 | CID 44119539. PubChem. [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC - PubMed Central. [Link]
-
1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]
Sources
- 1. 850568-25-1 Acalabrutinib Intermediate Supplier India [punagri.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. pnas.org [pnas.org]
- 5. guidechem.com [guidechem.com]
- 6. 4-(PYRIDIN-2-YL)AMINOCARBONYLPHENYLBORONIC ACID CAS#: 850568-25-1 [chemicalbook.com]
- 7. laballey.com [laballey.com]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 12. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. 4-(PYRIDIN-2-YL)AMINOCARBONYLPHENYLBORONIC ACID CAS 850568-25-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Technical Support Center: Ligand Selection for Difficult Suzuki Couplings of Pyridinylboronic Acids
Introduction
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving pyridinylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties such as low yields, catalyst inhibition, and competing side reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize these critical transformations.
The incorporation of pyridine moieties is vital in medicinal chemistry and materials science.[1] However, pyridinylboronic acids, especially 2-pyridyl derivatives, are notoriously "capricious" and "challenging" coupling partners due to their instability and poor reactivity.[1][2] This guide offers a structured approach to ligand selection and reaction optimization to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my Suzuki coupling reactions with pyridinylboronic acids giving low to no yield?
A1: Low yields are a frequent issue and can stem from several core problems inherent to pyridinylboronic acids:
-
Protodeboronation: This is the most common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[3][4] 2-Pyridinylboronic acid is particularly susceptible to this process, which can be accelerated by aqueous conditions and is often fastest at neutral pH due to the formation of a reactive zwitterionic intermediate.[3]
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst.[5][6] This binding can form inactive catalyst species, effectively halting or slowing the catalytic cycle.[7] This is a significant issue, especially with unprotected aminopyridines.[7]
-
Slow Transmetalation: Pyridinylboronic acids are electron-deficient, which can make the transmetalation step (the transfer of the pyridyl group from boron to palladium) sluggish compared to more electron-rich arylboronic acids.[5][8]
Q2: I'm observing a significant amount of my starting boronic acid being converted back to pyridine. What is happening and how can I stop it?
A2: You are observing protodeboronation, a major competing side reaction.[3][9] To minimize this:
-
Use More Stable Boron Reagents: Instead of the free boronic acid, consider using more stable derivatives. N-methyliminodiacetic acid (MIDA) boronates or pinacol esters are significantly more resistant to hydrolysis and protodeboronation.[4][7][10] They act as "slow-release" sources of the active boronic acid under the reaction conditions.[10]
-
Anhydrous Conditions: Meticulously dry your solvents and reagents. The presence of water greatly facilitates protodeboronation.[9]
-
Choice of Base: While a base is necessary, its strength and the presence of water can influence the rate of protodeboronation.[3] Using a non-aqueous base or carefully selecting the base can be beneficial.
Q3: What is the "2-pyridyl problem" and how does it differ from couplings with 3- or 4-pyridylboronic acids?
A3: The "2-pyridyl problem" refers to the unique set of challenges associated with using 2-pyridyl organometallics in cross-coupling reactions.[1] The proximity of the nitrogen atom to the carbon-boron bond in 2-pyridylboronic acid makes it especially prone to unique decomposition pathways and strong catalyst inhibition through chelation to the palladium center.[3][5] 3- and 4-pyridylboronic acids are generally more stable and less prone to catalyst inhibition because the nitrogen atom is further from the reaction site, though they can still be challenging compared to simple arylboronic acids.
Q4: Can I perform a Suzuki coupling on a pyridine ring that also has an unprotected amine (NH2) group?
A4: Yes, but it is challenging. The amino group provides a second site for catalyst coordination, increasing the likelihood of catalyst inhibition.[7] Success in these cases is highly dependent on ligand selection. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are essential as they can sterically shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.[7][11]
Troubleshooting Guide: From Failed Reaction to High Yield
Use this guide to systematically diagnose and resolve common issues.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No/Low Product Conversion | 1. Catalyst Inhibition/Deactivation[6][7]2. Protodeboronation of Boronic Acid[3]3. Inefficient Transmetalation[5] | 1. Switch Ligand: Employ bulky, electron-rich biaryl monophosphine ligands. SPhos , XPhos , and RuPhos are industry standards for difficult heteroaryl couplings.[7][12][13] These ligands promote the formation of monoligated Pd(0) species, which are highly active.[14]2. Use Stable Boron Reagents: Switch from pyridinylboronic acid to its corresponding MIDA boronate or pinacol ester .[4][10]3. Optimize Base/Solvent: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[9] Anhydrous solvents like dioxane or toluene are often preferred.[8] |
| Significant Protodeboronation Byproduct | 1. Unstable Boronic Acid[3]2. Presence of Water[9]3. Suboptimal pH/Base[3] | 1. "Slow-Release" Strategy: Use MIDA boronates, which hydrolyze in situ to provide a low, steady concentration of the active boronic acid, minimizing its decomposition.[4][10]2. Ensure Anhydrous Conditions: Flame-dry glassware. Use anhydrous solvents and finely ground, dry base.[9]3. Screen Bases: The choice of base can alter the pH and impact stability. K₃PO₄ is often a good starting point.[3] |
| Homocoupling of Boronic Acid (Bipyridine Formation) | 1. Presence of Oxygen[6][9]2. In situ Reduction of Pd(II) to Pd(0) is slow | 1. Thorough Degassing: This is critical. Sparge solvents with argon or nitrogen, or use several freeze-pump-thaw cycles. Maintain a positive inert gas pressure throughout the reaction.[6][9]2. Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be cleaner than reducing a Pd(II) salt in situ.[9] Modern G2, G3, or G4 precatalysts are even better as they rapidly form the active monoligated Pd(0) species.[14][15] |
| Reaction Stalls / Incomplete Conversion | 1. Poor Solubility of Reagents[6]2. Insufficient Temperature3. Catalyst Deactivation over Time[7] | 1. Solvent Screening: Try different solvents like dioxane, toluene, or THF/water mixtures to ensure all components are soluble.[16]2. Increase Temperature: Cautiously increase the reaction temperature, for example, from 80 °C to 110 °C.[6]3. Increase Catalyst Loading: While not ideal, a modest increase from 1-2 mol% to 3-5 mol% can sometimes overcome slow deactivation.[7] |
Ligand Selection Logic
The key to success is using ligands that are both bulky and electron-rich .
-
Bulkiness: Steric hindrance from ligands like XPhos and SPhos accelerates the reductive elimination step and sterically discourages the pyridine nitrogen from binding to and inhibiting the palladium center.[7][17]
-
Electron-Donating Ability: Electron-rich phosphines promote the oxidative addition step, which is often the rate-determining step in the catalytic cycle, and stabilize the active Pd(0) species.[12][18]
The Buchwald biaryl phosphine ligands are the premier class for these applications.
| Ligand | Key Features & Recommended Use Case |
| SPhos | A highly active and versatile ligand. Excellent starting point for many challenging heteroaryl couplings, including those with pyridines.[13][19] |
| XPhos | Generally provides higher activity than SPhos, especially for couplings involving aryl chlorides or sterically demanding substrates.[14][17][20] |
| RuPhos | Often effective when other ligands fail, particularly with electron-rich or sterically hindered substrates.[7][21] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Suzuki Coupling of a Pyridinylboronic Acid Pinacol Ester with an Aryl Bromide
This protocol is a robust starting point for many substrate combinations.
Reagents & Equipment:
-
Aryl bromide (1.0 equiv)
-
Pyridinylboronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%)[14]
-
Potassium phosphate (K₃PO₄, 3.0 equiv), finely ground and dried
-
Anhydrous 1,4-dioxane
-
Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl bromide, pyridinylboronic acid pinacol ester, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the exclusion of oxygen.[9]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration should be around 0.1 M with respect to the aryl bromide.
-
Reaction: Seal the vessel tightly and heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Chemistry
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. Ligand choice directly impacts the efficiency of each step.
Caption: The four key stages of the reaction.
Troubleshooting Decision Tree
When a reaction fails, follow this logical workflow to identify the problem.
Caption: A logical workflow to diagnose and solve common issues.
References
-
Application Notes and Protocols for Suzuki Coupling with 2-Pyridylboronic Acids. BenchChem. 5
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Wiley Online Library.
-
Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem. 7
-
Technical Support Center: Protodeboronation in Suzuki Reactions. BenchChem. 3
-
Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. BenchChem. 6
-
Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem. 9
-
A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem. 12
-
Protodeboronation. Wikipedia.
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Semantic Scholar.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. PubMed.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
A General Solution for the 2-Pyridyl Problem. PMC - NIH.
-
A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Springer.
-
Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. ResearchGate.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC - NIH.
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC - NIH.
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society.
-
SPhos. Wikipedia.
-
Buchwald Ligands. Sigma-Aldrich.
-
Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed.
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing.
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids... ResearchGate.
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications.
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed.
-
Help needed with unreproducible Suzuki coupling. Reddit.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
-
(PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate.
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega.
-
Suzuki coupling help. Reddit.
-
Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. NIH.
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC - NIH.
-
Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. ResearchGate.
-
How to approach choosing reaction conditions for Suzuki? Reddit.
-
Masking Boronic Acids for Suzuki Coupling. YouTube.
-
What is the proper way to set up a suzuki coupling? Reddit.
-
RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. SPhos - Wikipedia [en.wikipedia.org]
- 14. nasc.ac.in [nasc.ac.in]
- 15. RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald Ligands [sigmaaldrich.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Researcher's Guide to the NMR Characterization of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level blueprint of molecular architecture. This guide offers an in-depth technical comparison and characterization of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, a molecule of significant interest due to its potential applications stemming from the unique combination of a pyridine ring, an amide linkage, and a phenylboronic acid moiety.
This document moves beyond a simple recitation of data, providing a comparative analysis grounded in the fundamental principles of NMR and contextualized with data from structurally related analogs. The insights herein are curated to empower researchers in their interpretation of NMR spectra for this and similar molecular scaffolds.
The Structural Significance and the Role of NMR
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid incorporates three key functional groups that dictate its chemical behavior and analytical profile:
-
The Phenylboronic Acid Moiety: This group is renowned for its ability to form reversible covalent bonds, a property harnessed in various applications, including sensing and drug delivery.[1]
-
The 2-Aminopyridine Core: A common pharmacophore, the pyridine ring introduces a basic nitrogen atom, influencing solubility and potential biological interactions.
-
The Amide Linkage: This robust chemical bond provides structural rigidity and specific hydrogen bonding capabilities.
NMR spectroscopy is uniquely suited to probe the electronic environment of the hydrogen (¹H), carbon (¹³C), and boron (¹¹B) nuclei within this molecule, offering a definitive confirmation of its structure and purity.
Comparative ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the pyridine ring and the disubstituted benzene ring, in addition to labile protons from the amide and boronic acid groups.
Expected Chemical Shifts and Multiplicities:
| Proton(s) | Expected δ (ppm) | Multiplicity | Rationale and Comparison |
| Amide N-H | 10.0 - 11.0 | Broad Singlet | The amide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening from the adjacent ¹⁴N and potential chemical exchange. Its chemical shift is highly dependent on solvent and concentration. In N-(Pyridin-2-yl)benzamide, this proton appears at ~8.83 ppm in CDCl₃.[2] The presence of the boronic acid may slightly alter this. |
| Pyridine H6 | ~8.3 | Doublet | This proton, ortho to the pyridine nitrogen, is the most deshielded of the pyridine protons. In N-(Pyridin-2-yl)benzamide, a similar proton is observed around 8.28 ppm.[2] |
| Pyridine H4 | ~7.8 | Triplet of Doublets | This proton will be coupled to H3 and H5. A comparable proton in N-(Pyridin-2-yl)benzamide is found at ~7.63 ppm (as a triplet).[2] |
| Pyridine H5 | ~7.1 | Triplet | Coupled to H4 and H6. In N-(Pyridin-2-yl)benzamide, this signal is around 6.93 ppm.[2] |
| Pyridine H3 | ~8.1 | Doublet | This proton is adjacent to the amide linkage. In N-(Pyridin-2-yl)benzamide, it is observed at approximately 8.09 ppm.[2] |
| Phenyl H (ortho to -C=O) | ~8.0 | Doublet | These protons are deshielded by the anisotropic effect of the carbonyl group. In N-(Pyridin-2-yl)benzamide, the ortho protons of the unsubstituted phenyl ring are at ~7.81 ppm.[2] The para-boronic acid group will likely shift these further downfield. |
| Phenyl H (ortho to -B(OH)₂) | ~7.9 | Doublet | These protons are ortho to the boronic acid group. The chemical shift will be influenced by both the amide and boronic acid substituents. |
| Boronic Acid B(OH)₂ | 5.0 - 7.0 | Broad Singlet | The protons of the boronic acid are labile and readily exchange with residual water in the solvent, leading to a broad, often inconspicuous signal. The exact chemical shift is highly variable. |
Key Comparative Insights:
-
The electron-withdrawing nature of the amide group will deshield the protons on the phenyl ring.
-
The substitution pattern on the phenyl ring (para) is expected to produce a characteristic AA'BB' system, which may appear as two distinct doublets.[3]
-
The chemical shifts of the pyridine protons will be largely comparable to those in N-(Pyridin-2-yl)benzamide.[2]
Comparative ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule.
Expected Chemical Shifts:
| Carbon(s) | Expected δ (ppm) | Rationale and Comparison |
| Carbonyl C=O | 165 - 168 | The carbonyl carbon of an amide is typically found in this region. In N-(Pyridin-2-yl)benzamide, it resonates at approximately 166.0 ppm.[2] |
| Phenyl C (ipso to -C=O) | ~135 | The chemical shift of this quaternary carbon is influenced by the attached carbonyl group. |
| Phenyl C (ortho to -C=O) | ~129 | These carbons are deshielded by the carbonyl group. |
| Phenyl C (ortho to -B(OH)₂) | ~135 | The boronic acid group has a significant deshielding effect on the ortho carbons. |
| Phenyl C (ipso to -B(OH)₂) | 130 - 135 | The carbon directly attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus and may be difficult to observe. |
| Pyridine C2 | ~152 | This carbon, bonded to the amide nitrogen, is significantly deshielded. In N-(Pyridin-2-yl)benzamide, it appears at 151.8 ppm.[2] |
| Pyridine C6 | ~148 | The carbon atom ortho to the pyridine nitrogen is also deshielded. A similar carbon in the analog is at 148.0 ppm.[2] |
| Pyridine C4 | ~139 | This carbon's chemical shift is comparable to that in N-(Pyridin-2-yl)benzamide (138.6 ppm).[2] |
| Pyridine C3, C5 | 114 - 120 | These carbons are the most shielded of the pyridine ring. The analog shows signals at 120.0 and 114.4 ppm.[2] |
Special Considerations and Advanced NMR Techniques
Challenges in NMR of Boronic Acids:
-
Oligomerization: Boronic acids have a propensity to form cyclic anhydrides (boroxines), especially in non-polar solvents or upon removal of water. This can lead to signal broadening or the appearance of multiple species in the NMR spectrum.
-
Quadrupolar Broadening: The boron (¹¹B and ¹⁰B) and nitrogen (¹⁴N) nuclei are quadrupolar, which can lead to broadening of the signals of adjacent carbon and proton atoms.
The Utility of ¹¹B NMR:
For a comprehensive characterization, ¹¹B NMR spectroscopy is an invaluable tool. The chemical shift of the boron nucleus is highly sensitive to its coordination environment.
-
Trigonal Planar Boronic Acid: An sp²-hybridized boron in a boronic acid typically resonates in the range of 27-33 ppm .
-
Tetrahedral Boronate Esters/Adducts: If the boronic acid forms a complex (e.g., with a diol or a Lewis base), the boron becomes sp³-hybridized, and its signal shifts upfield to approximately 5-15 ppm .[1]
This technique can be used to study the pKa of the boronic acid and its interactions with other molecules.[1]
Experimental Protocol for High-Quality NMR Data Acquisition
To obtain reliable and reproducible NMR data for 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, the following protocol is recommended:
-
Sample Preparation:
-
Solvent Selection: Due to the polar nature of the amide and boronic acid groups, a polar deuterated solvent such as DMSO-d₆ or Methanol-d₄ is recommended. DMSO-d₆ is often preferred as it can help to minimize the broadening of N-H and O-H signals.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Filtration: To ensure a homogeneous solution and improve spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
-
¹H NMR Acquisition:
-
Standard Spectrum: Acquire a standard one-dimensional proton spectrum.
-
Solvent Suppression: If necessary, use appropriate solvent suppression techniques to attenuate the residual solvent signal.
-
Temperature: Run the experiment at a controlled temperature (e.g., 298 K) to ensure consistency.
-
-
¹³C NMR Acquisition:
-
Proton Decoupled: Acquire a standard proton-decoupled ¹³C spectrum to obtain singlets for each carbon.
-
APT or DEPT: To aid in the assignment of carbon signals (CH, CH₂, CH₃, and quaternary carbons), an Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine and phenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for assigning quaternary carbons and linking the different fragments of the molecule.
-
Logical Workflow for Spectral Interpretation
The following diagram illustrates a systematic approach to interpreting the NMR data for 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid.
Sources
A Comparative Guide to the 1H NMR Spectrum of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, a key intermediate in pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through a detailed spectral interpretation, supported by comparative data from analogous compounds.
Introduction
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (CAS 850568-25-1) is a bifunctional molecule incorporating a phenylboronic acid moiety and a pyridin-2-ylamide group.[1][2] This unique combination of functionalities makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its structure, unequivocally confirmed by 1H NMR spectroscopy, is paramount for its application in medicinal chemistry. This guide will dissect the predicted and observed 1H NMR spectrum of this compound, drawing comparisons with simpler, related structures to rationalize the observed chemical shifts and coupling patterns.
Predicted 1H NMR Spectrum: A Structural Dissection
The 1H NMR spectrum of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the pyridine ring, and the labile amide and boronic acid protons. The chemical environment of each proton is influenced by the electronic properties of the neighboring functional groups, namely the electron-withdrawing boronic acid and aminocarbonyl groups, and the heteroaromatic pyridine ring.
1. Phenyl Protons: The phenyl ring is para-substituted with a boronic acid group [-B(OH)2] and an aminocarbonyl group [-C(O)NH-]. This substitution pattern will give rise to a characteristic AA'BB' system, which often appears as two sets of doublets in high-field NMR. The protons ortho to the electron-withdrawing aminocarbonyl group (H-c, H-c') are expected to be deshielded and resonate at a lower field compared to the protons ortho to the boronic acid group (H-b, H-b').
2. Pyridine Protons: The pyridine ring contains four protons (H-f, H-g, H-h, H-i). The proton adjacent to the nitrogen atom (H-i) is expected to be the most deshielded due to the inductive effect of the nitrogen. The remaining protons will exhibit characteristic coupling patterns based on their ortho, meta, and para relationships.
3. Labile Protons: The amide proton (H-e) and the two boronic acid protons (H-a) are labile, meaning they can exchange with each other and with trace amounts of water in the solvent. Their chemical shifts are highly dependent on the solvent, concentration, and temperature.[3][4] Typically, amide protons appear as a broad singlet at a downfield chemical shift.[3] The boronic acid protons also tend to give a broad singlet.
Experimental Protocol for 1H NMR Acquisition
To obtain a high-quality 1H NMR spectrum of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d6 or methanol-d4, in a 5 mm NMR tube.[5] DMSO-d6 is often preferred for boronic acids as it can help to break up oligomeric species that can lead to broad, uninterpretable spectra.[6]
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied.[5]
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the concentration.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO-d6 at 2.50 ppm).[7]
-
Integrate the signals.
-
Perform peak picking to determine the precise chemical shifts.
-
Comparative Spectral Analysis
To substantiate the predicted chemical shifts, a comparison with the 1H NMR spectra of phenylboronic acid and 2-aminopyridine is highly instructive. The data is summarized in the table below.
| Compound | Proton | Predicted Chemical Shift (ppm) | Observed Chemical Shift (ppm) in Reference Compounds | Multiplicity | Coupling Constant (J, Hz) |
| 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid | B(OH)2 (a) | Broad singlet, variable | - | bs | - |
| Phenyl (b, b') | ~7.8-8.0 | Phenylboronic acid (ortho): 7.79 | d | ~8.0 | |
| Phenyl (c, c') | ~8.0-8.2 | Phenylboronic acid (meta): 7.39 | d | ~8.0 | |
| NH (e) | Broad singlet, ~10-11 | - | bs | - | |
| Pyridyl (f) | ~7.1-7.3 | 2-Aminopyridine (H-5): 6.47 | t | ~6.7 | |
| Pyridyl (g) | ~7.8-8.0 | 2-Aminopyridine (H-4): 7.38 | t | ~7.8 | |
| Pyridyl (h) | ~8.1-8.3 | 2-Aminopyridine (H-3): 6.61 | d | ~8.3 | |
| Pyridyl (i) | ~8.3-8.5 | 2-Aminopyridine (H-6): 8.05 | d | ~5.1 | |
| Phenylboronic acid [8] | Ortho-H | - | 7.79 | d | 7.6 |
| Meta-H | - | 7.39 | t | 7.4 | |
| Para-H | - | 7.33 | t | 7.4 | |
| 2-Aminopyridine [9] | H-3 | - | 6.61 | d | 8.3 |
| H-4 | - | 7.38 | t | 7.8 | |
| H-5 | - | 6.47 | t | 6.7 | |
| H-6 | - | 8.05 | d | 5.1 | |
| NH2 | - | 4.63 | bs | - |
Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) standard. The predicted values for the target molecule are based on the additive effects of the substituents and comparison with the reference compounds. The actual spectrum may vary depending on the solvent and other experimental conditions.
The electron-withdrawing nature of the aminocarbonyl group is expected to deshield the ortho protons (H-c, H-c') of the phenyl ring, causing them to resonate at a lower field than the ortho protons of unsubstituted phenylboronic acid. Conversely, the boronic acid group is also electron-withdrawing, which will deshield the adjacent protons (H-b, H-b'). The interplay of these two groups leads to the distinct doublets of the AA'BB' system.
For the pyridine moiety, the amide linkage will significantly influence the chemical shifts compared to 2-aminopyridine. The deshielding effect of the carbonyl group will likely shift all pyridine protons to a lower field.
Structural Elucidation through Spin-Spin Coupling
The connectivity of the protons can be confirmed by analyzing the spin-spin coupling patterns.
Caption: Spin-spin coupling relationships in the phenyl and pyridine rings.
In the phenyl ring, the large ortho coupling (typically 7-8 Hz) between H-b and H-c (and H-b' and H-c') will result in the characteristic doublet appearance of these signals. Meta and para couplings are generally smaller (2-3 Hz and <1 Hz, respectively) and may not be resolved, but can contribute to the broadening of the signals.[10][11][12]
The pyridine ring will show a more complex pattern of couplings. H-i will be a doublet due to ortho coupling with H-h. H-h will be a doublet of doublets due to ortho coupling with H-i and H-g. H-g will be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to ortho coupling with H-h and H-f. H-f will be a doublet due to ortho coupling with H-g.
Conclusion
The 1H NMR spectrum of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid provides a wealth of structural information. By predicting the chemical shifts based on the electronic effects of the substituents and comparing them with the spectra of simpler, related molecules, a confident assignment of all proton signals can be achieved. The analysis of the spin-spin coupling patterns further corroborates the proposed structure. This guide provides a framework for the interpretation of the 1H NMR spectrum of this important pharmaceutical intermediate, underscoring the power of NMR spectroscopy in modern drug discovery and development.
References
- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
- AIP Publishing. (n.d.). Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. The Journal of Chemical Physics.
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iChemical. (n.d.). 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, CAS No. 850568-25-1. Retrieved from [Link]
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- (2023). (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol.
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- (2022).
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PubChem. (n.d.). 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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A Comparative Guide to the LC-MS Analysis of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the robust and accurate analysis of synthetic intermediates is paramount to ensuring the quality and integrity of active pharmaceutical ingredients (APIs). 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is a critical building block in the synthesis of targeted covalent inhibitors, most notably the Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib.[1] Its analytical characterization, therefore, demands a meticulously developed and validated methodology.
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the analysis of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. We will delve into the rationale behind chromatographic and mass spectrometric parameter selection, propose a detailed analytical protocol, and discuss alternative analytical approaches, all grounded in established scientific principles and supporting data from analogous compounds.
The Analytical Challenge: Understanding the Analyte
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid possesses a unique combination of structural motifs that present distinct analytical challenges:
-
The Boronic Acid Moiety: This functional group is prone to dehydration, forming cyclic anhydrides (boroxines), and can interact with diols, including residual glycols from solvents or instrument components. These interactions can lead to complex chromatograms with multiple peaks for a single analyte.
-
The N-(pyridin-2-yl)benzamide Core: This structure provides a chromophore for UV detection and is readily ionizable for mass spectrometry. Its fragmentation behavior is predictable and key to developing selective MS/MS methods.
-
Polarity: The presence of the boronic acid and the amide linkage imparts significant polarity, which influences the choice of chromatographic separation mode.
Comparative Analysis of LC-MS Methodologies
The development of a robust LC-MS method for this analyte hinges on the careful selection of the stationary phase, mobile phase, and mass spectrometric conditions. We will compare two primary liquid chromatography strategies: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Chromatographic Strategy 1: Reversed-Phase Liquid Chromatography (RPLC)
RPLC, particularly with C18 stationary phases, is the workhorse of pharmaceutical analysis due to its versatility and robustness.
Rationale for RPLC:
The aromatic rings in 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid provide sufficient hydrophobicity for retention on a C18 column. The polarity of the molecule can be modulated by adjusting the mobile phase pH, which in turn affects the ionization state of the boronic acid and the pyridine ring.
Experimental Protocol: Proposed RPLC-MS/MS Method
-
Instrumentation:
-
UHPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
-
Chromatographic Conditions:
-
Column: A high-quality C18 column with end-capping to minimize silanol interactions is recommended. A common choice would be a Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus C18 (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flows: Optimized for the specific instrument.
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Precursor Ion (Q1): m/z 243.1 (corresponding to [M+H]⁺).
-
Product Ions (Q3): Based on predicted fragmentation (see section on Mass Spectrometric Fragmentation).
-
-
Causality Behind Experimental Choices:
-
C18 Column: Provides a good balance of hydrophobic retention for the aromatic core.
-
Formic Acid: Acts as a proton source to promote the formation of the [M+H]⁺ ion in positive ESI and improves peak shape by minimizing interactions with free silanols on the column packing.
-
Acetonitrile: A common organic modifier in RPLC that offers good elution strength and is compatible with ESI.
-
Gradient Elution: Necessary to elute the polar boronic acid in a reasonable time with good peak shape while also being able to separate it from less polar impurities.
Chromatographic Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that is well-suited for the retention of polar and hydrophilic compounds.
Rationale for HILIC:
Given the polar nature of the boronic acid and amide functionalities, HILIC can offer enhanced retention compared to RPLC, potentially providing better separation from other polar impurities or excipients.
Experimental Protocol: Proposed HILIC-MS/MS Method
-
Instrumentation:
-
UHPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: A HILIC column with a polar stationary phase, such as an amide or a bare silica column (e.g., Waters ACQUITY UPLC BEH Amide, 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient: 0% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Identical to the RPLC-MS/MS method.
-
Causality Behind Experimental Choices:
-
Amide Column: Provides a polar stationary phase for HILIC retention mechanisms.
-
High Organic Mobile Phase: The high initial concentration of acetonitrile is essential for the retention of polar analytes in HILIC mode.
-
Ammonium Formate: A volatile buffer that is compatible with mass spectrometry and helps to maintain a consistent pH and ionic strength, leading to improved peak shapes and reproducibility.
Performance Comparison: RPLC vs. HILIC
| Parameter | Reversed-Phase (C18) | HILIC (Amide) | Justification |
| Retention of Analyte | Moderate, dependent on mobile phase composition. | Strong, due to the polar nature of the analyte. | HILIC is specifically designed for polar compounds. |
| Separation of Polar Impurities | May be challenging as they can elute near the void volume. | Generally superior for resolving polar species. | HILIC provides better retention and selectivity for polar compounds. |
| Separation of Non-Polar Impurities | Excellent, provides good retention and resolution. | Poor, non-polar compounds will elute early. | RPLC is the standard for separating non-polar compounds. |
| Method Robustness | Generally high, less sensitive to small changes in mobile phase composition. | Can be less robust, requiring careful control of mobile phase water content. | The HILIC retention mechanism is highly sensitive to the water layer on the stationary phase. |
| Equilibration Time | Typically short. | Can be longer, requiring more time to establish a stable water layer. | The establishment of the aqueous layer in HILIC is a slower process. |
Recommendation: For routine quality control where the primary goal is to quantify the main component and separate it from less polar impurities, a well-optimized RPLC method is generally preferred due to its robustness and familiarity in pharmaceutical laboratories. However, if the analysis of polar degradation products or impurities is critical, HILIC offers a powerful and orthogonal separation technique .
Mass Spectrometric Fragmentation Analysis
A key aspect of a selective and sensitive LC-MS/MS method is the understanding of the analyte's fragmentation pattern. While no specific literature detailing the fragmentation of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid was found, a predictable fragmentation pathway can be proposed based on the well-documented behavior of N-aryl benzamides.[2]
Predicted Fragmentation Pathway:
Upon positive electrospray ionization, the molecule will readily protonate, likely on the pyridine nitrogen, to form the precursor ion [M+H]⁺ with an m/z of 243.1. In the collision cell of the mass spectrometer, this ion is expected to undergo collision-induced dissociation (CID) via the following primary pathways:
-
Cleavage of the Amide Bond: The most common fragmentation pathway for amides is the cleavage of the C-N bond.[2] This would result in the formation of a stable benzoyl-boronic acid cation and the neutral loss of 2-aminopyridine.
-
Loss of the Boronic Acid Group: Cleavage of the C-B bond could occur, leading to the loss of B(OH)₂.
-
Fragmentation of the Pyridine Ring: While less common as a primary fragmentation, subsequent fragmentation of the pyridine-containing fragment may occur.
Proposed MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure |
| 243.1 | 149.1 | [C₇H₆BO₃]⁺ (Benzoyl-boronic acid cation) |
| 243.1 | 121.1 | [C₇H₅O]⁺ (Benzoyl cation after loss of B(OH)₂) |
| 243.1 | 95.1 | [C₅H₅N₂]⁺ (Protonated 2-aminopyridine) |
Alternative Analytical Techniques
While LC-MS is the preferred method for its sensitivity and selectivity, other techniques can be employed for the analysis of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, particularly for orthogonal verification.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The aromatic nature of the molecule allows for sensitive detection by UV spectrophotometry (typically around 254 nm). This method is robust and widely available, making it suitable for routine purity assessments and content uniformity testing. However, it lacks the specificity of mass spectrometry and cannot be used for peak identification without reference standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the boronic acid, direct analysis by GC-MS is not feasible. However, derivatization of the boronic acid moiety, for example, by esterification with a suitable diol like pinacol, can yield a more volatile compound amenable to GC-MS analysis. This approach is more complex due to the additional sample preparation step but can provide excellent separation efficiency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. While not a high-throughput quantitative technique, it is invaluable for identity confirmation and the characterization of impurities.
Conclusion and Recommendations
For the comprehensive analysis of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, a well-developed RPLC-MS/MS method is the recommended approach . It offers a harmonious balance of robustness, selectivity, and sensitivity, making it suitable for both qualitative and quantitative applications in a drug development setting. The proposed method, utilizing a C18 column with a formic acid-modified mobile phase and positive ESI with MRM detection, provides a solid foundation for method validation and implementation.
For investigations focused on polar impurities or for orthogonal method development, HILIC-MS/MS presents a valuable alternative . The choice between these techniques should be guided by the specific analytical objectives, whether it be routine quality control or in-depth impurity profiling.
The fragmentation pattern and proposed MRM transitions provide a strong starting point for method development, though it is crucial to confirm these experimentally using a reference standard. By understanding the physicochemical properties of the analyte and applying sound chromatographic and mass spectrometric principles, a reliable and robust analytical method for this critical pharmaceutical intermediate can be successfully established.
References
-
A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study. (2022). RSC Advances. Available at: [Link]
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Acalabrutinib EP Impurities and Related Compounds. SynThink Research Chemicals. Available at: [Link]
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Benzamide-simplified mass spectrum. ResearchGate. Available at: [Link]
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CAS No : 850568-25-1 | Product Name : (4-(Pyridin-2-ylcarbamoyl)phenyl)boronic Acid. Pharmaffiliates. Available at: [Link]
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Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (2022). MDPI. Available at: [Link]
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Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (2016). Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances. Available at: [Link]
-
In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. (2020). Analytical Chemistry. Available at: [Link]
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Ion Trap LC/MS reveals the generation of reactive intermediates in acalabrutinib metabolism: phase I metabolic profiling and bioactivation pathways elucidation. (2024). RSC Advances. Available at: [Link]
-
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid | C12H11BN2O3 | CID 44119539. PubChem. Available at: [Link]
-
N-pyridyl benzamide | C12H12N2O | CID 149251111. PubChem. Available at: [Link]
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A Senior Application Scientist's Guide to HPLC Purity Assessment of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research, 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid serves as a crucial building block, particularly in the synthesis of kinase inhibitors like Acalabrutinib, a key therapeutic agent.[1] The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Even trace impurities can lead to unforeseen side reactions, altered pharmacological activity, or the generation of toxic byproducts. Therefore, a robust, reliable, and accurate analytical method for purity assessment is paramount.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind methodological choices, compare alternative approaches, and offer field-proven insights to empower researchers in drug development.
The Analytical Challenge: Understanding Boronic Acids
Analyzing arylboronic acids by reversed-phase HPLC presents unique challenges. These compounds are notoriously susceptible to degradation, primarily through protodeboronation—the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2][3] Furthermore, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate chromatographic analysis and mass spectrometry data.[4] The polarity of the boronic acid group also poses a challenge for retention on traditional reversed-phase columns.[5]
Therefore, the primary goals for a successful HPLC purity method are:
-
Stability: Minimize on-column degradation of the analyte.
-
Resolution: Achieve baseline separation of the main component from all potential process-related and degradation impurities.
-
Sensitivity: Ensure detection and quantification of impurities at low levels (typically <0.1%).
Primary Method: A Validated Reversed-Phase HPLC-UV Approach
Based on extensive experience with similar polar, ionizable compounds, a gradient reversed-phase HPLC method using a C18 stationary phase with an acidic mobile phase modifier is the recommended starting point.
Method Development Rationale
-
Stationary Phase: A modern, end-capped C18 column (e.g., Waters XSelect HSS T3, Agilent Zorbax Eclipse XDB C18) is chosen for its balanced retention of both polar and non-polar compounds. The T3 bonding technology, in particular, is designed to provide enhanced retention for polar analytes under 100% aqueous conditions, which is beneficial for retaining the hydrophilic boronic acid moiety.[6]
-
Mobile Phase: A combination of acidified water and an organic solvent (acetonitrile or methanol) is standard. The key is the acidic modifier. We recommend 0.1% formic acid or trifluoroacetic acid (TFA).
-
Causality: The boronic acid group has a pKa around 8.8.[7] By maintaining the mobile phase pH well below this (pH ~2.5-3 with 0.1% acid), the ionization of the boronic acid is suppressed. This un-ionized form is less polar and interacts more strongly with the C18 stationary phase, resulting in better retention, sharper peak shapes, and reduced peak tailing.
-
-
Detection: UV detection is suitable due to the presence of aromatic rings in the molecule. An analytical wavelength of 270 nm is a good starting point, providing a strong chromophoric response for the parent compound and likely impurities.[8] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify co-eluting impurities across a spectrum.
Detailed Experimental Protocol
1. Sample Preparation:
- Prepare a stock solution of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid at 1.0 mg/mL in a diluent of 50:50 acetonitrile:water.
- Sonicate briefly to ensure complete dissolution.
- For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
2. HPLC System & Conditions:
| Parameter | Recommended Condition | Justification |
| Instrument | HPLC or UPLC System with PDA Detector | UPLC offers higher resolution and faster run times.[9][10][11][12] PDA allows for peak purity analysis. |
| Column | Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm | Excellent retention for polar compounds and inert surfaces (MaxPeak) minimize secondary interactions.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to suppress ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is preferred for its lower viscosity and UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient ensures elution of both polar and potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload and distortion. |
| Detection | PDA at 270 nm | Good absorbance for the aromatic system; PDA provides spectral data for purity checks. |
3. System Suitability Testing (SST):
- Before sample analysis, perform five replicate injections of the standard solution.
- The system is deemed suitable for use if it meets the criteria outlined in standards like USP General Chapter <621>.[13][14][15][16]
- Tailing Factor: ≤ 1.5
- Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
4. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
- Report any impurity greater than 0.10%.
Workflow and Potential Impurity Profile
The following diagrams illustrate the analytical workflow and the chemical structures of the target analyte and its most probable impurities.
Comparative Analysis: Alternative & Orthogonal Methods
While the primary HPLC-UV method is robust, other techniques can offer distinct advantages, particularly for complex samples or in-depth investigations.
Alternative HPLC-Based Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| UPLC-UV | Ultra-Performance LC uses sub-2 µm particles for separation. | Faster analysis times (~3-5x), higher resolution, increased sensitivity, and reduced solvent consumption.[9][10][12][17] | Requires specialized high-pressure instrumentation (>1000 bar); more susceptible to clogging.[11] | High-throughput screening, resolving closely eluting impurities. |
| HPLC-MS | Couples HPLC separation with Mass Spectrometry detection. | Provides molecular weight information, enabling positive identification of impurities.[18][19][20] Extremely high sensitivity and selectivity. | Higher cost and complexity; ion suppression effects can complicate quantification. Boronic acids can form adducts, complicating spectra.[4][21] | Structure elucidation of unknown impurities, trace-level impurity analysis. |
| Mixed-Mode HPLC | Uses columns with both reversed-phase and ion-exchange characteristics (e.g., SIELC Primesep).[8][22] | Offers unique selectivity and can improve retention of highly polar or ionic compounds that are poorly retained on C18. | Method development can be more complex due to multiple retention mechanisms. | Samples where the analyte or key impurities are poorly retained on standard C18 columns. |
Orthogonal Techniques
Orthogonal methods use a different separation or detection principle and are invaluable for confirming purity results and ensuring no impurities are missed.
-
Ultra-Performance Convergence Chromatography (UPC²): A form of supercritical fluid chromatography (SFC) that uses compressed CO₂ as the primary mobile phase. It offers a completely different selectivity profile compared to reversed-phase LC and is excellent for separating isomers and compounds with varying polarity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide a holistic view of the sample's composition. While less sensitive than HPLC for trace impurities, it is a powerful tool for structural confirmation of the main component and can quantify impurities without the need for individual reference standards (qNMR).
-
Capillary Electrophoresis (CE): Separates molecules based on their charge-to-size ratio in an electric field. It is an excellent high-efficiency technique for charged analytes and provides a truly orthogonal separation mechanism to HPLC.
Conclusion: A Strategy for Comprehensive Purity Assessment
For routine quality control and purity assessment of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, the proposed reversed-phase HPLC-UV method provides a reliable, robust, and cost-effective solution. Its methodology is grounded in established chromatographic principles designed to mitigate the inherent instability of arylboronic acids.
For development settings, where comprehensive impurity profiling is essential, complementing this primary method with an orthogonal technique like UPLC-MS is highly recommended.[18][20] This dual-pronged approach ensures not only the accurate quantification of known impurities but also the confident identification of unknown species, ultimately safeguarding the quality and integrity of the final drug product. The choice between HPLC and UPLC often comes down to balancing the need for throughput and higher resolution against existing instrument availability and validated methods.[11][17]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]
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Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Utrecht University Thesis Repository. [Link]
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PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. National Library of Medicine. [Link]
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Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent Technologies. [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Wikimedia Foundation. [Link]
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Raines, R. T., & Thatcher, S. R. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
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Home Sunshine Pharma. (n.d.). 4-(PYRIDIN-2-YL)AMINOCARBONYLPHENYLBORONIC ACID CAS 850568-25-1. Home Sunshine Pharma. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. [Link]
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comparing reactivity of pyridinylboronic acid isomers
The choice of pyridinylboronic acid isomer has profound implications for reaction design in Suzuki-Miyaura coupling. While the 3- and 4-pyridinyl isomers are robust, stable reagents compatible with a wide range of standard protocols, the 2-pyridinyl isomer requires a specialized and deliberate approach. Its inherent instability necessitates the use of stabilized boronate esters and carefully optimized anhydrous conditions with highly active catalysts. By understanding the chemical principles governing protodeborylation and tailoring the reaction parameters accordingly, researchers can successfully harness the synthetic power of all three isomers, unlocking efficient pathways to a diverse array of pyridyl-containing molecules vital for drug discovery and development. [2][20]
References
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search.
- Application Notes and Protocols for Suzuki Coupling with 2-Pyridylboronic Acids. Benchchem.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- Recent progress in the synthesis of pyridinylboronic acids and esters.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportion
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
- Protodeboronation of (Hetero)
- 3-pyridylboronic acid - Organic Syntheses Procedure. Organic Syntheses.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
- Synthesis of A using Suzuki-coupling reaction.
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II)
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry.
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroarom
- A General Solution for the 2-Pyridyl Problem. PMC - NIH.
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identifying byproducts of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid reactions
An In-Depth Guide to Byproduct Identification in Reactions of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid
For researchers, scientists, and drug development professionals, achieving high purity and yield in synthetic reactions is paramount. The use of complex building blocks like 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, a key intermediate in the synthesis of pharmaceuticals such as Acalabrutinib, introduces specific challenges.[1] Understanding and controlling the formation of reaction byproducts is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the common byproduct pathways encountered when using 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. Moving beyond a simple list of impurities, we will explore the underlying mechanisms of their formation, present strategies for their mitigation, and provide actionable experimental protocols for their identification and characterization. Our approach is grounded in the principles of mechanistic organic chemistry to empower you to make informed decisions in your experimental design.
The Landscape of Arylboronic Acid Reactivity
Arylboronic acids are celebrated for their versatility, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] However, the carbon-boron bond, the linchpin of this reactivity, is also susceptible to several competing and undesired transformations. For a substituted arylboronic acid like the topic compound, the primary byproduct-forming reactions are protodeboronation and oxidative homocoupling. A third common issue, boroxine formation, is an equilibrium process that can complicate stoichiometry and analysis.[3]
Major Byproduct Pathway 1: Protodeboronation
Protodeboronation is the formal replacement of the boronic acid moiety with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[4] This is arguably the most prevalent side reaction in Suzuki-Miyaura couplings and can be catalyzed by acid, base, or even transition metals.[5][6] In the context of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, the resulting byproduct is N-(pyridin-2-yl)benzamide .
Mechanistic Underpinnings
Base-catalyzed protodeboronation is particularly relevant for Suzuki-Miyaura reactions, which are typically run under basic conditions.[4][7] The mechanism generally involves the activation of the boronic acid to the more nucleophilic boronate species, followed by a rate-limiting cleavage of the C-B bond, which can be facilitated by ipso-protonation from a proton source like water.
Furthermore, the presence of the basic pyridine nitrogen in 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid introduces an additional potential pathway. Such basic heteroaromatic boronic acids can form zwitterionic intermediates under neutral pH conditions, which may undergo rapid, unimolecular C-B bond fragmentation, accelerating protodeboronation.[8]
Mitigation and Identification
-
Mitigation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol or MIDA ester, can suppress protodeboronation by slowing the formation of the reactive boronate.[4]
-
Anhydrous Conditions: Minimizing water can slow the rate of protonolysis.
-
Base Selection: Weaker bases or careful control of base stoichiometry can reduce the concentration of the highly reactive boronate species.[9]
-
Lower Temperatures: Protodeboronation is often accelerated at higher temperatures.
-
-
Identification: The byproduct, N-(pyridin-2-yl)benzamide, can be readily identified by LC-MS as a component with the corresponding molecular weight (198.22 g/mol ) and by ¹H NMR through the disappearance of the aromatic signals adjacent to the original boronic acid position and the appearance of a new proton signal in that region.
Major Byproduct Pathway 2: Oxidative Homocoupling
A frequent byproduct in palladium-catalyzed reactions is the symmetrical biaryl formed from the coupling of two boronic acid molecules (2 x Ar-B(OH)₂ → Ar-Ar).[10] For the title compound, this results in the formation of N¹,N⁴-bis(pyridin-2-yl)-[1,1'-biphenyl]-4,4'-dicarboxamide . This side reaction is particularly prevalent when the reaction mixture is not properly degassed, as molecular oxygen can act as an oxidant.[7][10]
Mechanistic Underpinnings
While several mechanisms have been proposed, a common pathway involves the reaction of a Pd(II) species with two equivalents of the boronic acid. The presence of an oxidant (like O₂) can facilitate the regeneration of the active Pd(II) catalyst or participate directly in the catalytic cycle, for instance, through the formation of a palladium peroxo complex that reacts with the boronic acid.[7][11] The key steps typically involve transmetalation of two aryl groups to the palladium center, followed by reductive elimination to form the Ar-Ar bond.[12]
Mitigation and Identification
-
Mitigation:
-
Degassing: Rigorously degassing the reaction mixture using techniques like freeze-pump-thaw or sparging with an inert gas (N₂ or Ar) is the most effective strategy.[10]
-
Catalyst Choice: Using a Pd(0) precatalyst can sometimes reduce homocoupling compared to Pd(II) sources, which can initiate the homocoupling cycle directly.
-
Reaction Rate: Ensuring the desired cross-coupling reaction is faster than the homocoupling side reaction by optimizing catalyst, ligand, and temperature.
-
-
Identification: The homocoupled product will have a distinct molecular weight in LC-MS analysis (approximately double that of the protodeboronated byproduct). Its symmetrical nature will be evident in the ¹H NMR spectrum, often resulting in a simplified set of aromatic signals compared to the desired unsymmetrical product.
Impurity Profile: Boroxine Formation
Unlike reaction byproducts, boroxines are cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules.[13] This is a reversible equilibrium process.
The presence of boroxine in a sample of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid means the actual molar quantity of the active monomeric species is lower than calculated by mass. This can lead to issues with reaction stoichiometry and reproducibility.[3]
Impact and Identification
-
Impact: Affects the effective molar concentration of the reagent.
-
Identification: Boroxines are often observed in mass spectrometry, showing a peak corresponding to the trimer.[13] In ¹H NMR, their presence can lead to broadened signals for the aromatic protons near the boronic acid group. Dissolving the sample in a coordinating solvent like methanol-d₄ can often help break up the trimer and sharpen the signals.[13]
Comparative Analysis: Alternatives to the Boronic Acid
To circumvent the instability and side reactions associated with boronic acids, chemists often turn to more stable derivatives.
| Derivative | Structure Example | Advantages | Disadvantages |
| Boronic Acid | Ar-B(OH)₂ | High reactivity in transmetalation; often commercially available. | Prone to protodeboronation and homocoupling; can form boroxines.[3][4][12] |
| Pinacol Ester | Ar-B(pin) | Increased stability, less prone to protodeboronation; easy to handle and purify. | Slower transmetalation rate may require more forcing reaction conditions.[3] |
| MIDA Ester | Ar-B(MIDA) | Highly stable, crystalline solids; allows for slow release of the boronic acid, minimizing side reactions.[4] | Requires an extra deprotection step; synthesis of the MIDA boronate adds a step.[3] |
| Trifluoroborate Salt | [Ar-BF₃]K | Air-stable, crystalline solids; generally avoids boroxine formation.[3] | Requires specific conditions for efficient transmetalation; hydrolysis to the boronic acid is often a prerequisite.[9] |
Experimental Protocols for Byproduct Identification
Protocol 1: LC-MS Analysis for Reaction Monitoring
Objective: To separate and identify the starting material, desired product, and major byproducts in a reaction mixture.
Methodology:
-
Sample Preparation: Dilute a small aliquot (e.g., 5 µL) of the crude reaction mixture into 1 mL of a 1:1 mixture of acetonitrile and water.
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.[13]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]
-
Gradient: Start with a linear gradient from 5% to 95% B over 15 minutes to ensure separation of components with different polarities.[13]
-
Detection: Use both UV detection (e.g., at 254 nm) and mass spectrometry (ESI in both positive and negative ion modes).
-
Analysis:
-
Identify the desired product by its expected mass-to-charge ratio (m/z).
-
Look for peaks corresponding to the m/z of the protodeboronation byproduct.
-
Look for peaks corresponding to the m/z of the homocoupling byproduct.
-
Protocol 2: ¹H NMR for Structural Confirmation
Objective: To structurally confirm the presence of byproducts by identifying characteristic proton signals.
Methodology:
-
Sample Preparation: Work up a small portion of the reaction mixture (e.g., via an aqueous wash and extraction into an organic solvent). Dry the organic layer, evaporate the solvent, and dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Acquire a ¹H NMR spectrum. Compare the spectrum of the crude material to that of the pure starting material and, if available, the desired product.
Diagnostic Chemical Shifts (Illustrative, in DMSO-d₆):
| Compound Type | Key Diagnostic Signals |
| Starting Material | Aromatic protons ortho to the -B(OH)₂ group will be shifted downfield. The B(OH)₂ protons will appear as a broad singlet. |
| Desired Product | Appearance of new aromatic signals from the coupled partner; disappearance of the B(OH)₂ signal. |
| Protodeboronation Product | Disappearance of the distinct signals for protons ortho to the boronic acid; appearance of a new proton signal in the main aromatic region (typically ~7.4-7.8 ppm). |
| Homocoupling Product | A simplified, often more symmetrical pattern of aromatic signals compared to the desired product. |
Conclusion
The successful application of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid in complex syntheses hinges on a thorough understanding of its potential reactivity pitfalls. The primary byproduct pathways—protodeboronation and oxidative homocoupling—are mechanistically distinct and thus require different mitigation strategies. Protodeboronation is best controlled by managing pH, temperature, and the form of the boronic acid used (acid vs. ester), while homocoupling is most effectively suppressed by rigorous exclusion of oxygen. By employing the comparative knowledge and analytical protocols detailed in this guide, researchers can better diagnose impure reaction mixtures, rationally optimize conditions to minimize byproduct formation, and ultimately improve the efficiency and robustness of their synthetic routes.
References
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Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. American Chemical Society. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Coombs, J. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. ElectronicsAndBooks. [Link]
-
Lisini, A., et al. (2011). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]
-
Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. [Link]
-
Sakaguchi, T., et al. (2024). Silver-Mediated Homocoupling of Arylboronic Acids. Thieme Chemistry. [Link]
-
Matos, K., et al. (2005). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the homocoupling of arylboronic acid. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
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Noonan, G. M., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar. [Link]
-
Molbase. (n.d.). 4-(PYRIDIN-2-YL)AMINOCARBONYLPHENYLBORONIC ACID 850568-25-1 wiki. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubChem. (n.d.). 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Angewandte Chemie International Edition. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. [Link]
-
Chemler, S. R., et al. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Lei, Y., et al. (2017). Mechanistic insights into boron-catalysed direct amidation reactions. RSC Publishing. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
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ResearchGate. (n.d.). Cross coupling reactions of arylboronic acid. [Link]
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Wang, L., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Li, J., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
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The Stability Standoff: A Researcher's Guide to Boronic Acids vs. Boronate Esters
For the discerning researcher in organic synthesis and drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision point that profoundly influences reaction efficiency, product purity, and overall project timelines. This guide provides an in-depth, objective comparison of the stability profiles of these two indispensable classes of organoboron compounds. By understanding the fundamental principles and practical implications of their stability, you will be empowered to make more informed decisions in your synthetic endeavors.
The Reactivity-Stability Paradigm: A Fundamental Trade-Off
At the heart of the boronic acid versus boronate ester debate lies a classic chemical trade-off. Boronic acids, with their vacant p-orbital on the boron atom, are generally more reactive Lewis acids. This heightened reactivity can translate to faster reaction kinetics in pivotal transformations like the Suzuki-Miyaura cross-coupling. However, this reactivity comes at the cost of diminished stability. Boronic acids are notoriously susceptible to various degradation pathways, which can compromise their integrity upon storage and during reactions.[1]
Conversely, boronate esters, particularly cyclic esters like the commonly employed pinacol esters, exhibit significantly enhanced stability.[1] This stability makes them easier to handle, purify via chromatography, and store for extended periods. The trade-off for this robustness is often a moderated reaction rate compared to the parent boronic acid. It is a widely held view that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, though direct transmetalation from the ester is also a possibility.[1]
Degradation Pathways: The Achilles' Heel of Boronic Acids
The utility of boronic acids can be undermined by their propensity to decompose. Understanding these degradation pathways is crucial for mitigating their impact.
Oxidation
A significant vulnerability of boronic acids is their susceptibility to oxidative degradation.[2][3][4][5] The carbon-boron bond can be cleaved by oxidizing agents, including atmospheric oxygen, leading to the formation of an alcohol and boric acid. This process is particularly relevant in biological contexts where reactive oxygen species (ROS) are present.[3][4][5][6] The mechanism is believed to involve a 1,2-shift of the organic group from the boron to an oxygen atom.[4][5]
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond by a proton source, resulting in the replacement of the boronic acid group with a hydrogen atom. This pathway is a concern, especially under aqueous basic conditions.[1]
Trimerization (Boroxine Formation)
In the solid state and in concentrated solutions, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While this is often a reversible process, it can complicate characterization and quantification.
The following diagram illustrates the primary degradation pathways of boronic acids.
Caption: Primary degradation pathways of boronic acids.
The Protective Embrace of Boronate Esters: Enhancing Stability
The conversion of a boronic acid to a boronate ester is a widely adopted strategy to enhance stability.[7][8][9][10] The esterification with a diol effectively "protects" the boronic acid moiety.
Hydrolytic Stability
The primary stability concern for boronate esters is hydrolysis, which regenerates the parent boronic acid and the diol.[11][12] The rate of hydrolysis is highly dependent on several factors:
-
Steric Hindrance: Bulky diols, such as pinacol, create sterically hindered boronate esters that are significantly more resistant to hydrolysis.[7][8]
-
Diol Structure: The nature of the diol plays a crucial role. Cyclic diols generally form more stable esters than acyclic diols.[13] The stability of cyclic boronate esters is influenced by ring size, with six-membered rings often being thermodynamically more stable than their five-membered counterparts.[13]
-
pH: The pH of the medium influences the equilibrium between the boronate ester and its hydrolyzed components.[13][14]
The following diagram illustrates the protective nature of boronate ester formation and its susceptibility to hydrolysis.
Caption: The equilibrium between boronic acids and boronate esters.
Quantitative Stability Comparison: A Data-Driven Perspective
To provide a clearer understanding of the stability differences, the following table summarizes representative data on the hydrolytic stability of various boronate esters compared to the parent boronic acid.
| Compound | Protecting Diol | Half-life (t₁/₂) in Aqueous Buffer (pH 7.4) | Reference |
| Phenylboronic Acid | - | Prone to degradation | [1] |
| Phenylboronic acid pinacol ester | Pinacol | > 24 hours | [7] |
| Phenylboronic acid neopentyl glycol ester | Neopentyl Glycol | Several hours | [9] |
| Phenylboronic acid catechol ester | Catechol | Minutes to hours | [15] |
| Phenylboronic acid diethanolamine ester | Diethanolamine | Very stable | [9] |
Note: The stability of boronate esters can vary significantly based on the specific boronic acid, diol, and experimental conditions.
Experimental Protocols for Stability Assessment
To empower researchers to evaluate the stability of their own boron-containing compounds, we provide the following detailed experimental protocols.
Protocol 1: ¹H NMR Spectroscopy for Monitoring Hydrolysis of Boronate Esters
This protocol outlines a method to monitor the hydrolysis of a boronate ester over time using ¹H NMR spectroscopy.
Materials:
-
Boronate ester of interest
-
Deuterated buffer solution (e.g., phosphate-buffered saline in D₂O, pH 7.4)
-
Internal standard (e.g., 1,4-dioxane or trimethylsilylpropanoic acid-d₄ sodium salt)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the boronate ester in a deuterated organic solvent (e.g., DMSO-d₆ or CD₃CN) to ensure accurate initial concentration measurement.
-
Prepare a known concentration of the internal standard in the deuterated buffer.
-
In an NMR tube, combine a precise volume of the deuterated buffer with the internal standard.
-
Acquire a baseline ¹H NMR spectrum of the buffer and internal standard.
-
Add a precise volume of the boronate ester stock solution to the NMR tube to initiate the hydrolysis experiment.
-
Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular intervals (e.g., every 30 minutes, 1 hour, etc.) over the desired time course.
-
Integrate the signals corresponding to the boronate ester, the released diol, and the internal standard.
-
Calculate the concentration of the boronate ester at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the boronate ester versus time to determine the rate of hydrolysis.
Caption: Workflow for monitoring boronate ester hydrolysis via ¹H NMR.
Protocol 2: Stability-Indicating HPLC-UV/MS Method for Boronic Acids
This protocol describes the development of a stability-indicating HPLC method to separate the parent boronic acid from its potential degradants.
Materials:
-
Boronic acid of interest
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., ammonium acetate, formic acid)
-
HPLC system with UV or PDA detector
-
Mass spectrometer (optional, for peak identification)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
Procedure:
-
Method Development:
-
Screen different reversed-phase columns (e.g., C18, C8) and mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with different buffers and pH values) to achieve good separation between the boronic acid and potential impurities.
-
Optimize the gradient, flow rate, and column temperature.
-
-
Forced Degradation Studies:
-
Subject the boronic acid to stress conditions to generate degradation products:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours
-
Basic: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80 °C for 48 hours (solid state)
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours
-
-
Neutralize the acidic and basic samples before analysis.
-
-
Analysis of Stressed Samples:
-
Analyze the stressed samples using the developed HPLC method.
-
Ensure that the main peak of the boronic acid is well-resolved from all degradation product peaks. This confirms the method is "stability-indicating."
-
-
Stability Study:
-
Store the boronic acid under desired conditions (e.g., room temperature, refrigerated, inert atmosphere).
-
At specified time points, dissolve a sample of the boronic acid in a suitable solvent and analyze using the stability-indicating HPLC method.
-
Quantify the amount of the parent boronic acid remaining and the formation of any degradants.
-
Caption: Workflow for developing a stability-indicating HPLC method.
Practical Implications and Strategic Selection
The choice between a boronic acid and a boronate ester is ultimately dictated by the specific requirements of the synthetic task at hand.
Choose a boronic acid when:
-
Maximizing the reaction rate is the primary objective.[1]
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.[1]
-
Potential side reactions due to instability can be minimized through careful control of reaction conditions.[1]
Choose a boronate ester (e.g., pinacol ester) when:
-
Stability, ease of handling, and long-term storage are critical.[1]
-
High purity of the starting material is essential for the success of subsequent steps.[1]
-
The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[1]
-
Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.[1]
In the realm of drug discovery and development, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses.[1][16][17]
Conclusion
The stability of boronic acids and boronate esters is a nuanced topic with significant practical consequences for the synthetic chemist. While boronic acids offer higher reactivity, their inherent instability necessitates careful handling and storage. Boronate esters, in contrast, provide a robust and reliable alternative, albeit with potentially slower reaction kinetics. By understanding the degradation pathways, the factors influencing stability, and the appropriate analytical techniques for their assessment, researchers can make strategic decisions to optimize their synthetic routes, improve reproducibility, and ultimately accelerate their research and development efforts.
References
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Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters. Available at: [Link]
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Protecting Groups for Boronic Acids. (2016). Chem-Station Int. Ed. Available at: [Link]
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A Water-Stable Boronate Ester Cage. (2014). Journal of the American Chemical Society. Available at: [Link]
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Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (2007). ResearchGate. Available at: [Link]
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A Water-Stable Boronate Ester Cage. (2014). PMC - NIH. Available at: [Link]
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Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. (2011). Organic & Biomolecular Chemistry. Available at: [Link]
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Internal and external catalysis in boronic ester networks. (2020). Semantic Scholar. Available at: [Link]
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Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. (2019). Chemistry of Materials. Available at: [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. Available at: [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. (2020). ChemRxiv. Available at: [Link]
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A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). PMC - NIH. Available at: [Link]
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Self-healing polymers based on the dynamic covalent chemistry of boronic esters. (2021). Journal of Materials Chemistry A. Available at: [Link]
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Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. (2007). Organic & Biomolecular Chemistry. Available at: [Link]
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Boronic acids protecting groups with standard deprotecting conditions. (2020). ResearchGate. Available at: [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH. Available at: [Link]
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2022). PMC - NIH. Available at: [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. (2021). ResearchGate. Available at: [Link]
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The background and radical generation pathways involving boronic acid (derivatives). (2022). ResearchGate. Available at: [Link]
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Order of thermodynamic stability of representative boronic esters. (2007). ResearchGate. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2018). PMC - PubMed Central. Available at: [Link]
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2022). Taylor & Francis Online. Available at: [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). Analytical Methods. Available at: [Link]
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A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. (2007). Scilit. Available at: [Link]
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ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014). Semantic Scholar. Available at: [Link]
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Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2021). MDPI. Available at: [Link]
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A Comparative Guide to the Suzuki-Miyaura Coupling Performance of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid with Diverse Aryl Halides
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura reaction stands out for its versatility and functional group tolerance.[1] A key reagent in this field, particularly for the synthesis of kinase inhibitors and other bioactive molecules, is 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid .[2][3] This guide provides an in-depth comparison of its performance when coupled with different aryl halides, supported by established mechanistic principles and a representative experimental protocol.
The Strategic Importance of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid
The title compound is a critical building block in pharmaceutical research.[2] Its structure incorporates a phenylboronic acid moiety, primed for Suzuki-Miyaura coupling, and a pyridin-2-yl-aminocarbonyl group. This latter functional group can engage in specific hydrogen bonding interactions with biological targets, making it a valuable component in the design of targeted therapies.[3] Understanding its reactivity with a range of aryl halides is therefore paramount for optimizing the synthesis of complex drug candidates.
Experimental Protocol: A Generalized Approach to Coupling
The following protocol outlines a robust starting point for the Suzuki-Miyaura coupling of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid with various aryl halides. The causality behind the choice of each reagent is explained to provide a deeper understanding of the reaction system.
Reagents and Rationale:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): A palladium(0) source is essential to initiate the catalytic cycle.[4] Pd(PPh₃)₄ is a common choice, entering the cycle directly. Pd(II) precatalysts like PdCl₂(dppf) are also widely used and are reduced in situ to the active Pd(0) species.[4] The choice of ligand (e.g., triphenylphosphine or dppf) is critical for stabilizing the palladium center and influencing catalytic activity.
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄): A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[1][5] The choice of base can significantly impact the reaction rate and yield.
-
Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Water): A mixture of an organic solvent and water is typically employed. The organic solvent solubilizes the aryl halide and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Inert Atmosphere (Nitrogen or Argon): Palladium(0) catalysts are sensitive to oxidation, which can deactivate them.[4] Conducting the reaction under an inert atmosphere is crucial to prevent catalyst degradation and ensure reproducibility.
Step-by-Step Methodology:
-
To a dry Schlenk flask, add 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the flask.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup to remove inorganic salts.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Experimental Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Comparative Performance with Different Aryl Halides
The reactivity of aryl halides in the Suzuki-Miyaura reaction is primarily dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) center is often the rate-determining step of the catalytic cycle.[1] A weaker C-X bond leads to a faster rate of oxidative addition and, consequently, a more efficient overall reaction.
The established reactivity trend for aryl halides is:
Aryl Iodide > Aryl Bromide > Aryl Triflate > Aryl Chloride
The following table summarizes the expected performance of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid with various aryl halides under optimized, yet typical, Suzuki-Miyaura conditions. These values are illustrative and based on well-established chemical principles.[6]
| Aryl Halide (Ar-X) | Relative Reactivity | Typical Reaction Time | Expected Yield Range | Key Considerations |
| Aryl Iodide (Ar-I) | Very High | 1-4 hours | 90-99% | Highly reactive, often proceeds to completion at lower temperatures. Substrates can be more expensive. |
| Aryl Bromide (Ar-Br) | High | 4-12 hours | 85-95% | A good balance of reactivity and substrate availability. The most commonly used halide in discovery chemistry.[6] |
| Aryl Triflate (Ar-OTf) | High | 4-12 hours | 80-95% | Reactivity is comparable to aryl bromides. Triflates are prepared from phenols, offering an alternative synthetic route.[7] |
| Aryl Chloride (Ar-Cl) | Moderate to Low | 12-24 hours | 60-85% | The C-Cl bond is stronger, requiring more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and often higher temperatures.[8][9] However, aryl chlorides are economically advantageous. |
Mechanistic Insights into Reactivity Differences
The observed performance trend is directly linked to the three fundamental steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][10]
-
Oxidative Addition: This is the initial and often rate-limiting step where the aryl halide reacts with the Pd(0) complex to form a Pd(II) species.[1][10] The energy required to break the C-X bond decreases in the order C-Cl > C-Br > C-I. Consequently, aryl iodides undergo oxidative addition most readily, leading to faster reaction rates. Aryl chlorides, with the strongest C-X bond, require more forcing conditions or specialized, highly active palladium catalysts to facilitate this step efficiently.[9]
-
Transmetalation: In this step, the organic group from the activated boronate complex is transferred to the palladium(II) center, displacing the halide.[5] The rate of this step is generally less dependent on the original halide and more influenced by the base and solvent.
-
Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4][5] This step is typically fast and irreversible.
The Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is a highly valuable reagent in modern synthetic chemistry. Its performance in the Suzuki-Miyaura coupling reaction follows predictable reactivity patterns based on the choice of the aryl halide coupling partner. While aryl iodides and bromides offer high reactivity and are suitable for rapid synthesis, the economic and environmental benefits of using aryl chlorides are driving continuous innovation in catalyst development.[11] For researchers and drug development professionals, a thorough understanding of these reactivity trends is essential for designing efficient, scalable, and cost-effective synthetic routes to novel therapeutics.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
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ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Online] Available at: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Online] Available at: [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Online] Available at: [Link]
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ResearchGate. (2025). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. [Online] Available at: [Link]
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Olddwij, F., & van Koten, G. (2000). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 122(19), 4723-4724. [Online] Available at: [Link]
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ResearchGate. Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Online] Available at: [Link]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online] YouTube. Available at: [Link]
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ResearchGate. Comparison of reactivity of different aryl halides. [Online] Available at: [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Online] Available at: [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Online] Available at: [Link]
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PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Online] Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Online] Available at: [Link]
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Royal Society of Chemistry. (2000). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Online] Available at: [Link]
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Online] Available at: [Link]
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Mol-Instincts. 4-(PYRIDIN-2-YL)AMINOCARBONYLPHENYLBORONIC ACID 850568-25-1 wiki. [Online] Available at: [Link]
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Thomas, J. M., & Bedford, R. B. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1932–1940. [Online] Available at: [Link]
-
Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. [Online] YouTube. Available at: [Link]
-
Palladino, C., et al. (2023). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering, 11(44), 15994–16004. [Online] Available at: [Link]
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ResearchGate. Suzuki-Miyaura cross coupling reaction of aryl halides with phenylboronic acid on a gram scale of substrate. [Online] Available at: [Link]
-
R Discovery. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Online] Available at: [Link]
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PubChem. 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. [Online] Available at: [Link]
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Al-Masry, H. F., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 90. [Online] Available at: [Link]
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Beilstein Journals. (2012). Clean and fast cross-coupling of aryl halides in one-pot. [Online] Available at: [Link]
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Arkat USA. (2011). Recent progress in the synthesis of pyridinylboronic acids and esters. [Online] Available at: [Link]
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A Senior Application Scientist's Guide to 4-(pyridin-2-yl)aminocarbonylphenylboronic Acid: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, the choice of building blocks is a critical determinant of success. Among the vast arsenal of reagents available, boronic acids have carved out an indispensable role, primarily through their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of a highly versatile and increasingly important reagent: 4-(pyridin-2-yl)aminocarbonylphenylboronic acid .
This document moves beyond a simple cataloging of properties. As a senior application scientist, the goal is to provide a comparative analysis, grounded in experimental evidence and mechanistic insights, to empower researchers to make informed decisions. We will explore the performance of this compound against viable alternatives, delve into detailed experimental protocols, and illuminate the causality behind its applications.
The Strategic Advantage of the Pyridinyl-Amide Moiety in Boronic Acids
4-(pyridin-2-yl)aminocarbonylphenylboronic acid is not just another arylboronic acid. Its unique structural features—a phenylboronic acid for Suzuki coupling, a rigid amide linker, and a coordinating pyridine ring—confer a specific set of properties that are highly advantageous in medicinal chemistry and beyond.
The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, which are crucial for molecular recognition and binding to biological targets.[1] The amide linkage provides a rigid and planar connection, influencing the overall conformation of the molecule and its derivatives. This combination makes it a valuable scaffold for the synthesis of kinase inhibitors and other targeted therapeutics.[2]
Core Application: A Cornerstone in the Synthesis of Acalabrutinib
The most prominent application of 4-(pyridin-2-yl)aminocarbonylphenylboronic acid is as a key intermediate in the synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor for the treatment of B-cell malignancies.[2][3]
The Suzuki-Miyaura Coupling Step in Acalabrutinib Synthesis
The synthesis involves a pivotal Suzuki-Miyaura cross-coupling reaction between 4-(pyridin-2-yl)aminocarbonylphenylboronic acid and a brominated imidazo[1,5-a]pyrazine core. This reaction forges the critical biaryl bond that is central to the pharmacophore of Acalabrutinib.
Caption: Key Suzuki-Miyaura coupling in Acalabrutinib synthesis.
Detailed Experimental Protocol for Acalabrutinib Intermediate Synthesis
The following protocol is adapted from patent literature, providing a robust method for the Suzuki coupling step on a laboratory scale.[4]
Materials:
-
(S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (1.0 equiv)
-
4-(pyridin-2-yl)aminocarbonylphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 equiv)
-
Potassium carbonate (K2CO3) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a reaction vessel, add (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate, 4-(pyridin-2-yl)aminocarbonylphenylboronic acid, and potassium carbonate.
-
Add a mixture of THF and water (e.g., 2:1 v/v).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add the Pd(dppf)Cl2·CH2Cl2 catalyst under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Expected Yield: 75-85%[4]
Comparative Analysis with Alternative Boronic Acids
While 4-(pyridin-2-yl)aminocarbonylphenylboronic acid is highly effective, it is essential for the discerning scientist to consider alternatives. The choice of boronic acid can be dictated by factors such as stability, ease of handling, cost, and performance in specific reaction contexts.
Alternative Reagents for Suzuki-Miyaura Coupling
Two prominent classes of alternatives to traditional boronic acids are N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates.
| Feature | 4-(pyridin-2-yl)aminocarbonylphenylboronic acid | MIDA Boronates | Potassium Trifluoroborates |
| Stability | Moderate; susceptible to protodeboronation and trimerization. | High; crystalline, air- and moisture-stable solids.[5] | High; crystalline, air- and moisture-stable solids.[6] |
| Handling | Requires careful handling and storage under inert atmosphere. | Easy to handle and weigh in air. | Easy to handle and weigh in air.[7] |
| Purification | Can be challenging to purify by chromatography. | Compatible with silica gel chromatography.[5] | Generally straightforward purification. |
| Reactivity | High reactivity in Suzuki coupling. | Slow release of the boronic acid under reaction conditions.[8] | Requires specific conditions for activation.[9] |
| Cost | Varies by supplier and purity. | Generally more expensive than the corresponding boronic acid. | Synthesis from boronic acids is straightforward.[10] |
Hypothetical Comparative Study: Synthesis of a Biaryl Amide
Reaction:
| Boron Reagent | Expected Yield | Reaction Time | Key Advantages | Potential Disadvantages |
| 4-(pyridin-2-yl)aminocarbonylphenylboronic acid | 80% | 12 h | High reactivity. | Potential for side reactions; purification challenges. |
| Corresponding MIDA Boronate | 75% | 18 h | High stability; easy purification.[5] | Slower reaction; higher cost. |
| Corresponding Potassium Trifluoroborate | 78% | 16 h | High stability; easy handling.[6] | May require optimization of reaction conditions. |
This hypothetical comparison underscores a critical principle: the "best" reagent is context-dependent. For rapid, small-scale synthesis where purification is straightforward, the parent boronic acid may be optimal. For larger-scale synthesis, or with sensitive substrates where stability and ease of handling are paramount, MIDA boronates or potassium trifluoroborates may be the superior choice, despite potentially longer reaction times.
Caption: Decision workflow for selecting a boron reagent.
Emerging Application: Potential as a PARP Inhibitor
The structural motifs within 4-(pyridin-2-yl)aminocarbonylphenylboronic acid—specifically the benzamide and pyridine groups—are reminiscent of known pharmacophores for Poly(ADP-ribose) polymerase (PARP) inhibitors.[11] PARP inhibitors are a class of anticancer agents that exploit the concept of synthetic lethality in tumors with deficient DNA repair mechanisms.[12]
While direct experimental evidence for the PARP inhibitory activity of 4-(pyridin-2-yl)aminocarbonylphenylboronic acid is not yet published, its structural similarity to known inhibitors, combined with the unique properties of the boronic acid moiety, makes this a compelling area for future investigation. Boronic acids are known to form reversible covalent bonds with serine residues in the active sites of enzymes, a mechanism that could potentially be exploited for potent and selective PARP inhibition.[12]
A recent study on boron-containing benzoxazaborinin derivatives demonstrated PARP-1 inhibition with an IC50 value as low as 31 µM for some analogs.[12] This provides a proof-of-concept for the potential of boronic acids in this therapeutic area.
Caption: Hypothetical mechanism of PARP inhibition.
Frontier Application: Building Block for Advanced Materials
The unique reactivity of the boronic acid group extends beyond cross-coupling reactions. Boronic acids can form reversible covalent bonds with diols, a property that is being increasingly exploited in materials science for the development of sensors and responsive polymers.[13]
Boronic Acid-Functionalized Polymers for Glucose Sensing
One of the most exciting applications is in the creation of glucose-responsive polymers for continuous glucose monitoring in diabetic patients. The binding of glucose to a boronic acid-functionalized polymer alters the physical properties of the polymer, such as its hydrophilicity or fluorescence, providing a detectable signal.[6][9]
While 4-(pyridin-2-yl)aminocarbonylphenylboronic acid has not been specifically reported in this application, its synthesis could be adapted to produce a monomer for polymerization. The resulting polymer would have the potential for multi-modal sensing, where the boronic acid provides the glucose response and the pyridinyl-amide moiety could be used for fluorescence-based detection or to modulate the polymer's properties.
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- 8. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Comparative Cost-Effectiveness of Boronic Acid Intermediates in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of carbon-carbon bonds, boronic acid derivatives stand as indispensable tools. Their prominence is largely due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical and materials science research. However, the family of boronic acid intermediates is diverse, with boronic acids, boronate esters, and organotrifluoroborates each presenting a unique profile of reactivity, stability, and cost. This guide provides an in-depth, evidence-based comparison to inform the selection of the most cost-effective boronic acid intermediate for your synthetic needs, balancing raw material costs with process efficiency and green chemistry metrics.
The Triad of Organoboron Reagents: A High-Level Overview
The choice between a boronic acid, a boronate ester (such as a pinacol ester), or an organotrifluoroborate is fundamentally a trade-off between reactivity and stability. This decision has significant implications for the overall cost-effectiveness of a synthetic route, extending beyond the price of the reagent itself to include factors like reaction time, yield, purification, and waste generation.
-
Boronic Acids: These are generally the most reactive of the three, often leading to faster reaction times in Suzuki-Miyaura couplings.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step of the catalytic cycle.[2] However, this reactivity comes at the cost of reduced stability. Boronic acids are prone to decomposition pathways such as protodeboronation and oxidation, which can negatively impact their shelf-life and reaction yields.[1][2]
-
Boronate Esters (e.g., Pinacol Esters): These derivatives offer significantly enhanced stability compared to their corresponding boronic acids.[2] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[2] This stability makes them well-suited for multi-step syntheses where the boron functionality needs to be carried through several reaction steps. The trade-off for this enhanced stability is generally a lower reaction rate.[2]
-
Organotrifluoroborates: These salts are remarkably stable to both air and moisture, making them the most robust of the three.[3] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions.[3] In many cases, they can lead to higher yields and faster reaction times compared to boronic esters, as the in-situ slow release of the corresponding boronic acid can minimize side reactions.
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis
To provide a clearer picture of the practical implications of choosing one organoboron reagent over another, let's examine some representative experimental data for the Suzuki-Miyaura coupling of 4-bromotoluene with different phenylboron reagents.
| Reagent | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Pd(PPh₃)₄ (2 mol%) | 2M Na₂CO₃ | Toluene/EtOH/H₂O | 2 | 95 | [4] |
| Phenylboronic Acid Pinacol Ester | PdCl₂(dppf) (3 mol%) | K₃PO₄ | 1,4-Dioxane | 12 | 92 | [5] |
| Potassium Phenyltrifluoroborate | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Cs₂CO₃ | Toluene/H₂O | 8 | 98 | [3] |
Analysis of Performance Data:
As the table illustrates, phenylboronic acid provides a high yield in a relatively short reaction time under standard conditions. The pinacol ester, while also affording a high yield, requires a longer reaction time and a more specialized catalyst system. The potassium phenyltrifluoroborate, with an appropriate catalyst, can achieve the highest yield, demonstrating its potential for superior performance, though the reaction time is longer than with the free boronic acid. It is crucial to note that these are representative examples, and the optimal conditions and outcomes will vary depending on the specific substrates and desired scale of the reaction.
The Economic Equation: Beyond the Reagent Price Tag
A comprehensive cost-effectiveness analysis must extend beyond the initial purchase price of the organoboron intermediate. The following factors contribute significantly to the overall cost of a synthetic process:
-
Cost of Synthesis of the Intermediate: If not commercially available, the synthesis of the boronic acid derivative itself is a key cost driver.
-
Boronic Acids: Can often be prepared from Grignard reagents and trialkyl borates, though this can lead to mixtures and require excess borate.[6] More modern methods involve palladium-catalyzed borylation of aryl halides.
-
Boronate Esters (Pinacol): Typically synthesized from the corresponding boronic acid and pinacol, or via Miyaura borylation using bis(pinacolato)diboron.
-
Organotrifluoroborates: Prepared from the corresponding boronic acid and potassium hydrogen fluoride (KHF₂), a relatively inexpensive reagent.[3]
-
-
Catalyst Loading and Cost: The efficiency of the Suzuki-Miyaura coupling directly impacts the amount of expensive palladium catalyst required. A more reactive boronic acid derivative may allow for lower catalyst loading, reducing costs. Conversely, a less reactive but more stable intermediate might require a more expensive, specialized ligand to achieve a desirable reaction rate. The use of less expensive nickel catalysts is also an area of active research.[7]
-
Reaction Time and Throughput: Longer reaction times translate to lower reactor throughput in an industrial setting, increasing operational costs. The faster reaction rates often observed with boronic acids can be a significant economic advantage.
-
Purification and Waste Disposal: The stability of the organoboron reagent can impact the purity of the final product and the complexity of the purification process. Unreacted, unstable boronic acids can lead to byproducts that complicate purification and increase waste disposal costs. The high stability of organotrifluoroborates and boronate esters can lead to cleaner reaction profiles and simpler workups.
Green Chemistry Metrics: Quantifying Sustainability and Cost-Effectiveness
To objectively compare the environmental impact and overall efficiency of different synthetic routes, we can employ green chemistry metrics such as Process Mass Intensity (PMI) and the Environmental Factor (E-factor).
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product.[8][9] A lower PMI indicates a more efficient and sustainable process.
-
Environmental Factor (E-factor): The E-factor is the ratio of the mass of waste produced to the mass of the desired product.[6][10][11][12] A lower E-factor signifies less waste generation.
Illustrative Workflow for PMI Calculation:
Caption: Workflow for calculating Process Mass Intensity (PMI).
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a general procedure that can be adapted to compare the reactivity of different boronic acid intermediates.
-
To a reaction vessel, add the aryl halide (1.0 mmol), the organoboron reagent (1.1-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst and ligand.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Potassium Phenyltrifluoroborate
This protocol outlines the straightforward preparation of a potassium organotrifluoroborate from the corresponding boronic acid.
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Slowly add the KHF₂ solution to the stirring methanolic solution of phenylboronic acid.
-
A white precipitate of potassium phenyltrifluoroborate will form.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
Safety and Handling Considerations
The handling and safety precautions for organoboron reagents are crucial, especially in a large-scale or industrial setting.
-
Boronic Acids: Can be air and moisture sensitive, and some are known to be irritants.[13][14][15][16] They should be stored under an inert atmosphere and handled in a well-ventilated fume hood.
-
Boronate Esters: Generally more stable and easier to handle than boronic acids.[2] However, they are still organic compounds and should be handled with appropriate personal protective equipment (PPE).
-
Organotrifluoroborates: Are typically stable, crystalline solids that are easy to handle.[3] However, as with all chemicals, the Safety Data Sheet (SDS) should be consulted for specific handling and safety information.
Decision-Making Flowchart for Reagent Selection:
Caption: A simplified decision-making flowchart for selecting an organoboron reagent.
Conclusion and Future Outlook
The selection of a boronic acid intermediate is a multifaceted decision that requires a holistic assessment of cost, reactivity, stability, and process efficiency. While boronic acids offer the allure of high reactivity and potentially faster reactions, their instability can lead to lower yields and purification challenges. Boronate esters and organotrifluoroborates provide enhanced stability, with the latter often demonstrating superior performance in challenging couplings.
For researchers in drug development and process chemistry, a thorough evaluation of these factors on a case-by-case basis is paramount. The initial cost of the reagent is often a minor component of the overall cost of synthesis when catalyst loading, reaction time, and purification are considered. As the field continues to evolve, the development of more active and robust catalysts, particularly those based on earth-abundant metals like nickel, will further influence the economic calculus of organoboron chemistry.[7] A comprehensive understanding of the principles outlined in this guide will enable scientists to make more informed and cost-effective decisions in their synthetic endeavors.
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ACS Green Chemistry Institute. (n.d.). Process Mass Intensity (PMI). [Link]
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YouTube. (2022, October 28). How to Calculate E-factor (Green Chem). [Link]
- Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(31), 11045-11055.
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ACS Publications. (2021). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. [Link]
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Capital Resin Corporation. (2024, September 17). Guidelines for Working With Hazardous Chemicals. [Link]
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ResearchGate. (n.d.). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. [Link]
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ACS Publications. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. [Link]
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ResearchGate. (n.d.). Resynthesized complex boronic acid derivatives based on different.... [Link]
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ACS Publications. (2026, January 2). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. [Link]
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PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
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ResearchGate. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid
For researchers and professionals in the dynamic field of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The handling and disposal of complex reagents like 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid are not mere procedural afterthoughts; they are critical components of a robust research framework. This guide moves beyond a simple checklist to provide a comprehensive, scientifically-grounded protocol for the safe management and disposal of this compound, ensuring the protection of personnel, the environment, and the validity of your research outcomes.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is an irritant and presents specific health hazards that mandate its classification as hazardous waste.[1] The primary risks associated with this compound are skin, eye, and respiratory irritation.[1][2] Furthermore, some data suggests it should be handled as a suspected mutagen.[1]
The causality behind treating this compound as hazardous waste stems from these inherent risks. Improper disposal, such as drain disposal, could introduce the substance into aquatic ecosystems, while inclusion in general waste could lead to unknowing exposure for waste management personnel.[3][4][5] Therefore, every step of the disposal process is designed to contain the chemical and mitigate these potential harms.
Quantitative Hazard Summary
The following table summarizes the key hazard classifications based on aggregated data from the European Chemicals Agency (ECHA) C&L Inventory.[1] This data forms the basis for the stringent handling and disposal procedures outlined below.
| Hazard Class & Category Code | Hazard Statement | Prevalence in ECHA Notifications |
| Skin Irrit. 2 | H315: Causes skin irritation | 71.4% |
| Eye Irrit. 2 | H319: Causes serious eye irritation | 71.4% |
| STOT SE 3 | H335: May cause respiratory irritation | 71.4% |
| Muta. 2 | H341: Suspected of causing genetic defects | 14.3% |
Note: Data is aggregated from multiple notifications to the ECHA C&L Inventory. Not all notifications classified the substance identically.[1]
Immediate Safety & Personal Protective Equipment (PPE)
Safe disposal begins with rigorous self-protection. All handling of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, including its waste products, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][6] The following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles or a face shield are required to protect against accidental splashes.[4][6]
-
Hand Protection: Use chemically resistant nitrile or neoprene gloves. Always inspect gloves for any signs of degradation or puncture before use.[4][6]
-
Protective Clothing: A laboratory coat must be worn to prevent skin contact.[3][4][5]
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is that it must be managed as regulated hazardous waste from generation to final collection.[3][4] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[3][7]
Waste Characterization and Segregation
The first critical step is to correctly characterize and segregate the waste. This prevents dangerous chemical reactions that can occur from mixing incompatible waste streams.[3][4]
-
Solid Waste: Includes unused or expired solid 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, contaminated weighing paper, and contaminated PPE (such as gloves).
-
Liquid Waste: Includes solutions containing the compound. The solvent must be identified as it will determine the appropriate liquid waste container.
-
Sharps Waste: Any contaminated needles or sharp implements must be placed in a designated sharps container.
Crucially, do not mix boronic acid waste with strong oxidizing agents, strong acids, or strong bases. [4][7][8]
Waste Collection
-
Solid Waste: Carefully transfer all solid waste into a designated, sealable, wide-mouth container clearly labeled for solid hazardous waste.[3][5][6] This minimizes the generation of dust.
-
Liquid Waste: Pour liquid waste into a compatible, sealable container designated for the specific solvent system used (e.g., "Halogenated Solvent Waste," "Flammable Solvent Waste"). Use a funnel to prevent spills.[6]
Labeling and Storage
Proper labeling is a critical compliance and safety step. Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines, but all labels must include:
-
The full chemical name: "4-(Pyridin-2-yl)aminocarbonylphenylboronic acid" .[3][6]
-
An indication of the hazards (e.g., "Irritant," "Potential Mutagen").[1][6]
-
For liquid waste, list all chemical constituents, including solvents, with approximate percentages.[6]
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials, until collection by EHS personnel.[3]
Final Disposal
Once the waste container is full or reaches your institution's accumulation time limit, arrange for its collection by your EHS office or a licensed hazardous waste disposal contractor.[3][6] Complete all required waste manifest forms accurately.[6]
Spill Management
In the event of a small spill contained within the chemical fume hood:
-
Ensure your PPE is intact.
-
Cover the spill with an absorbent material appropriate for the substance (solid or liquid).
-
Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.
-
Wipe the spill area with a suitable solvent, and place the cleaning materials into the hazardous waste container.
-
Do not allow any spilled material to enter drains.[5]
For larger spills or any spill outside of a fume hood, evacuate the immediate area and contact your institution's EHS emergency line immediately.
Empty Container Decontamination
Empty containers that once held 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid must be decontaminated before disposal.[3]
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinseate: The first rinseate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste.[3] Subsequent rinses may also need to be collected, depending on institutional policy.[3]
-
Dry and Deface: Allow the rinsed container to air dry completely in the fume hood. Deface or remove the original label.
-
Final Disposal: Once clean and dry, the container can be disposed of in the appropriate laboratory glass or plastic recycling stream.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid waste.
Caption: Decision workflow for handling and segregating laboratory waste.
Regulatory Framework: Adherence to National Standards
All laboratory waste disposal procedures are governed by strict federal and local regulations. In the United States, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including employee training, emergency action plans, and the use of PPE for handling hazardous materials.[9][10][11][12] The Environmental Protection Agency (EPA) sets the standards for what constitutes hazardous waste and how it must be transported and disposed of to protect the environment.[13][14][15] Adherence to the protocols in this guide will help ensure your laboratory remains in compliance with these critical regulations.[9]
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ACTenviro. (2021). OSHA Hazardous Waste Disposal Guidelines & Safety Standards. Retrieved from [Link]
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University of Washington. (n.d.). Boric Acid - IsoLab. Retrieved from [Link]
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Fisher Scientific. (2014). SAFETY DATA SHEET - 4-(N-Methylaminocarbonyl)phenylboronic acid, 95%. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. The compound 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (CAS RN: 850568-25-1) is a valuable reagent in medicinal chemistry and materials science.[1][2] However, its composite structure—incorporating a boronic acid moiety and a pyridine ring—necessitates a nuanced and rigorous approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a deep, intrinsic culture of safety that goes beyond the product itself.
Hazard Assessment: Understanding the Compound's Profile
A thorough risk assessment is the foundation of any laboratory safety protocol. The hazards of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid stem from both its boronic acid and pyridine components. While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, aggregated data provides a clear warning.[3]
The compound is known to be an irritant and carries a potential health hazard.[4] Its classification warrants significant caution, as detailed in the Globally Harmonized System (GHS) classifications reported by multiple suppliers to the European Chemicals Agency (ECHA).[4]
Table 1: GHS Hazard Classification for 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid
| Hazard Code | Hazard Statement | Source |
| H315 | Causes skin irritation | [4][5] |
| H319 | Causes serious eye irritation | [4][5] |
| H335 | May cause respiratory irritation | [4][5] |
| H341 | Suspected of causing genetic defects | [4] |
The causality for these hazards is clear. Boronic acids as a class are known irritants to the eyes, skin, and respiratory tract.[6][7] The pyridine component introduces additional risks; pyridine and its derivatives can be harmful if inhaled or absorbed through the skin and often possess a strong, unpleasant odor.[8] Therefore, the primary safety objective is to prevent contact and inhalation through a multi-layered defense system, beginning with engineering controls.
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is the final barrier between you and a chemical hazard. Before any handling, ensure robust engineering controls are in place and functioning correctly.
-
Chemical Fume Hood: All manipulations of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid, especially handling the solid powder, must be performed within a certified chemical fume hood.[3][9] This is critical to minimize the inhalation of airborne particles and potential vapors.[8]
-
Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[5]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and within a 10-second travel distance from the work area.[10][11]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be deliberate and task-specific. The following protocol outlines the minimum required PPE for handling this compound.
Eye and Face Protection
-
Requirement: Tight-sealing, splash-resistant safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations are mandatory at all times.[8][12]
-
Causality: The compound is classified as a serious eye irritant (H319).[4][5] Standard safety glasses do not provide adequate protection from powders or splashes that can come from the side, top, or bottom. In the event of eye contact, irreversible damage can occur quickly.
Skin and Body Protection
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat is required to protect the skin and personal clothing from contamination.[13]
-
Gloves: Glove selection is critical. Given the compound's dual nature (boronic acid and pyridine derivative), nitrile gloves are a suitable choice for handling the solid and for incidental contact with solutions.[8][9] Always check the manufacturer's glove compatibility chart. For prolonged handling or in situations with a higher risk of splash, consider heavier-duty gloves.
-
Full Coverage: Legs must be fully covered, and closed-toe shoes are required.[13]
Respiratory Protection
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.[8]
-
Secondary Control: If engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., an N95 dust mask) may be necessary.[10][16][17] All respirator use must be part of a formal respiratory protection program, including medical clearance and fit testing.[18]
Table 2: PPE Selection Guide for Specific Tasks
| Task | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Running Reactions/Transfers | Safety Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Small Spill Cleanup (<1g) | Safety Goggles | Nitrile Gloves | Lab Coat | Use within a Fume Hood. If outside, N95 respirator may be needed. |
| Large Spill Cleanup (>1g) | Safety Goggles, Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Lab Coat, Apron | NIOSH-approved respirator with particulate filter. |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a standardized workflow minimizes the risk of exposure. The following diagram and steps outline a self-validating system for safely handling 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid.
Caption: Safe Handling Workflow for 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid.
-
Preparation: Before retrieving the chemical, verify that the fume hood is operational. Don all required PPE: safety goggles, a lab coat, and nitrile gloves.[13] Assemble all necessary glassware, solvents, and spill cleanup materials.
-
Handling: Conduct all manipulations inside the fume hood.[8] When weighing the solid, use a spatula and handle the container carefully to avoid creating dust.[6] If preparing a solution, add the solid to the solvent slowly. Keep the primary container tightly closed when not in use.[8]
-
Cleanup: Once the task is complete, decontaminate the work surface and any reusable equipment.
-
Disposal: Segregate all waste. Unused solid and solutions should be placed in a clearly labeled hazardous waste container.[3] Contaminated items like gloves, weigh paper, and wipes must also be disposed of as hazardous waste. Do not pour any waste down the drain.[19]
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: first gloves, then lab coat, and finally goggles. Dispose of single-use PPE in the appropriate waste stream.
-
Hygiene: Immediately wash hands with soap and water after completing the work and removing PPE.[15]
Emergency and Disposal Plans
Emergency Procedures
In the event of accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[20][21] Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[6][20] Seek medical attention if irritation develops or persists.[20]
-
Inhalation: Move the affected person to fresh air immediately.[6][20] If breathing is difficult or symptoms persist, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[21]
Spill and Waste Disposal
-
Spills: For small spills within a fume hood, use an absorbent material like sand or vermiculite to contain the substance.[9] Carefully sweep or scoop the material into a sealed, labeled container for hazardous waste disposal.[16]
-
Waste Disposal: All waste, including the pure compound, contaminated solutions, and contaminated disposable materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][19] Follow all local, state, and federal regulations for hazardous waste disposal, and consult your institution's Environmental Health & Safety (EHS) department.[19]
-
Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[3] Subsequent rinses can also be collected. After decontamination, deface the label and dispose of the container according to institutional guidelines.[3]
By integrating these expert-driven protocols into your daily operations, you can ensure a safe and effective research environment when working with 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid.
References
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. PubChem Compound Database. Retrieved from [Link]
-
Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]
-
DoveMed. (n.d.). First Aid for Boric Acid Poisoning. Retrieved from [Link]
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Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]
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IsoLab. (n.d.). Boric Acid Standard Operating Procedure. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
-
Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
Lab Alley. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-Aminocarbonylphenylboronic acid. Retrieved from [Link]
-
Penta Chemicals. (2025, March 31). SAFETY DATA SHEET - 4-Pyridinecarboxylic acid. Retrieved from [Link]
-
University of Utah. (n.d.). SOP - ACID HANDLING. Retrieved from [Link]
Sources
- 1. CAS 850568-25-1 | 4-(Pyridin-2-YL)aminocarbonylphenylboronic acid - Synblock [synblock.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
